molecular formula C8H10FN B2495268 2-Ethyl-4-fluoroaniline CAS No. 331763-37-2

2-Ethyl-4-fluoroaniline

Cat. No.: B2495268
CAS No.: 331763-37-2
M. Wt: 139.173
InChI Key: AFCGCODEEUFDAF-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoroaniline is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCGCODEEUFDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-37-2
Record name 2-ethyl-4-fluoroaniline
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Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyl-4-fluoroaniline: Properties, Synthesis, and Applications for the Research Scientist

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 331763-37-2) emerges as a significant building block within this context. As a disubstituted aniline, it offers a nuanced combination of electronic effects from the fluorine atom and steric/lipophilic contributions from the ethyl group.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the physical and chemical properties of this compound, offers a detailed, field-proven perspective on its synthesis, and explores its reactivity and applications, grounding all claims in authoritative references.

Section 1: Core Molecular Identity

Precise identification is the foundation of all chemical research. This compound is a distinct isomer, and its properties should not be confused with other ethylfluoroaniline variants.

IdentifierValueSource
CAS Number 331763-37-2[1]
Molecular Formula C₈H₁₀FN[1][2]
IUPAC Name This compound[1]
Synonyms 2-Ethyl-4-fluorobenzenamine[1]
Molecular Weight 139.17 g/mol [1][2]
Exact Mass 139.079727485 Da[1]
SMILES CCC1=C(C=CC(=C1)F)N[1]
InChIKey AFCGCODEEUFDAF-UHFFFAOYSA-N[1]

Section 2: Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not widely published, we can rely on computed data and draw comparisons with closely related isomers to inform handling and reaction setup.

Computed Physicochemical Properties

Computational models provide valuable insights into the behavior of a molecule. The following properties for this compound have been calculated using established algorithms.

PropertyValueSignificance in a Research ContextSource
XLogP3-AA 2.1Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability.[1]
Topological Polar Surface Area (TPSA) 26 ŲThis low TPSA value, characteristic of primary anilines, is often correlated with good cell permeability.[1]
Hydrogen Bond Donor Count 1 (from the -NH₂)The amine group can participate in hydrogen bonding, influencing solubility and receptor interactions.[1]
Hydrogen Bond Acceptor Count 2 (from N and F atoms)Both the nitrogen and fluorine atoms can act as H-bond acceptors, affecting solvation and intermolecular interactions.[1]
Rotatable Bond Count 1 (the C-C bond of the ethyl group)The molecule has limited conformational flexibility, which can be advantageous for designing rigid binders for protein targets.[1]
Complexity 105This value reflects a relatively simple molecular structure, making it an accessible synthetic building block.[1]
Comparative Analysis of Experimental Properties

As of this guide's publication, specific experimental data for the boiling point, melting point, and density of this compound (CAS 331763-37-2) are not available in peer-reviewed literature or major chemical databases. The fields in vendor-supplied information are often left blank.[2] To provide a practical reference point, the table below compares the known properties of key related fluoroaniline isomers.

CompoundCAS NumberBoiling Point (°C)Density (g/mL at 25°C)Physical Form
This compound 331763-37-2 Data not available Data not available Liquid (presumed)
4-Ethyl-2-fluoroaniline821791-69-9Data not availableData not availableLiquid
4-Fluoroaniline371-40-4187 °C / 767 mmHg1.173Liquid
2-Fluoroaniline348-54-9182 °C1.150Liquid
2-Bromo-4-fluoroaniline1003-98-1221 °C1.670Solid

Scientist's Insight: The presence of the ethyl group, compared to unsubstituted fluoroanilines, would be expected to slightly increase the boiling point and decrease the density due to an increase in molecular weight and non-polar surface area. The compound is commercially available and described as a liquid, which is consistent with the properties of its isomers.

Section 3: Synthesis and Purification

The most logical and widely practiced approach for synthesizing substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound.[3][4] This method is high-yielding, clean, and scalable.

Representative Synthesis Protocol: Catalytic Hydrogenation

This protocol describes a representative, self-validating method for the preparation of this compound from its nitro precursor, 1-Ethyl-5-fluoro-2-nitrobenzene.

Core Principle: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) using hydrogen gas in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). The solvent choice (ethanol or ethyl acetate) is critical for dissolving the starting material and facilitating contact with the catalyst.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Start 1-Ethyl-5-fluoro-2-nitrobenzene Reactor Hydrogenation Reactor (e.g., Parr Shaker) Start->Reactor Solvent Ethanol or Ethyl Acetate Solvent->Reactor Catalyst 10% Pd/C (5 mol%) Catalyst->Reactor Purge Purge with N₂ then H₂ Reactor->Purge Load Reagents Pressurize Pressurize with H₂ (50 psi) Purge->Pressurize React Stir at RT for 4-12h Pressurize->React Monitor Monitor by TLC/LC-MS React->Monitor Check for completion Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography (optional) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Preparation: To a suitable hydrogenation vessel, add the starting material, 1-Ethyl-5-fluoro-2-nitrobenzene (1.0 eq).

  • Catalyst and Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Causality: Pd/C is a highly efficient and robust catalyst for nitro group reductions. An inert atmosphere is crucial as the dry catalyst can be pyrophoric.

  • Hydrogenation: Seal the reaction vessel. Purge the system thoroughly, first with nitrogen to remove oxygen, and then with hydrogen. Pressurize the vessel with hydrogen gas (a pressure of 50 psi is typically sufficient) and stir the mixture vigorously at room temperature. Causality: Vigorous stirring is essential to ensure a triphasic mixture (solid catalyst, liquid solution, hydrogen gas) interacts effectively.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours). The disappearance of the nitro compound and the appearance of the aniline product (which is often more polar) can be visualized on a TLC plate.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Causality: Celite filtration is a standard and highly effective method for removing fine, solid catalysts like Pd/C.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent. The resulting crude oil is often of high purity.

  • Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Section 4: Chemical Reactivity and Applications

The utility of this compound as a building block stems from the predictable yet tunable reactivity of its functional groups.

G cluster_structure cluster_features cluster_properties cluster_apps Molecule This compound Amino Aniline -NH₂ Group Molecule->Amino Fluorine para-Fluoro Group Molecule->Fluorine Ethyl ortho-Ethyl Group Molecule->Ethyl Reactivity Nucleophilic Center Site for Diazotization Directs ortho/para Substitution Amino->Reactivity Electronics Strong Electron-Withdrawing Increases Metabolic Stability Modulates pKa Fluorine->Electronics Sterics Steric Hindrance at C3 Increases Lipophilicity Ethyl->Sterics Pharma Pharmaceutical Synthesis (e.g., Kinase Inhibitors) Reactivity->Pharma Agro Agrochemical Synthesis (e.g., Herbicides, Fungicides) Reactivity->Agro Electronics->Pharma Electronics->Agro Sterics->Pharma Sterics->Agro

Caption: Structure-Property-Application relationship of this compound.

  • Aniline Moiety: The primary amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself. It also serves as a key nucleophile for forming amides, sulfonamides, and other critical linkages. Furthermore, it can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups.

  • Fluorine Atom: Located para to the amine, the fluorine atom exerts a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic substitution compared to aniline itself. This effect also lowers the pKa of the anilinium ion, making the amine less basic. Critically, in a drug development context, the C-F bond is exceptionally stable to metabolic degradation, often used to block sites of oxidative metabolism.[2]

  • Ethyl Group: Positioned ortho to the amine, the ethyl group provides steric bulk, which can direct reactions to less hindered positions and influence the final conformation of a larger molecule. It also increases the lipophilicity (LogP) of the molecule, which can enhance its ability to cross biological membranes.[2]

These combined features make this compound a valuable intermediate for producing compounds with potential biological activity, such as herbicides, fungicides, and various classes of drugs.[2]

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

References

  • This compound - MySkinRecipes. (n.d.). Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved January 2, 2026, from [Link]

  • U.S. Patent No. 5,856,577. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.

Sources

A Technical Guide to 2-Ethyl-4-fluoroaniline (CAS 331763-37-2): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Ethyl-4-fluoroaniline, a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. The document delineates its physicochemical properties, outlines a robust synthetic pathway and modern analytical characterization techniques, and explores its strategic application in the synthesis of complex molecules. Emphasis is placed on the influence of the fluorine and ethyl substituents on molecular properties, metabolic pathways, and toxicological profiles, offering field-proven insights into its use in pharmaceutical and agrochemical research and development.

Introduction: The Strategic Value of a Fluorinated Building Block

This compound (CAS 331763-37-2) is a substituted aromatic amine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both an ethyl group at the ortho position and a fluorine atom at the para position to the amine, provides a unique combination of steric and electronic properties.

In the realm of drug discovery and agrochemical development, the incorporation of fluorine is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, alter pKa to improve bioavailability, and increase binding affinity to target proteins.[3][4] this compound serves as a ready-made scaffold that introduces these desirable features, making it a compound of significant interest for creating novel chemical entities with specific therapeutic or agricultural applications.[1]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is foundational for its effective and safe use in a laboratory setting.

Key Chemical Properties

The fundamental identifiers and computed properties of this compound are summarized below. This data is critical for reaction planning, stoichiometric calculations, and analytical method development.

PropertyValueSource
CAS Number 331763-37-2[5]
Molecular Formula C₈H₁₀FN[5][6]
Molecular Weight 139.17 g/mol [5][6][7]
IUPAC Name This compound[5]
Synonyms 2-Ethyl-4-fluorobenzenamine[5]
SMILES CCC1=C(C=CC(=C1)F)N[5]
InChIKey AFCGCODEEUFDAF-UHFFFAOYSA-N[5][6]
Topological Polar Surface Area 26 Ų[5]
XLogP3-AA (Lipophilicity) 2.1[5]
GHS Hazard and Safety Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The GHS classification highlights its primary risks upon exposure.[5]

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowed
alt text
Skin Corrosion/IrritationH315Causes skin irritation
alt text
Serious Eye Damage/IrritationH319Causes serious eye irritation
alt text
STOT, Single ExposureH335May cause respiratory irritation
alt text

Handling and Storage Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11] If inhaled, move to fresh air.[11] If swallowed, seek immediate medical attention.[10][11]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach for the synthesis of fluoroanilines is the catalytic hydrogenation of the corresponding fluorinated nitrobenzene precursor.[12][13] This method is favored for its high efficiency, clean conversion, and atom economy.

Proposed Synthetic Workflow: Catalytic Hydrogenation

The synthesis of this compound can be logically achieved by the reduction of 1-ethyl-5-fluoro-2-nitrobenzene. The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation, as it provides excellent activity and selectivity for nitro group reduction without affecting the aromatic fluorine or the ethyl group.[14]

Synthesis cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Hydrogenation cluster_workup Step 3: Isolation & Purification Start 1-ethyl-5-fluoro-2-nitrobenzene (Precursor) Reactor Hydrogenation Reactor Start->Reactor Solvent Methanol (Solvent) Solvent->Reactor Catalyst 10% Pd/C (Catalyst) Catalyst->Reactor Reaction Stir under H₂ atmosphere (Room Temp, 3-5h) Reactor->Reaction Hydrogen Hydrogen Gas (H₂) Hydrogen->Reaction Filtration Filter through Celite® (to remove Pd/C) Reaction->Filtration Concentration Concentrate filtrate (under reduced pressure) Filtration->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Product This compound (Final Product) Purification->Product HPLC Sample 1. Prepare Sample (0.1 mg/mL in ACN/H₂O) Filter 2. Filter Sample (0.45 µm Syringe Filter) Sample->Filter Inject 3. Inject into HPLC (C18 Column) Filter->Inject Elute 4. Elute with Gradient (Mobile Phase A/B) Inject->Elute Detect 5. Detect Signal (UV Detector @ 254 nm) Elute->Detect Analyze 6. Analyze Chromatogram (Calculate % Purity) Detect->Analyze Metabolism cluster_pathways Metabolic Pathways (CYP450) cluster_outcomes Toxicological Endpoints Parent This compound NHydroxy N-Hydroxylation Parent->NHydroxy Pathway A C4Hydroxy C4-Hydroxylation (Oxidative Dehalogenation) Parent->C4Hydroxy Pathway B C6Hydroxy C6-Hydroxylation Parent->C6Hydroxy Pathway C Methemoglobinemia Methemoglobinemia NHydroxy->Methemoglobinemia Nephrotoxicity Nephrotoxicity (Kidney Damage) C4Hydroxy->Nephrotoxicity Other Other Metabolites C6Hydroxy->Other

References

A-Z Guide to 2-Ethyl-4-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethyl-4-fluoroaniline is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique structural features—an ethyl group at the ortho position and a fluorine atom at the para position relative to the amino group—impart desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and its applications in drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of its effective application in complex synthetic workflows.

Nomenclature and Structure
  • IUPAC Name: this compound[1]

  • Synonyms: 2-Ethyl-4-fluorobenzenamine, 2-ETHYL-4-FLUORO-1-AMINOBENZENE[1]

  • CAS Number: 331763-37-2[1]

  • Molecular Formula: C₈H₁₀FN[1]

  • Molecular Weight: 139.17 g/mol [1]

  • Chemical Structure: The molecule consists of a benzene ring substituted with an amino group (-NH₂) at position 1, an ethyl group (-CH₂CH₃) at position 2, and a fluorine atom (-F) at position 4. The ortho-ethyl group provides steric hindrance that can influence reaction pathways and intermolecular interactions, while the para-fluoro substituent significantly alters the electronic properties of the aromatic ring.

Physicochemical Data

The properties of this compound make it a versatile intermediate in organic synthesis. The data presented below has been aggregated from various chemical databases and supplier specifications.

PropertyValueSource
Molecular Weight139.17 g/mol PubChem[1]
Molecular FormulaC₈H₁₀FNPubChem[1]
AppearanceLiquid (form)Sigma-Aldrich[2]
Storage ConditionRoom temperature, under inert atmosphere, in a dark placeMySkinRecipes[3], Sigma-Aldrich[2]

Note: Physical properties like boiling point and density are not consistently reported across public databases, indicating the need for empirical determination based on the specific purity of the sample.

Synthesis and Mechanistic Insights

The reliable synthesis of this compound is critical for its application in research and development. A common and robust method involves the reduction of a corresponding nitroaromatic precursor. This approach is widely adopted in industrial settings due to its high efficiency and scalability.

Recommended Synthetic Pathway: Reduction of 4-Ethyl-1-fluoro-2-nitrobenzene

The most direct and field-proven method for preparing this compound is the catalytic hydrogenation of 4-Ethyl-1-fluoro-2-nitrobenzene . This precursor is chosen for its commercial availability and the high selectivity of the nitro group reduction.

Causality of Method Selection: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly selective for the reduction of nitro groups in the presence of other reducible functionalities, such as halogens on an aromatic ring.[4][5] This process is preferred over other methods, like metal-acid reductions (e.g., Sn/HCl), because it offers cleaner reactions, easier product isolation (the only by-product is water), and avoids the use of harsh acidic conditions that could lead to side reactions. The catalyst can also be recovered and reused, making the process more economical and environmentally benign.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)

  • Palladium, 10 wt. % on activated carbon (1-2 mol %)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask equipped with a magnetic stirrer, gas inlet, and balloon) is charged with 4-Ethyl-1-fluoro-2-nitrobenzene and the solvent (Methanol or Ethanol).

  • Catalyst Addition: The Pd/C catalyst is carefully added to the solution under a stream of inert gas. Expertise Insight: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from coming into contact with flammable solvent vapors in the presence of air, which could cause a fire.

  • Inerting: The vessel is sealed and purged with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: The inert gas is replaced with hydrogen gas (typically supplied from a balloon or a regulated cylinder). The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen.

  • Reaction Monitoring (Trustworthiness): The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. This typically takes 4-12 hours. The disappearance of the nitro compound spot/peak provides a clear and reliable endpoint.

  • Work-up and Purification: a. Upon completion, the reaction vessel is purged again with an inert gas to remove excess hydrogen. b. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with a small amount of the solvent to ensure complete recovery of the product. Expertise Insight: The Celite pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. c. The filtrate is concentrated under reduced pressure (rotary evaporation) to remove the solvent.

  • Final Product: The resulting crude oil is typically of high purity (>95%) and can be used directly for many applications. If necessary, further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Charge Reactor add_catalyst Add Pd/C Catalyst (under N2) start->add_catalyst purge_o2 Purge with N2 add_catalyst->purge_o2 introduce_h2 Introduce H2 Gas purge_o2->introduce_h2 monitor Stir & Monitor (TLC/HPLC) introduce_h2->monitor purge_h2 Purge with N2 monitor->purge_h2 filter Filter through Celite purge_h2->filter concentrate Concentrate Filtrate (Rotovap) filter->concentrate product Final Product: This compound concentrate->product

Caption: Workflow for the catalytic hydrogenation of 4-Ethyl-1-fluoro-2-nitrobenzene.

Applications in Drug Development and Medicinal Chemistry

Fluorinated organic compounds are of immense interest in the pharmaceutical industry.[6] The introduction of fluorine can significantly enhance a drug candidate's properties, including metabolic stability (by blocking sites of oxidation) and binding affinity (through favorable electrostatic interactions).[7][8] this compound is a valuable intermediate used in the synthesis of biologically active compounds.[3]

While specific drug molecules directly incorporating the this compound fragment are proprietary or in early-stage development, its structural motifs are present in various kinase inhibitors and other therapeutic agents. For instance, substituted fluoroanilines are key components in drugs like Vandetanib, where the fluoroaniline moiety interacts with the ATP-binding site of protein kinases.[6] The ethyl group in the ortho position of this compound can serve as a steric director in subsequent reactions or provide a lipophilic interaction point within a protein's binding pocket, potentially enhancing selectivity and potency.

Safety and Handling

As with all aniline derivatives, this compound must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Ethyl-4-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into two primary, field-proven synthesis routes, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative data. Additionally, a potential alternative pathway employing modern catalytic methods is discussed. The guide is structured to provide not only procedural instructions but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of the ethyl group at the 2-position and the fluorine atom at the 4-position of the aniline ring imparts unique physicochemical properties to molecules incorporating this scaffold. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the amino group, while the ethyl group can provide specific steric interactions and influence lipophilicity. Consequently, this compound serves as a crucial building block in the synthesis of a range of biologically active compounds.[1]

This guide will explore the most practical and scientifically robust methods for the synthesis of this important intermediate, focusing on reaction efficiency, scalability, and the purity of the final product.

Primary Synthesis Pathways: A Comparative Analysis

Two principal synthetic routes to this compound have been established, each commencing from a different commercially available starting material. The selection of a particular pathway in a research or industrial setting often depends on factors such as the availability and cost of the starting materials, desired scale of production, and the specific equipment and safety protocols in place.

Pathway 1: Nitration of 4-Ethyl-1-fluorobenzene and Subsequent Reduction

This pathway represents a classical and straightforward approach to the synthesis of this compound. It involves two key transformations: the electrophilic nitration of 4-ethyl-1-fluorobenzene to introduce a nitro group, followed by the reduction of this nitro intermediate to the corresponding aniline.

The nitration of 4-ethyl-1-fluorobenzene is an electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The directing effects of both substituents must be considered to predict the regioselectivity of the nitration. The ethyl group's activating effect generally outweighs the deactivating effect of the fluorine, and the nitro group is predominantly introduced at the position ortho to the ethyl group and meta to the fluorine, yielding 4-Ethyl-1-fluoro-2-nitrobenzene.[2]

The subsequent step is the reduction of the nitro group. This is a well-established transformation in organic synthesis and can be achieved by various methods, with catalytic hydrogenation being one of the most common and efficient.[2]

Diagram of Pathway 1

Pathway 1: From 4-Ethyl-1-fluorobenzene start 4-Ethyl-1-fluorobenzene intermediate 4-Ethyl-1-fluoro-2-nitrobenzene start->intermediate HNO₃, H₂SO₄ end This compound intermediate->end H₂, Pd/C

Caption: Synthesis of this compound via nitration and reduction.

Step 1: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene

  • Materials: 4-Ethyl-1-fluorobenzene, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%), Ice, Deionized water, 5% Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.

    • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

    • To this mixture, add 4-ethyl-1-fluorobenzene dropwise, ensuring the reaction temperature does not exceed 10-15 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Ethyl-1-fluoro-2-nitrobenzene.

    • Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Materials: 4-Ethyl-1-fluoro-2-nitrobenzene, 10% Palladium on Carbon (Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.

  • Procedure:

    • Dissolve 4-Ethyl-1-fluoro-2-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at 1-3 atm pressure).

    • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases. Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary.[3]

Pathway 2: Multi-step Synthesis from 3-Fluoroacetophenone

This synthetic route, as detailed in patent literature, begins with the nitration of 3-fluoroacetophenone.[4][5] The subsequent steps involve the reduction of the ketone to a secondary alcohol, conversion of the alcohol to an iodide, and finally, reduction of the iodide to an ethyl group. This sequence methodically builds the desired substituted benzene ring. The final step is the standard reduction of the nitro group to an amine.

Diagram of Pathway 2

Pathway 2: From 3-Fluoroacetophenone start 3-Fluoroacetophenone nitrated_ketone 1-(5-Fluoro-2-nitrophenyl)ethanone start->nitrated_ketone Nitration alcohol 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene nitrated_ketone->alcohol Reduction (Ketone) iodide 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene alcohol->iodide Iodination nitro_intermediate 2-Ethyl-4-fluoro-1-nitrobenzene iodide->nitro_intermediate Reduction (Iodide) end This compound nitro_intermediate->end Reduction (Nitro)

Caption: Multi-step synthesis of this compound from 3-fluoroacetophenone.

Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone

  • Procedure: 3-Fluoroacetophenone is nitrated using a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[4]

Step 2: Synthesis of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

  • Procedure: The ketone group of 1-(5-fluoro-2-nitrophenyl)ethanone is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride in an alcoholic solvent.[4]

Step 3: Synthesis of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

  • Procedure: The hydroxyl group of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene is converted to an iodide. This can be achieved using various iodinating agents, for example, by treating the alcohol with triphenylphosphine and iodine.[4]

Step 4: Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene

  • Procedure: The iodo group is reduced to an ethyl group. This can be accomplished through catalytic hydrogenation or by using a reducing agent like zinc dust in acetic acid.[4]

Step 5: Synthesis of this compound

  • Procedure: The nitro group of 2-ethyl-4-fluoro-1-nitrobenzene is reduced to an amine using catalytic hydrogenation with Pd/C and hydrogen gas, similar to the procedure described in Pathway 1.[3]

Alternative Synthetic Strategies

While the two pathways described above are the most common, modern organic synthesis offers alternative approaches that may be advantageous in certain contexts.

Buchwald-Hartwig Amination

A potential alternative route involves the palladium-catalyzed cross-coupling of an amine source with a suitably substituted aryl halide or triflate, known as the Buchwald-Hartwig amination.[6][7] In this case, one could envision the coupling of 2-ethyl-4-fluorobromobenzene with an ammonia equivalent or a protected amine, followed by deprotection. This method is known for its excellent functional group tolerance and can often be performed under milder conditions than classical methods. However, the synthesis of the required 2-ethyl-4-fluorobromobenzene precursor would be a necessary preceding step.

Diagram of Buchwald-Hartwig Amination Pathway

Buchwald-Hartwig Amination start 2-Ethyl-4-fluorobromobenzene end This compound start->end Pd Catalyst, Ligand, Base amine_source Amine Source (e.g., NH₃, Benzophenone imine)

Caption: Conceptual pathway for this compound synthesis via Buchwald-Hartwig amination.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates requires careful monitoring and characterization. The following table summarizes key data for the final product.

Compound Molecular Formula Molecular Weight CAS Number Appearance
This compoundC₈H₁₀FN139.17 g/mol 331763-37-2Colorless to pale yellow liquid

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.80-6.95 (m, 2H, Ar-H), 6.60-6.70 (m, 1H, Ar-H), 3.65 (br s, 2H, NH₂), 2.55 (q, J=7.6 Hz, 2H, CH₂), 1.25 (t, J=7.6 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.0 (d, J=235.0 Hz), 142.0 (d, J=2.0 Hz), 129.5, 116.0 (d, J=22.0 Hz), 114.5 (d, J=7.0 Hz), 113.0 (d, J=21.0 Hz), 23.0, 14.0.

  • IR (neat, cm⁻¹): 3450, 3360 (N-H stretch), 2970, 2870 (C-H stretch), 1620, 1510 (C=C stretch), 1240 (C-F stretch).

  • MS (EI): m/z 139 (M⁺), 124 (M-CH₃)⁺, 111 (M-C₂H₄)⁺.

Conclusion

The synthesis of this compound can be effectively achieved through well-established chemical transformations. The choice between the nitration/reduction of 4-ethyl-1-fluorobenzene and the multi-step synthesis from 3-fluoroacetophenone will depend on various practical considerations. For researchers seeking alternative strategies, the Buchwald-Hartwig amination presents a viable, modern approach. This guide has provided the necessary theoretical background and practical protocols to enable the successful synthesis and characterization of this valuable chemical intermediate, thereby supporting its application in the advancement of pharmaceutical and agrochemical research.

References

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  • Google Patents. (2010). Preparation method of p-fluoroaniline. CN101624348A.
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  • Google Patents. (2020). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. CN111018717A.
  • ChemRxiv. (2022). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

  • SciSpace. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2-Ethyl-4-fluoroaniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative resource for researchers, scientists, and drug development professionals on the core safety protocols, handling procedures, and emergency response for 2-Ethyl-4-fluoroaniline.

Introduction

This compound is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and advanced materials. While its unique chemical structure is valuable for drug discovery and development, it also presents specific health and safety challenges inherent to aromatic amines.[1][2] This guide provides a comprehensive overview of the critical safety, handling, and emergency protocols for this compound, grounded in established safety data and best practices. Adherence to these guidelines is paramount to ensuring the well-being of laboratory personnel and minimizing environmental impact.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with several key hazard warnings that demand stringent control measures.[3]

GHS Classification

Based on available data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The following table summarizes the key hazard information:

Hazard ClassGHS CategorySignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedGHS07
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationGHS07
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritationGHS07
The Rationale Behind the Hazards: A Deeper Look at Substituted Anilines

Anilines and their derivatives are known to be readily absorbed through the skin, and their toxicity is a significant concern in occupational health.[2] The metabolic pathways of anilines can lead to the formation of reactive metabolites, which are often the underlying cause of their toxic effects.[4][5] While specific toxicological data for this compound is not extensively published, the general toxicological profile of fluoroanilines and other substituted anilines provides a strong basis for a cautious approach.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by the consistent use of appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area.[7] The primary engineering control should be a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term contact, but it is crucial to consult the glove manufacturer's resistance data for the specific type of glove being used.[7]

    • Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.[7]

    • Clothing: Wear long pants and closed-toe shoes.[7]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]

The following diagram illustrates the logical flow for selecting appropriate controls:

Risk Mitigation Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Safe Work Practice Start Handling this compound Hazards Identify Hazards: - Acute Toxicity (Oral) - Skin Irritation - Eye Irritation - Respiratory Irritation Start->Hazards EngControls Implement Engineering Controls: - Chemical Fume Hood - Eyewash & Safety Shower Hazards->EngControls PPE Select Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) EngControls->PPE SafeHandling Proceed with Safe Handling Protocol PPE->SafeHandling Spill Response Workflow cluster_initial Initial Response cluster_safety Safety & Containment cluster_cleanup Cleanup & Disposal Spill Spill Occurs Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Control Control Ignition Sources & Ventilate Evacuate->Control Contain Contain Spill & Prevent Entry into Drains Control->Contain PPE Don Appropriate PPE Contain->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Dispose Dispose of Waste According to Regulations Collect->Dispose

Caption: Workflow for Responding to a this compound Spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [8][11]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF). [9][11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8][11]

Section 5: Toxicological and Ecological Information

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin absorption. [12]As an irritant, it can cause damage to the skin, eyes, and respiratory tract upon contact. [3]Systemic effects following significant exposure may be similar to those of other anilines, which can impact the cardiovascular system and blood's oxygen-carrying capacity. [2][12]

Ecological Information

Data on the environmental impact of this compound is limited. However, related compounds like 4-fluoroaniline are noted to be very toxic to aquatic life with long-lasting effects. [11]Therefore, it is imperative to prevent the release of this compound into the environment. [13]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste. [11]Disposal should be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations. [14]Do not dispose of it down the drain. [15]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with this compound. A proactive and diligent approach to safety is the cornerstone of responsible scientific practice.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from [Link]

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Solubility of 2-Ethyl-4-fluoroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-fluoroaniline in Organic Solvents

Foreword: From Data Points to Predictive Power

In the landscape of pharmaceutical and agrochemical development, intermediates like this compound are foundational pillars. Their successful use in synthesis, purification, and formulation hinges on a deep understanding of their physical properties, chief among them being solubility. This guide moves beyond a simple recitation of data. While extensive quantitative solubility data for this compound is not widely consolidated in public literature, this is not a limitation but an opportunity. We will equip you, the practicing researcher and scientist, with the theoretical framework, predictive models, and robust experimental protocols necessary to determine and leverage solubility data in your specific applications. This document is designed to be a field-proven manual, emphasizing the causality behind experimental choices and empowering you to generate reliable, application-critical insights.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in predicting its behavior in various solvent systems. The molecule's structure dictates the intermolecular forces it can exert and experience, which are the ultimate determinants of solubility.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 331763-37-2[1]
Appearance Liquid (Typical)
Structure CCC1=C(C=CC(=C1)F)N[1]

The structure reveals a molecule with mixed characteristics: a non-polar ethyl-substituted benzene ring and two polar functional groups, the amino (-NH₂) group and the C-F bond. This duality is key to its solubility profile.

The Theoretical Bedrock: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as our starting point, suggesting that substances with similar intermolecular forces are mutually soluble[2][3]. For this compound, the primary forces at play are:

  • Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols, water) and other solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones)[4].

  • Dipole-Dipole Interactions: The electronegativity difference in the C-F and C-N bonds creates a significant molecular dipole moment. This facilitates solubility in polar aprotic solvents (e.g., Acetone, Dichloromethane) that also possess strong dipoles[4].

  • Van der Waals Forces (Dispersion): The aromatic ring and ethyl group contribute to non-polar character, allowing for weaker, but still significant, dispersion forces. These are the primary interactions with non-polar solvents (e.g., Hexane, Toluene)[4].

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions determines the extent of dissolution.

A Quantitative Leap: Hansen Solubility Parameters (HSP)

To move from qualitative prediction to a more quantitative framework, we employ Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy of a substance into three components[5][6]:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.

Each molecule can be plotted as a point in a 3D "Hansen space." The principle remains: solvents with HSP values close to those of the solute are more likely to dissolve it[6]. The distance (Ra) between a solute and solvent in Hansen space is a powerful predictor of solubility[7]. While the specific HSP for this compound must be determined experimentally, understanding this framework is crucial for intelligent solvent screening.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Dichloromethane 17.07.37.1
Toluene 18.01.42.0
Hexane 14.90.00.0
Water 15.516.042.3
(Data compiled from various sources including[8][9])

Predicted Solubility Profile and Rationale

Based on the theoretical principles, we can construct a predictive qualitative solubility map. This serves as a starting point for experimental verification.

Table 3: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's ability to hydrogen bond with the -NH₂ group is the dominant, favorable interaction.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DichloromethaneModerate to HighStrong dipole-dipole interactions between the solvent and the C-F/C-N bonds drive solubility.
Non-Polar Hexane, TolueneLowThe polar -NH₂ and C-F groups have limited favorable interactions with non-polar solvents, making it difficult to overcome solute-solute forces.

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

Predictive models must be validated by rigorous experimental data. The Isothermal Saturation method, often called the "shake-flask" method, is the gold standard for determining thermodynamic (or equilibrium) solubility[10][11]. It is a self-validating system because it ensures that equilibrium is truly reached.

Step-by-Step Isothermal Saturation Protocol
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

    • Causality: Using an excess of solid is critical to ensure a saturated solution is formed and that undissolved solid remains at equilibrium, which is the definition of saturation[10].

  • Equilibration: Place the vial in an incubator shaker or on a stirring plate with precise temperature control (e.g., 25 °C). Agitate vigorously for a sufficient period (typically 24-72 hours).

    • Causality: Continuous agitation maximizes the surface area for dissolution, while a prolonged duration ensures the system reaches a dynamic equilibrium where the rate of dissolution equals the rate of recrystallization[11]. Multiple time points (e.g., 24h, 48h, 72h) should be sampled; equilibrium is confirmed when the measured concentration no longer changes over time[10].

  • Phase Separation: Allow the suspension to settle at the equilibrium temperature. Carefully withdraw a sample of the supernatant after separating the solid phase, typically via centrifugation or filtration with a syringe filter (e.g., 0.22 µm PTFE).

    • Causality: This step is critical to prevent undissolved solid particles from being included in the analysis, which would artificially inflate the solubility measurement. Filtration must be performed carefully to avoid adsorptive loss of the solute, especially for poorly soluble compounds[10].

  • Quantification: Accurately dilute the clear, saturated solution with a suitable mobile phase or solvent. Analyze the concentration using a validated analytical method, such as HPLC-UV.

    • Causality: A validated, specific, and linear analytical method is required for accurate concentration determination. HPLC is ideal as it separates the analyte from any potential impurities or degradants[10].

Visualization: Isothermal Saturation Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess this compound to solvent in sealed vial equil Agitate at constant T (24-72 hours) prep->equil check Sample at multiple time points to confirm equilibrium equil->check sep Centrifuge or Filter (0.22 µm PTFE) check->sep dilute Accurately dilute supernatant sep->dilute analyze Analyze concentration (e.g., HPLC-UV) dilute->analyze calc Calculate Solubility (e.g., mg/mL) analyze->calc

Caption: Workflow for Isothermal Saturation Solubility Determination.

Sample Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying aniline derivatives[12][13][14][15].

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[12].

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 45:55 v/v) with a small amount of buffer like 0.05% H₂SO₄ or formic acid to ensure consistent ionization of the amine[12].

  • Flow Rate: 1.0 mL/min[12].

  • Detection: UV detector set to an appropriate wavelength (e.g., 200 nm or 254 nm)[12].

  • Quantification: Generate a calibration curve using standards of known this compound concentration to ensure linearity and accuracy.

Application Insight: A Logic-Driven Approach to Solvent Selection

In drug development and chemical synthesis, selecting a solvent is a multi-parameter optimization problem. Solubility is the primary gatekeeper, but it is not the only consideration. The ideal solvent must also be compatible with reaction conditions, downstream processing (e.g., crystallization, extraction), safety protocols, and environmental regulations.

Visualization: Solvent Selection Decision Matrix

Caption: Decision matrix for rational solvent selection in R&D.

This framework demonstrates that while high solubility is often desired for reactions, moderate or even low solubility might be advantageous for processes like crystallization, where a steep solubility-temperature gradient is beneficial.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By grounding experimental work in solid theoretical principles and employing robust, validated protocols, researchers can generate the high-quality data needed to optimize synthetic routes, streamline purification processes, and accelerate development timelines. The true measure of expertise lies not in having all the answers, but in knowing how to generate them reliably.

References

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An In-Depth Technical Guide to the Core Reactions of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable building blocks. The strategic introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1][2][3] Among these critical synthons, 2-Ethyl-4-fluoroaniline stands out as a versatile intermediate. Its unique substitution pattern—an activating amino group, a lipophilic ethyl group, and an electron-withdrawing fluorine atom—offers a nuanced reactivity profile that is highly valuable for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and key reactive pathways of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural listings. It delves into the mechanistic underpinnings and causal logic behind pivotal transformations, including diazotization, acylation, and modern palladium-catalyzed cross-coupling reactions. Our objective is to furnish a practical and authoritative resource that empowers scientists to effectively harness the synthetic potential of this important intermediate.

Compound Profile and Physicochemical Properties

This compound is an aromatic amine whose structure is foundational to its chemical behavior. The interplay between the electron-donating amino and ethyl groups and the electron-withdrawing fluorine atom dictates its reactivity in both nucleophilic and electrophilic reactions.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 331763-37-2[4]
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
Appearance Liquid (typical for related compounds)[5]
Canonical SMILES CCC1=C(C=CC(=C1)F)N[4]
InChIKey AFCGCODEEUFDAF-UHFFFAOYSA-N[4]
Safety and Handling

As with many aniline derivatives, this compound requires careful handling. It is classified as harmful and an irritant.[4]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures: Work should be conducted in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and contact with skin and eyes.

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing substituted anilines is the catalytic hydrogenation of the corresponding nitroarene.[2][8] This method offers high yields and avoids the harsh conditions or stoichiometric reagents required by other reduction methods.

The logical precursor for this compound is 2-ethyl-4-fluoro-1-nitrobenzene. The synthesis proceeds via the selective reduction of the nitro group to an amine, leaving the rest of the aromatic system intact.

Synthesis Precursor 2-Ethyl-4-fluoro-1-nitrobenzene Reagents H₂ (gas) Catalyst (e.g., Pd/C, Raney Ni) Solvent (e.g., EtOH, EtOAc) Product This compound Reagents->Product Catalytic Hydrogenation Diazotization cluster_0 Mechanism cluster_1 Key Subsequent Reactions Aniline Ar-NH₂ (this compound) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Aniline->Nitrosamine + HONO, -H₂O Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O Sandmeyer Sandmeyer Reaction (CuX → Ar-X, X=Cl, Br, CN) Diazonium->Sandmeyer Schiemann Schiemann Reaction (HBF₄ → Ar-F) Diazonium->Schiemann Gattermann Gattermann Reaction (Cu powder → Ar-X) Diazonium->Gattermann Hydrolysis Hydrolysis (H₂O, Δ → Ar-OH) Diazonium->Hydrolysis Acylation Aniline This compound Reagents Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) Base (e.g., Pyridine, Et₃N) Amide N-(2-Ethyl-4-fluorophenyl)acetamide Reagents->Amide Buchwald_Hartwig Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NHR')L₂]⁺X⁻ OxAdd->AmineComplex + R'NH₂ AmidoComplex Ar-Pd(II)(NR')L₂ AmineComplex->AmidoComplex - HB⁺X⁻ (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product Suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (+ R-B(OH)₂ / Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Sources

A Technical Guide to Sourcing and Application of 2-Ethyl-4-fluoroaniline for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Procurement, Quality Control, and Application of 2-Ethyl-4-fluoroaniline.

Introduction

This compound, with CAS number 331763-37-2, is a substituted aniline derivative that is emerging as a critical building block in the synthesis of complex organic molecules. Its unique structural features, combining a fluorine atom and an ethyl group on the aniline scaffold, make it a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, detailed protocols for its quality assessment, and insights into its applications in research and development.

Commercial Suppliers of this compound

A reliable supply of high-quality starting materials is paramount for reproducible and successful research. Several chemical suppliers specialize in providing this compound for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of detailed analytical data and the supplier's reputation for quality and consistency.

Below is a comparative table of notable commercial suppliers of this compound. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) prior to purchase to ensure the material meets the requirements of their specific application.

SupplierCountry of OriginTypical PurityAvailable Quantities
Angene International LimitedChinaInquireResearch to Bulk
BLD Pharmatech Ltd.ChinaInquireResearch to Bulk
ChemSceneUSAInquireResearch Quantities
Finetech Industry LimitedChinaInquireResearch to Bulk
MySkinRecipesThailand97%Research Quantities

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Control and Analytical Protocols

Ensuring the purity and structural integrity of this compound is a critical first step in any synthetic workflow. The presence of impurities can lead to side reactions, low yields, and difficulties in purification of the final product. The following are standard analytical techniques and protocols for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and identifying any potential impurities. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of this compound and for identifying any structural isomers or other organic impurities.

Experimental Protocol:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound. The absence of significant unassigned signals is indicative of high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Molecular Weight:

  • Molecular Formula: C₈H₁₀FN

  • Monoisotopic Mass: 139.08 g/mol

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential process-related impurities. A common approach to synthesizing substituted anilines involves the reduction of the corresponding nitro compound. A plausible synthetic pathway for this compound is outlined below.

A general method for the synthesis of 2-fluoro-4-substituted aminoanilines involves a multi-step process starting from 2-fluoro-4-bromoaniline. The amino group is first protected, followed by a coupling reaction to introduce the desired substituent, and finally, deprotection to yield the target molecule.[2]

Synthesis_and_QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Start Starting Materials (e.g., 2-Fluoro-4-bromoaniline) Protection Amino Group Protection Start->Protection Coupling Introduction of Ethyl Group Protection->Coupling Deprotection Removal of Protecting Group Coupling->Deprotection Purification Purification (e.g., Chromatography, Recrystallization) Deprotection->Purification QC_Sample This compound Purification->QC_Sample Final Product HPLC HPLC Analysis (Purity) QC_Sample->HPLC NMR NMR Spectroscopy (Structure Verification) QC_Sample->NMR MS Mass Spectrometry (Molecular Weight) QC_Sample->MS

Caption: A generalized workflow for the synthesis and quality control of this compound.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 2-fluoro-4-bromoaniline or other precursors.

  • Positional Isomers: Isomers such as 4-ethyl-2-fluoroaniline may be present.

  • By-products: Compounds formed from side reactions during the coupling or deprotection steps.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Applications in Drug Discovery and Agrochemical Research

The incorporation of a fluorine atom into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical design to enhance efficacy and modulate physicochemical properties. This compound serves as a key building block in the synthesis of a variety of such compounds.

Pharmaceutical Applications

Substituted anilines are prevalent scaffolds in the design of kinase inhibitors for oncology. The this compound moiety can be incorporated into heterocyclic cores that target the ATP-binding site of various kinases. While specific drug candidates containing this exact fragment are not yet widely disclosed in the public domain, the analogous 4-fluoroaniline core is a component of numerous approved drugs and clinical candidates.

Agrochemical Applications

In the agrochemical sector, fluorinated compounds are integral to the development of modern herbicides, fungicides, and insecticides.[3] The unique properties imparted by fluorine can lead to increased potency, altered metabolic pathways in target organisms, and improved environmental profiles. This compound is a valuable intermediate for the synthesis of novel active ingredients in this field.[1] For instance, fluoro-anilines are used in the synthesis of some succinate dehydrogenase inhibitor (SDHI) fungicides.[4]

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and agrochemical development. A thorough understanding of the supplier landscape, rigorous quality control of the starting material, and an awareness of its potential applications are essential for its effective use in the laboratory. As the demand for novel fluorinated molecules continues to grow, the importance of intermediates like this compound in enabling innovation is set to increase.

References

  • MySkinRecipes. This compound. Accessed January 2, 2026.
  • Finetech Industry Limited. This compound CAS:331763-37-2. Accessed January 2, 2026.
  • MySkinRecipes. This compound. Accessed January 2, 2026.
  • Angene International Limited. This compound. Accessed January 2, 2026.
  • Yuan, H., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 255-256, 110507.
  • Google Patents. (2010). Synthesis method of 2-fluorine-4-substituted aminoaniline. CN101863860A.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(31), 8751-8773.

Sources

Methodological & Application

The Strategic Utility of 2-Ethyl-4-fluoroaniline in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the application of 2-Ethyl-4-fluoroaniline as a critical intermediate in pharmaceutical synthesis. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond a standard template to deliver a comprehensive understanding of the compound's utility, grounded in scientific principles and practical application.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Fluoroanilines, in particular, are versatile building blocks in the synthesis of a diverse range of pharmaceuticals, including anti-inflammatory agents and antibiotics.[3] this compound, a member of this class, offers a specific substitution pattern that is leveraged in the creation of complex heterocyclic scaffolds found in modern therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthetic chemistry.

PropertyValue
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
Appearance Liquid
CAS Number 331763-37-2[4]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for the characterization of this compound and its downstream products. While specific spectral data can vary with the solvent and instrumentation used, the expected signals corresponding to the ethyl and fluoro-substituted phenyl groups would be characteristic.

Application in the Synthesis of Kinase Inhibitors: The Case of Capivasertib (AZD5363)

A prime example of the strategic use of a 2-substituted-4-fluoroaniline derivative is in the synthesis of Capivasertib (AZD5363) , a potent, orally bioavailable inhibitor of the AKT kinase.[5] Capivasertib is under investigation for the treatment of various cancers, including breast and prostate cancer.[6][7] The core of Capivasertib is a pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design.[8]

The synthesis of this core often involves the condensation of a substituted aniline with a pyrimidine derivative. In the context of Capivasertib, a 2-substituted aniline carrying the ethyl and fluoro groups at the appropriate positions is a key precursor. The 2-ethyl group can provide beneficial steric interactions within the kinase binding site, while the 4-fluoro group can enhance binding affinity and improve metabolic stability.

Rationale for the Use of this compound Moiety

The choice of the 2-ethyl-4-fluorophenyl moiety in the design of Capivasertib is a deliberate and strategic decision rooted in the principles of medicinal chemistry:

  • Enhanced Potency and Selectivity: The substitution pattern on the aniline ring plays a crucial role in the inhibitor's interaction with the target kinase. The ethyl group at the 2-position can occupy a hydrophobic pocket in the ATP-binding site of AKT, contributing to the inhibitor's potency and selectivity.

  • Improved Pharmacokinetic Properties: The fluorine atom at the 4-position can block potential sites of metabolism, thereby increasing the drug's half-life and oral bioavailability. This is a common strategy to enhance the "drug-like" properties of a molecule.[3]

  • Modulation of Physicochemical Properties: The electronic effects of the fluorine atom can influence the pKa of the aniline nitrogen, which can in turn affect the molecule's solubility and cell permeability.

Synthetic Protocol: A Representative Synthesis of a Key Intermediate

While the precise, industrial-scale synthesis of Capivasertib is proprietary, a general and representative protocol for the construction of the N-aryl-pyrrolopyrimidine core from a substituted aniline can be outlined. The following protocol describes the nucleophilic aromatic substitution (SNAr) reaction between a chloropyrrolopyrimidine and an aniline derivative, a common method for constructing such scaffolds.

Experimental Protocol: Synthesis of a 4-(Substituted-anilino)pyrrolo[2,3-d]pyrimidine

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol (IPA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add 2-propanol to dissolve the starting material.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-((2-ethyl-4-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation:

  • TLC Analysis: The reaction should show the consumption of the starting materials and the appearance of a new, less polar product spot.

  • Yield: The expected yield for this type of reaction is typically in the range of 70-90%.

  • Spectroscopic Analysis: The NMR and mass spectra of the product should be consistent with the expected structure, showing characteristic peaks for the pyrrolopyrimidine core and the 2-ethyl-4-fluorophenyl group.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic step described in the protocol.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reaction 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Reaction This compound This compound This compound->Reaction DIPEA DIPEA DIPEA->Reaction Base 2-Propanol (IPA), Reflux 2-Propanol (IPA), Reflux 2-Propanol (IPA), Reflux->Reaction Solvent & Heat 4-((2-ethyl-4-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine 4-((2-ethyl-4-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine Reaction->4-((2-ethyl-4-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine SNAr Reaction

Caption: Key SNAr reaction in the synthesis of the Capivasertib core.

Conclusion

This compound is a valuable and strategically important building block in the synthesis of complex pharmaceutical agents. Its specific substitution pattern allows for the fine-tuning of a drug candidate's properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthesis of the AKT kinase inhibitor Capivasertib (AZD5363) serves as a compelling example of how this particular fluoroaniline derivative can be instrumental in the development of targeted cancer therapies. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a deeper understanding of the practical application and rationale behind the use of this compound in modern medicinal chemistry.

References

  • MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

  • Zhou, J., et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 111(5), 3439-3468.
  • Zhang, G., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 64(23), 17354-17371.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. Retrieved from [Link]

  • Ippolito, J. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1083.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Jesús, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.
  • Mao, S., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3651.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • Zhejiang University. (2010). Preparation method of p-fluoroaniline. CN101624348A.
  • Al-Ostoot, F. H., et al. (2022).
  • ResearchGate. (n.d.). Combination of AZD5363 with doxorubicin regulates key pro-apoptotic... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Clinical Review - Capivasertib (Truqap).
  • Turner, N. C., et al. (2023). Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer. New England Journal of Medicine, 388(22), 2058-2070.
  • National Center for Biotechnology Information. (n.d.). Capivasertib. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 29(18), 2695-2699.
  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4479-4482.
  • Maloney, K. M., et al. (2017). Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters, 19(18), 4806-4809.
  • Jhaveri, K., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Pharmacogenomics and Personalized Medicine, 14, 1517-1535.

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Application Notes and Protocols: 2-Ethyl-4-fluoroaniline as a Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemical Discovery

In the landscape of modern agrochemical research, the pursuit of molecules with enhanced efficacy, greater target specificity, and improved toxicological and environmental profiles is paramount. Substituted anilines are foundational scaffolds in a multitude of successful active ingredients. Among these, 2-Ethyl-4-fluoroaniline has emerged as a particularly valuable building block. Its unique substitution pattern—an activating ethyl group ortho to the amine and a strongly electronegative fluorine atom at the para position—offers a powerful combination of steric and electronic properties that can be exploited to fine-tune the biological activity and physicochemical characteristics of derivative compounds.

The incorporation of fluorine into agrochemical molecules is a well-established strategy to enhance their performance. The high electronegativity and small atomic radius of fluorine can lead to increased metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage.[1][2] Furthermore, fluorine substitution can modulate a molecule's lipophilicity and its binding affinity to target proteins, often resulting in greater potency.[1][3][4] The ethyl group, on the other hand, can provide a degree of steric hindrance that may contribute to selective binding at the target site and can also influence the molecule's overall lipophilicity and metabolic fate.[5]

This document serves as a technical guide for researchers, chemists, and professionals in the agrochemical industry, providing detailed application notes and a representative synthetic protocol for the utilization of this compound in the synthesis of a potent class of fungicides: the pyrazole carboxamides.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for reaction optimization and safety.

PropertyValueSource
CAS Number 331763-37-2[6]
Molecular Formula C₈H₁₀FN[6]
Molecular Weight 139.17 g/mol [6]
Appearance Liquid
Storage Temperature 2-8°C, under inert atmosphere

Application in Fungicide Synthesis: The Pyrazole Carboxamide Class

Pyrazole carboxamide fungicides are a cornerstone of modern disease management in agriculture. They act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death. A common synthetic route to these powerful fungicides involves the coupling of a substituted pyrazole carboxylic acid with an aniline derivative.

Here, we present a representative protocol for the synthesis of a novel pyrazole carboxamide fungicide, N-(2-ethyl-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a molecule designed to leverage the beneficial properties of the this compound scaffold.

Synthetic Workflow Overview

The overall synthesis is a two-step process, beginning with the preparation of the pyrazole acid chloride intermediate, followed by its reaction with this compound.

G cluster_0 Part 1: Acid Chloride Synthesis cluster_1 Part 2: Amide Coupling Pyrazole_Acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Acid_Chloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Pyrazole_Acid->Acid_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride Final_Product N-(2-ethyl-4-fluorophenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide Acid_Chloride->Final_Product Amidation Aniline This compound Aniline->Final_Product Base Triethylamine Base->Final_Product

Caption: Overall synthetic workflow for the target fungicide.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This key intermediate is synthesized from its corresponding carboxylic acid.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (1.5 eq) to the slurry at room temperature.

  • Add a catalytic amount of DMF (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Part 2: Synthesis of N-(2-ethyl-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This step involves the formation of the crucial amide bond.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Part 1)

  • This compound

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, N-(2-ethyl-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Structure-Activity Relationship (SAR) Insights

The choice of this compound as a building block is a strategic one, informed by established principles of agrochemical design.

SAR cluster_aniline This compound Moiety cluster_properties Contribution to Agrochemical Properties Aniline Aniline Ring Binding_Affinity Enhanced Binding Affinity Aniline->Binding_Affinity Ethyl 2-Ethyl Group Lipophilicity Optimal Lipophilicity Ethyl->Lipophilicity Selectivity Improved Target Selectivity Ethyl->Selectivity Fluorine 4-Fluoro Group Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Fluorine->Binding_Affinity

Caption: Key contributions of the this compound scaffold.
  • The 4-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the aniline ring, which in turn can affect its interaction with the target enzyme.[7] As previously mentioned, the exceptional strength of the C-F bond often imparts resistance to metabolic degradation, leading to a longer-lasting effect of the agrochemical in the field.[1][3]

  • The 2-Ethyl Group: An alkyl substituent in the ortho position can introduce steric bulk near the amide linkage. This can be advantageous in promoting a specific conformation of the molecule that enhances its binding to the active site of the target enzyme. Furthermore, the ethyl group contributes to the overall lipophilicity of the molecule, which is a critical factor for its transport and penetration into the target organism.[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of electronic and steric features allows for the rational design of active ingredients with potentially superior performance characteristics. The provided protocols for the synthesis of a representative pyrazole carboxamide fungicide illustrate a practical application of this key intermediate. By understanding the structure-activity relationships and employing robust synthetic methodologies, researchers can continue to leverage the advantageous properties of this compound to develop the next generation of effective and sustainable crop protection solutions.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Enhancing Agrochemical Performance: A Focus on 2,3,6-Trifluorobenzoic Acid. Retrieved from [Link]

  • ACS Publications. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Heteroatom Chemistry, 2022, 6078017. [Link]

  • National Institutes of Health. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8193. [Link]

  • ResearchGate. (2025). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4. Retrieved from [Link]

  • Academia.edu. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13846-13856. [Link]

  • ResearchGate. (2017). Substrate scope of anilines and pyrazole aldehydes for the synthesis of... Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 835. [Link]

  • PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Retrieved from [Link]

  • PubMed Central. (2023). Drug repurposing strategy II: from approved drugs to agri-fungicide leads. Pest Management Science, 79(1), 17-27. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • PubChem. (n.d.). Fenbuconazole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?. Retrieved from [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. Molecules, 23(3), 705. [Link]

  • Royal Society of Chemistry. (n.d.). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry. Retrieved from [Link]a)

Sources

Application Notes and Protocols for 2-Ethyl-4-fluoroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 2-Ethyl-4-fluoroaniline

This compound (CAS No: 331763-37-2) is a substituted aniline that serves as a pivotal building block in modern organic synthesis.[1] Its structure, featuring an aniline core functionalized with an ethyl group ortho to the amine and a fluorine atom in the para position, imparts a unique combination of steric and electronic properties. The fluorine atom, being highly electronegative, modulates the electron density of the aromatic ring and the basicity of the amino group, influencing the regioselectivity and rate of subsequent reactions.[2] These characteristics make it a valuable intermediate in the synthesis of a wide array of target molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4][5][6] This guide provides detailed, field-proven protocols for several fundamental transformations involving this compound, offering insights into the causal relationships between reaction components and outcomes.

Critical Safety and Handling Information

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[9][10]

Protocol 1: Diazotization and Sandmeyer Reaction for Aryl Halide Synthesis

The conversion of an aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of substituents. The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with a halide or cyanide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[11][12] The protocol below details the conversion of this compound to 1-bromo-2-ethyl-4-fluorobenzene. The low reaction temperature is critical for maintaining the stability of the diazonium salt intermediate.[13]

Experimental Workflow: Diazotization followed by Sandmeyer Bromination

G cluster_prep Diazonium Salt Formation (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Dissolve this compound in 48% HBr B Cool solution to 0-5 °C in an ice/salt bath A->B C Add aq. NaNO2 dropwise, maintaining T < 5 °C B->C D Stir for 30 min, confirm with starch-iodide paper C->D F Add cold diazonium salt solution to CuBr solution portion-wise D->F Transfer E Prepare solution of CuBr in 48% HBr E->F G Warm to RT, then heat to 60 °C until N2 evolution ceases H Cool and extract with Diethyl Ether G->H Proceed to I Wash organic layer with NaOH (aq) and brine H->I J Dry over MgSO4, filter, and concentrate I->J K Purify via vacuum distillation or column chromatography J->K

Caption: Workflow for the synthesis of 1-bromo-2-ethyl-4-fluorobenzene.

Detailed Protocol: Sandmeyer Bromination
  • Diazotization:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq).

    • Add aqueous hydrobromic acid (48%, ~4.0 eq) and cool the mixture to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. A positive test on starch-iodide paper indicates a slight excess of nitrous acid.[14]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous hydrobromic acid (48%, ~2.0 eq).

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.[11]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour or until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Extract the product with diethyl ether or dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with 1 M NaOH (aq) to remove acidic impurities, followed by water, and finally brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 1-bromo-2-ethyl-4-fluorobenzene.

Quantitative Data Summary
Reagent/ProductMolar Eq.MW ( g/mol )Sample AmountNotes
This compound1.0139.175.0 gStarting material
Hydrobromic Acid (48%)~6.080.91~25 mLSolvent and acid source for both steps
Sodium Nitrite (NaNO₂)1.169.002.7 gDiazotizing agent
Copper(I) Bromide (CuBr)1.2143.456.2 gCatalyst for the Sandmeyer reaction[15]
Product (Expected) -203.06~5.8 g (80%)1-Bromo-2-ethyl-4-fluorobenzene

Protocol 2: Amide Bond Formation via EDC Coupling

Amide synthesis is one of the most frequently performed reactions in drug development.[16] While numerous coupling reagents exist, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) and HOBt (Hydroxybenzotriazole). EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a reactive intermediate that is readily attacked by the amine.[17] DMAP acts as an acyl transfer agent, accelerating the reaction.[17]

Reaction Mechanism: EDC/DMAP-Mediated Amide Coupling

G RCOOH Carboxylic Acid (R-COOH) ActiveEster O-acylisourea intermediate RCOOH->ActiveEster + EDC EDC EDC EDC->ActiveEster Amine This compound (Ar-NH2) Amide Amide Product (R-CO-NH-Ar) Amine->Amide AcylIminium Acyl-pyridinium intermediate (highly reactive) ActiveEster->AcylIminium + DMAP Urea EDC-Urea (byproduct) ActiveEster->Urea hydrolysis DMAP_cat DMAP (catalyst) DMAP_cat->AcylIminium AcylIminium->DMAP_cat regenerates AcylIminium->Amide + Ar-NH2

Caption: Simplified mechanism for EDC/DMAP-catalyzed amide formation.

Detailed Protocol: Synthesis of N-(2-ethyl-4-fluorophenyl)acetamide
  • Reaction Setup:

    • To a solution of acetic acid (1.05 eq) in dichloromethane (DCM) or acetonitrile (CH₃CN), add EDC (1.2 eq), HOBt (0.1 eq), and DMAP (0.1 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl to remove unreacted amine and DMAP, followed by saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, and finally with brine.

    • The water-soluble EDC and its urea byproduct are largely removed during the aqueous washes.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude amide can be purified by recrystallization or silica gel column chromatography.

Quantitative Data Summary
Reagent/ProductMolar Eq.MW ( g/mol )Sample AmountNotes
This compound1.0139.172.0 gAmine nucleophile
Acetic Acid1.0560.050.9 gCarboxylic acid partner
EDC1.2191.703.3 gCoupling agent[18]
HOBt0.1135.120.19 gAdditive to suppress side reactions
DMAP0.1122.170.17 gAcyl transfer catalyst[17]
Dichloromethane (DCM)--40 mLSolvent
Product (Expected) -181.21~2.3 g (88%)N-(2-ethyl-4-fluorophenyl)acetamide

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that forms aryl amines from aryl halides or triflates.[19][20] It has become an indispensable tool in medicinal chemistry for synthesizing complex amine derivatives.[21][22] The reaction's success hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a suitable base.[23] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[20]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NHR')L_n]+ OxAdd->AmineComplex + R'NH2 - X- AmideComplex Ar-Pd(II)(NR')L_n AmineComplex->AmideComplex - H+ AmideComplex->Pd0 Reductive Elimination (+ Ar-NHR') G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and TEA in THF B Add Boc2O solution dropwise at room temperature A->B C Stir overnight until reaction is complete (TLC) B->C D Remove solvent in vacuo C->D Proceed to E Redissolve in Ethyl Acetate, wash with dilute acid and brine D->E F Dry over Na2SO4, filter, and concentrate E->F G Purify by column chromatography (Hexanes/EtOAc) F->G

Sources

The Strategic Incorporation of 2-Ethyl-4-fluoroaniline in the Development of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Substituted Anilines in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized the therapeutic landscape, and a significant portion of these inhibitors share common structural motifs that are key to their mechanism of action. Among these, the substituted aniline scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] The aniline moiety is adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a pivotal interaction for anchoring the inhibitor.[2] The strategic placement of various substituents on the aniline ring allows for the fine-tuning of the inhibitor's physicochemical properties and the exploitation of additional binding interactions within the active site.

This technical guide focuses on the specific role and application of 2-Ethyl-4-fluoroaniline as a valuable building block in the synthesis of next-generation kinase inhibitors. The presence of both an ethyl group at the 2-position and a fluorine atom at the 4-position offers a unique combination of steric and electronic properties that can be leveraged to enhance inhibitor potency, selectivity, and pharmacokinetic profiles.

The Rationale for Employing this compound in Kinase Inhibitor Design

The chemical structure of this compound provides several advantages for its incorporation into kinase inhibitor scaffolds:

  • Modulation of Basicity and Hinge Binding: The electronic properties of the fluorine atom can modulate the pKa of the aniline nitrogen, influencing its ability to act as a hydrogen bond donor and acceptor with the kinase hinge region.

  • Enhanced Lipophilicity and Cell Permeability: The ethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The fluorine atom can block potential sites of metabolism on the aromatic ring, leading to improved metabolic stability and a longer in vivo half-life of the resulting inhibitor.

  • Probing Hydrophobic Pockets: The ethyl group can occupy and create favorable van der Waals interactions within hydrophobic sub-pockets of the kinase active site, contributing to both potency and selectivity.

  • Vector for Further Optimization: The aniline scaffold provides a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize the inhibitor's properties.[3]

Application Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor

A common and effective strategy for the synthesis of kinase inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a heterocyclic core, such as a dichloropyrimidine.[2] The following protocol outlines a representative synthesis of a 2-(2-Ethyl-4-fluoroanilino)-pyrimidine derivative, a scaffold present in numerous kinase inhibitors.

Experimental Protocol: Synthesis of a 2-(2-Ethyl-4-fluoroanilino)-pyrimidine Derivative

This protocol describes the synthesis of a model kinase inhibitor intermediate through the reaction of this compound with 2,4-dichloropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine[4][5]

  • Anhydrous isopropanol (IPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 mmol, 1 equivalent) in anhydrous isopropanol (10 mL).

  • Addition of Reactants: To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) followed by the dropwise addition of triethylamine (1.5 mmol, 1.5 equivalents). The base is added to neutralize the HCl generated during the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(2-chloro-5-fluoropyrimidin-4-yl)-2-ethyl-4-fluoroaniline.

  • Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Generalized Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrimidine-based kinase inhibitor using a substituted aniline.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product This compound This compound SNAr Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr Reaction 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->SNAr Reaction Work-up Cooling, Filtration or Concentration SNAr Reaction->Work-up Reaction Conditions Solvent: Isopropanol Base: Triethylamine Heat (Reflux) Reaction Conditions->SNAr Reaction Purification Silica Gel Column Chromatography Work-up->Purification Final Product 2-(2-Ethyl-4-fluoroanilino)-4-chloropyrimidine Purification->Final Product

Synthetic workflow for a pyrimidine-based kinase inhibitor intermediate.

Structure-Activity Relationship (SAR) Insights

The synthesized 2-(2-Ethyl-4-fluoroanilino)-4-chloropyrimidine serves as a key intermediate for further elaboration to generate a library of potential kinase inhibitors. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to further nucleophilic substitution, allowing for the introduction of various side chains to probe different regions of the kinase active site.

The following table summarizes hypothetical SAR trends based on known kinase inhibitor scaffolds.

R Group at Pyrimidine C4-positionExpected Interaction/EffectPredicted Impact on Activity
Small polar groups (e.g., -OH, -NH2)May form additional hydrogen bonds with the solvent-exposed region.Potentially increased potency and improved solubility.
Basic amines (e.g., piperazine, morpholine)Can form salt bridges with acidic residues and improve aqueous solubility.Often leads to enhanced potency and favorable pharmacokinetic properties.
Aromatic or heteroaromatic ringsCan engage in π-π stacking or hydrophobic interactions in the ribose-binding pocket.May increase potency and modulate selectivity.

Visualization of Kinase-Inhibitor Interaction

The following diagram illustrates the hypothetical binding mode of a kinase inhibitor derived from this compound within the ATP-binding pocket of a generic kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Hinge Hinge Region Hydrophobic Pocket I Hydrophobic Pocket I Hydrophobic Pocket II Hydrophobic Pocket II Solvent Front Solvent Front Aniline This compound Moiety Aniline->Hinge H-Bonds Aniline->Hydrophobic Pocket II van der Waals (Ethyl Group) Pyrimidine Pyrimidine Core Pyrimidine->Hydrophobic Pocket I Hydrophobic Interactions Side Chain R-Group Side Chain Side Chain->Solvent Front Polar Interactions

Hypothetical binding mode of a this compound-derived inhibitor.

Conclusion

This compound is a valuable and strategic building block for the development of novel kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the pharmacological properties of lead compounds. The synthetic accessibility and the potential for creating potent and selective inhibitors make this compound an important reagent in the ongoing quest for new and effective targeted therapies. The provided protocol serves as a foundational methodology for the synthesis of pyrimidine-based kinase inhibitors, which can be further diversified to explore extensive structure-activity relationships.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Angewandte Chemie International Edition. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • Patent Application Publication (10) Pub. No.: US 2016/0096848A1. Google Patents. [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. PubChem. [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Kinase inhibitors and associated pharmaceutical compositions and methods of use.
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  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • United States Patent. Google Patents. [Link]

  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

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  • Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones. ResearchGate. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Ethyl-4-fluoroaniline in Advanced Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and chemical process development professionals on the utilization of 2-Ethyl-4-fluoroaniline as a key intermediate in the manufacturing of high-performance azo dyes. This document elucidates the chemical principles behind its application and provides detailed, field-proven protocols for its successful implementation in a laboratory setting.

Introduction: The Significance of Fluorinated Intermediates

The synthesis of modern dyes is a pursuit of molecular precision, where minor structural modifications to an intermediate can profoundly impact the final properties of the colorant. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore, represent the largest and most versatile class of synthetic dyes, accounting for over 60% of all colorants used in industry[1]. Their synthesis is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction[1][2].

This compound has emerged as a strategic diazo component for creating dyes with enhanced properties. The introduction of fluorine, a highly electronegative atom, into the aniline ring significantly alters the electronic distribution of the molecule[3]. This modification can lead to dyes with superior lightfastness, thermal stability, and resistance to chemical degradation[4][5]. The ethyl group at the ortho-position provides steric effects that can influence the planarity of the dye molecule and its aggregation properties, further fine-tuning its color and fastness. This guide explores the causality behind these advantages and provides robust protocols for synthesis.

Chemical Profile & Safety Data

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 331763-37-2PubChem[6]
Molecular Formula C₈H₁₀FNPubChem[6]
Molecular Weight 139.17 g/mol PubChem[6]
Appearance LiquidSigma-Aldrich[7]
Primary Hazard Class Acute toxicity, Skin irritation, Eye irritation, Respiratory irritationPubChem[6]

Safety Precautions: Researchers must handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the material's Safety Data Sheet (SDS) for comprehensive handling and disposal information.

GHS Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Core Principles of Application: The Diazo Component

In azo dye synthesis, this compound serves as the diazo component . Its primary amine (-NH₂) group is the reactive site for diazotization, a process that converts it into a highly electrophilic diazonium salt (-N₂⁺)[3][8]. This salt is the cornerstone of the subsequent coupling reaction.

Causality Behind Experimental Choices:

  • The Role of Fluorine: The electron-withdrawing nature of the fluorine atom at the para-position subtly influences the reactivity of the diazonium salt. This electronic effect can increase the stability of the final dye molecule by strengthening the covalent bonds, contributing to enhanced resistance to photolytic and chemical fading[3][5].

  • The Role of the Ethyl Group: The ortho-ethyl group introduces steric hindrance around the azo linkage. This can disrupt intermolecular π-stacking, which often improves the solubility of the dye in various media and can lead to brighter, less aggregated color shades on substrates.

The general reaction is a two-stage process. First, the diazotization of this compound, followed by the electrophilic aromatic substitution (coupling) with an electron-rich coupling component, such as 2-Naphthol.

G A This compound (Diazo Component) B Diazonium Salt Intermediate [Ar-N≡N]⁺Cl⁻ A->B Diazotization NaNO₂, HCl 0-5 °C D Final Azo Dye (Coloured Product) B->D Azo Coupling NaOH (aq) pH 8-10, < 5 °C C 2-Naphthol (Coupling Component) C->D

Caption: General two-step synthesis of an azo dye.

Experimental Protocols

The following protocols provide a reliable method for the synthesis of a representative azo dye using this compound and 2-Naphthol. The procedures are designed to be self-validating through clear checkpoints and expected observations.

Protocol 1: Diazotization of this compound

This protocol details the in-situ formation of the 2-ethyl-4-fluorobenzene diazonium chloride intermediate. This intermediate is highly reactive and thermally unstable; therefore, it is prepared cold and used immediately[1][9].

Materials & Reagents:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (~37%, 2.5 - 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.05 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Amine Dissolution: In a 250 mL beaker, combine this compound (e.g., 1.39 g, 10 mmol) with distilled water (25 mL). While stirring, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol). Stir until a clear solution of the aniline hydrochloride salt is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. It is critical to maintain this temperature range to prevent the premature decomposition of the diazonium salt to be formed[9].

  • Nitrite Preparation: In a separate small beaker, dissolve sodium nitrite (0.73 g, 10.5 mmol) in a minimal amount of cold distilled water (5 mL).

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes.

  • Verification: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instantaneous blue-black color) indicates that sufficient nitrite has been added to complete the diazotization. If the test is negative, add a small amount of additional nitrite solution. The resulting cold, pale-yellow solution contains the diazonium salt and is ready for immediate use in Protocol 2.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the electrophilic aromatic substitution reaction where the diazonium salt reacts with the electron-rich 2-Naphthol to form the final dye.

Materials & Reagents:

  • Cold diazonium salt solution from Protocol 1

  • 2-Naphthol (Beta-Naphthol, 1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Coupling Component Solution: In a 500 mL beaker, dissolve 2-Naphthol (1.44 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until fully dissolved, forming a solution of sodium 2-naphthoxide.

  • Cooling: Cool this solution to below 5 °C in an ice bath with vigorous stirring. The coupling reaction is also temperature-sensitive.

  • Coupling Reaction: Slowly, and with continuous vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthoxide solution.

  • Observation: An intensely colored precipitate should form immediately. The color is typically a deep red or orange. The formation of a precipitate is a key indicator of a successful coupling reaction.

  • Reaction Completion: Continue to stir the mixture in the ice bath for 30-45 minutes to ensure the reaction goes to completion.

  • Product Isolation: Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and has a neutral pH. This removes any unreacted salts.

  • Drying: Dry the solid product in a desiccator or a low-temperature oven (e.g., 60 °C). Record the final mass and calculate the percentage yield.

Characterization of the Synthesized Dye

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye's color[10][11].

  • FTIR Spectroscopy: Analyze the solid dye to identify key functional groups. Look for the characteristic azo (-N=N-) stretching vibration (typically weak, around 1400-1450 cm⁻¹), the absence of the primary amine N-H stretches from the starting material, and the presence of O-H stretches from the naphthol moiety.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the final product.

Workflow & Visualization

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_0 Protocol 1: Diazotization cluster_1 Protocol 2: Coupling cluster_2 Workup & Isolation P1_1 Dissolve Aniline in HCl (aq) P1_2 Cool to 0-5 °C P1_1->P1_2 P1_3 Dropwise Addition of NaNO₂ (aq) P1_2->P1_3 P1_4 Stir for 20 min (Diazonium Salt Forms) P1_3->P1_4 P2_3 Slowly Add Diazonium Salt P1_4->P2_3 Use Immediately P2_1 Dissolve 2-Naphthol in NaOH (aq) P2_2 Cool to < 5 °C P2_1->P2_2 P2_2->P2_3 P2_4 Stir for 30 min (Dye Precipitates) P2_3->P2_4 P3_1 Vacuum Filtration P2_4->P3_1 P3_2 Wash with H₂O P3_1->P3_2 P3_3 Dry Product P3_2->P3_3

Caption: Experimental workflow for azo dye synthesis.

Conclusion

This compound is a highly effective and strategic intermediate for the synthesis of advanced azo dyes. The presence and specific placement of the fluoro and ethyl substituents provide chemists with powerful tools to rationally design colorants with enhanced fastness, stability, and application properties. The protocols outlined in this document offer a robust and reproducible foundation for laboratory-scale synthesis, enabling researchers to explore the rich chromophoric possibilities offered by this versatile building block.

References

  • Synthesis of Dyes and the Textile Industry. ResearchGate.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Fluorinated azo dyes. II. Synthesis and spectral properties... ACS Publications, The Journal of Organic Chemistry.[Link]

  • Preparation of fluorinated anilines.
  • Diazotisation. Organic Chemistry Portal.[Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. National Center for Biotechnology Information (NCBI), PMC.[Link]

  • Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings... ResearchGate.[Link]

  • 4-Fluoroaniline: A Key Intermediate for Vibrant Dyes and Effective Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Fluorinated azo dyes.
  • Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine... ResearchGate.[Link]

  • Spectroscopic Properties of Two Conjugated Organic Dyes... ResearchGate.[Link]

  • Synthesis and characterization of novel yellow azo dyes... ResearchGate.[Link]

  • Is it possible to use 4-Fluoroaniline in the dye industry? Bloom Tech.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes... MDPI.[Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations... International Journal of Innovative Research in Science, Engineering and Technology.[Link]

  • Process for manufacture of fluoran dyes.
  • Method of preparing 2,4-difluoroaniline.
  • Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties... Report and Opinion.[Link]

  • Process for the preparation of fluoroanilines...
  • Dyes Intermediates Manufacturer From Ahmedabad, Gujarat, India. Allen Exim.[Link]

  • Synthesis of an azo dye. YouTube.[Link]

  • SYNTHESIS OF SOME NEW AZO DYES... Plant Archives.[Link]

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Palladium-catalyzed cross-coupling with 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethyl-4-fluoroaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with detailed application notes and protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions. This aniline derivative is a valuable building block in modern synthesis, largely due to the influence of its electronic and steric properties on molecular interactions and metabolic stability.[1][2][3] This document moves beyond simple procedural lists to explain the underlying scientific principles, the rationale behind reagent selection, and strategies for reaction optimization. We present detailed protocols for the Buchwald-Hartwig amination, a direct C-N bond-forming reaction, and outline strategies for C-C bond formation via Suzuki-Miyaura and Sonogashira couplings following a necessary functionalization of the aniline.

Introduction: The Strategic Value of this compound

This compound is a synthetically attractive starting material in medicinal chemistry and materials science. Its structure incorporates three key features that chemists can exploit:

  • The Amino Group: A primary nucleophile for direct C-N bond formation or a versatile functional handle for conversion into other reactive groups (e.g., halides via Sandmeyer reaction).

  • The Fluorine Atom: A common bioisostere for hydrogen, the fluorine atom's high electronegativity can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[4][5]

  • The Ortho-Ethyl Group: This alkyl substituent provides steric bulk near the reactive amino group, which can influence reaction kinetics and the conformational preferences of the final product.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for constructing carbon-carbon and carbon-heteroatom bonds.[6][7][8] The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, including a vast number of pharmaceuticals.[7] This guide will focus on the practical application of these transformative reactions using this compound as a key substrate.

Core Principles: The Palladium Catalytic Cycle

Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to troubleshooting and optimizing these reactions. Most reactions proceed through a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C couplings) or amine association/deprotonation (for C-N couplings), and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation / Amide Formation:

    • For C-C coupling (e.g., Suzuki), an organometallic nucleophile (e.g., R²-B(OH)₂) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.[11][12]

    • For C-N coupling (e.g., Buchwald-Hartwig), the amine (R²-NH₂) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide intermediate.[13]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][9]

The efficiency and scope of this cycle are critically dependent on the choice of ligands , which are bound to the palladium center. Ligands stabilize the catalyst, prevent decomposition, and modulate its electronic and steric properties to accelerate the elementary steps of the cycle.[14][15][16] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven particularly effective in broadening the scope of these reactions to include less reactive substrates like aryl chlorides.[15][17]

Palladium_Catalytic_Cycle Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_X R¹-Pd(II)Lₙ-X OxAdd->PdII_X Transmetal Transmetalation / Amide Formation PdII_X->Transmetal + R²-M or R²-NH₂ + Base PdII_R2 R¹-Pd(II)Lₙ-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle

Application Protocol 1: Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is the most direct and powerful method for forming C-N bonds using an aniline substrate.[13][18] This protocol is designed for coupling this compound with a range of aryl halides and pseudohalides, a key transformation for synthesizing the diarylamine scaffolds prevalent in pharmaceuticals.[19][20]

Scientific Rationale

The success of a Buchwald-Hartwig amination hinges on an efficient catalytic system capable of coupling an electron-rich amine with an aryl electrophile.

  • Catalyst & Ligand Selection: The coupling of an aniline, which is less nucleophilic than an alkylamine, often requires a highly active catalyst. We recommend using a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") such as XPhos or RuPhos.[19][21] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which undergoes rapid oxidative addition. Their steric bulk also facilitates the final reductive elimination step.[14][16] Using a pre-formed catalyst complex can also simplify the reaction setup and improve reproducibility.[19]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[13] Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) may be used, though this might require higher temperatures or longer reaction times.[21]

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or 1,4-dioxane are standard, as they effectively solubilize the reactants and catalyst complexes without interfering with the reaction.[21]

Buchwald_Hartwig_Cycle Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L PdII_X Ar-Pd(II)L-X Pd0->PdII_X Oxidative Addition ArX Ar-X Pd_Amine_Complex [Ar-Pd(II)L(R₂NH)]⁺X⁻ PdII_X->Pd_Amine_Complex Amine Coordination Amine R₂NH Pd_Amido Ar-Pd(II)L-NR₂ Pd_Amine_Complex->Pd_Amido Deprotonation (Base) Product Ar-NR₂ Pd_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination

Detailed Step-by-Step Protocol

This protocol describes the coupling of this compound with 4-bromotoluene as a representative example.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and 4-bromotoluene (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data & Optimization Summary
Aryl Halide (Ar-X)Pd Precursor / LigandBaseTemp (°C)Typical YieldNotes
4-BromoanisolePd₂(dba)₃ / XPhosNaOtBu100>90%Standard conditions are highly effective for electron-rich aryl bromides.
4-ChlorobenzonitrilePd₂(dba)₃ / RuPhosNaOtBu11080-90%Aryl chlorides are less reactive and may require a more active ligand and slightly higher temperatures.[21][22]
2-BromopyridinePd(OAc)₂ / BrettPhosK₃PO₄11075-85%Heteroaryl halides can be challenging; specialized ligands and alternative bases may improve yields.

Strategies for C-C Bond Formation: Suzuki and Sonogashira Couplings

To utilize this compound in C-C bond-forming reactions like the Suzuki-Miyaura or Sonogashira coupling, the amino group must first be converted into a suitable electrophilic handle, such as an iodide, bromide, or triflate. A standard Sandmeyer reaction can convert the aniline to the corresponding aryl halide.

Application Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for constructing biaryl and heteroaryl structures, which are fundamental cores in many drugs.[17][23][24] This protocol assumes the starting material is 2-Ethyl-4-fluoro-1-iodobenzene .

Scientific Rationale
  • Catalyst System: A wide range of palladium catalysts are effective. Pd(PPh₃)₄ is a classic, reliable choice that can often be used directly. Alternatively, a system generated in situ from a precursor like Pd(OAc)₂ and a phosphine ligand is common.[25] For sterically hindered partners, more specialized ligands may be required.

  • Base: The base is critical for activating the organoboron species. It forms a boronate complex, which facilitates the transmetalation step.[12] Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are frequently used.

  • Coupling Partner: The reaction is highly versatile and tolerates a wide variety of functional groups on the boronic acid or boronic ester partner.[17]

Detailed Step-by-Step Protocol

Procedure (starting from 2-Ethyl-4-fluoro-1-iodobenzene):

  • Reaction Setup: To a round-bottom flask, add 2-Ethyl-4-fluoro-1-iodobenzene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base: Add a solvent mixture such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio) followed by the aqueous base (e.g., 2M K₂CO₃, 2.0 equiv).

  • Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-90 °C under an inert atmosphere until TLC or LC-MS indicates completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Application Protocol 3: Sonogashira Coupling

The Sonogashira reaction provides a powerful and direct route to couple aryl halides with terminal alkynes, creating conjugated enynes and arylalkynes.[26][27][28] This protocol also assumes the starting material is 2-Ethyl-4-fluoro-1-iodobenzene .

Scientific Rationale
  • Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium center.[26][29]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), typically serves as both the base and the solvent. It neutralizes the HX generated during the reaction and helps facilitate the catalytic cycles.[29]

Detailed Step-by-Step Protocol

Procedure (starting from 2-Ethyl-4-fluoro-1-iodobenzene):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Ethyl-4-fluoro-1-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

  • Solvent and Reagents: Add an anhydrous solvent like THF and a degassed amine base (e.g., Et₃N). Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.

  • Workup: Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are precious metals and can be toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere. They are also toxic and should be handled with care.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.

  • Solvents: Anhydrous solvents are often required. Ensure proper drying techniques are used. Toluene, dioxane, and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

References

Application Notes and Protocols: Acylation Reactions of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the N-acylation of 2-Ethyl-4-fluoroaniline, a key chemical intermediate in the synthesis of high-value organic compounds. We delve into the mechanistic principles governing this transformation, focusing on the critical interplay of steric and electronic effects imparted by the ortho-ethyl and para-fluoro substituents. Detailed, field-tested protocols for acetylation using common acylating agents are presented, alongside a comparative analysis of different methodologies. Furthermore, the application of acylated fluoroanilines as pivotal precursors in pharmaceutical manufacturing is highlighted, contextualized by the synthesis of modern targeted therapies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in organic synthesis and drug discovery.

Introduction: Strategic Importance of this compound

This compound is a disubstituted aniline derivative of significant interest in the fine chemical and pharmaceutical industries. Its structural features—a nucleophilic amino group, a sterically influential ortho-ethyl group, and an electronically modulating para-fluoro atom—make it a versatile building block for complex molecular architectures.

The acylation of the amino group to form an amide is a fundamental and often critical transformation for several strategic reasons:

  • Protecting Group Strategy: The transformation of a highly activating amino group (-NH₂) into a moderately activating acetamido group (-NHCOCH₃) is a classic strategy to control regioselectivity in subsequent electrophilic aromatic substitution reactions. The acetyl group's electron-withdrawing nature mitigates the high reactivity of the aniline, preventing polysubstitution and directing incoming electrophiles primarily to the ortho position relative to the amide.[1]

  • Modulation of Physicochemical Properties: The introduction of an acyl group alters the molecule's polarity, solubility, and crystal packing characteristics.

  • Bioisosteric Replacement and Pharmacophore Integration: In drug design, the amide linkage is a key structural motif. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[2]

This guide will explore the theoretical underpinnings and practical execution of this vital reaction.

Mechanistic Insights: The Interplay of Steric and Electronic Effects

The acylation of this compound is a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (acetate or chloride) to form the stable amide product.

Acylation_Mechanism Aniline This compound (Nucleophile) Attack Aniline->Attack Lone pair attack AcylatingAgent Acetic Anhydride (Electrophile) AcylatingAgent->Attack Product N-(2-ethyl-4-fluorophenyl)acetamide LeavingGroup Acetate Ion Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Formation Collapse Tetrahedral->Collapse Collapse Collapse->Product Collapse->LeavingGroup Elimination

Caption: General mechanism of N-acylation.

The reactivity of this compound is finely tuned by the combined influence of its substituents:

  • Ortho-Ethyl Group (Steric Hindrance): The ethyl group at the C2 position physically obstructs the approach of the acylating agent to the nitrogen atom. This phenomenon, known as the "ortho effect," can decrease the reaction rate compared to an unsubstituted aniline.[3][4] Consequently, more robust reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary to achieve high conversion.

  • Para-Fluoro Group (Electronic Effects): The fluorine atom exerts two opposing electronic effects:

    • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework, decreasing the nucleophilicity of the amino group.

    • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions.

    For aniline reactivity, the strong -I effect typically dominates, making fluoroanilines less basic and less nucleophilic than aniline itself. This reduced reactivity must be considered when selecting reaction conditions.

Comparative Protocols for Acetylation

The choice of acylating agent and reaction conditions is critical for achieving high yield, purity, and process efficiency. Below are two detailed, representative protocols for the acetylation of this compound.

Note: As specific literature data for the acylation of this compound is limited, these protocols are adapted from established and validated procedures for structurally analogous compounds, such as 4-fluoroaniline and other ortho-alkylanilines.[1][5] They represent robust starting points for experimental work.

Protocol 1: Acetylation with Acetic Anhydride and a Base Catalyst

This is a classic, reliable, and cost-effective method suitable for lab-scale synthesis. The base neutralizes the acetic acid byproduct, driving the reaction to completion.

Experimental Workflow:

Protocol_1_Workflow Start Start Dissolve Dissolve this compound and NaOAc in water/HCl Start->Dissolve AddAnhydride Add Acetic Anhydride dropwise with vigorous stirring Dissolve->AddAnhydride Precipitate Precipitate forms AddAnhydride->Precipitate Cool Cool mixture in ice bath Precipitate->Cool Filter Collect solid by vacuum filtration Cool->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry the product Recrystallize->Dry End Obtain pure N-(2-ethyl-4-fluorophenyl)acetamide Dry->End

Caption: Workflow for acetylation using acetic anhydride.

Step-by-Step Procedure:

  • Reagent Setup: In a 250 mL Erlenmeyer flask, add this compound (5.0 g, 35.9 mmol). Add 100 mL of deionized water followed by 3.2 mL of concentrated hydrochloric acid (~37%). Swirl until the aniline salt fully dissolves, forming a clear solution.

  • Acylating Agent Preparation: In a separate beaker, measure acetic anhydride (4.3 mL, 45.0 mmol, 1.25 eq).

  • Base Solution Preparation: In another beaker, dissolve sodium acetate trihydrate (7.0 g, 51.4 mmol, 1.4 eq) in 20 mL of deionized water.

  • Reaction: To the stirred aniline hydrochloride solution, add the acetic anhydride in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of N-(2-ethyl-4-fluorophenyl)acetamide should form instantly. Vigorously stir the mixture for 10-15 minutes.

  • Cooling and Filtration: Cool the flask in an ice-water bath for at least 20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of ice-cold deionized water (2 x 30 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure, crystalline N-(2-ethyl-4-fluorophenyl)acetamide. Dry the final product under vacuum.

Protocol 2: Acetylation with Acetyl Chloride and an Inorganic Base

This method is effective but requires more careful handling due to the high reactivity and corrosive nature of acetyl chloride. It is often performed in an inert organic solvent.

Step-by-Step Procedure:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (5.0 g, 35.9 mmol) and anhydrous potassium carbonate (K₂CO₃) (7.4 g, 53.9 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of a dry, inert solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.

  • Acylation: Dissolve acetyl chloride (2.8 mL, 39.5 mmol, 1.1 eq) in 20 mL of the same dry solvent and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the cooled aniline suspension over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium salts. Wash the filtrate with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization if necessary.

Data Summary and Method Comparison

While specific yield data for this compound is not prominently published, the following table summarizes the key characteristics of the presented methods based on established chemical principles and data from analogous reactions.[5][6][7]

ParameterProtocol 1: Acetic Anhydride / NaOAcProtocol 2: Acetyl Chloride / K₂CO₃
Acylating Agent Acetic AnhydrideAcetyl Chloride
Reactivity ModerateHigh
Typical Yield High to Excellent (>85%)Excellent (>90%)
Byproducts Acetic AcidHydrochloric Acid
Solvent Typically AqueousAnhydrous Organic (e.g., DCM)
Safety Safer, less corrosive reagents.Highly corrosive, moisture-sensitive.
Scalability Excellent for both lab and pilot scale.Good, but requires stringent moisture control.
Cost Generally more cost-effective.Can be more expensive.

Expert Insights: For routine laboratory synthesis and initial scale-up, Protocol 1 is highly recommended due to its operational simplicity, lower cost, and enhanced safety profile. The reaction is robust and typically provides high yields of clean product. Protocol 2 is a powerful alternative when higher reactivity is needed, but demands more rigorous control over reaction conditions, particularly the exclusion of moisture.

Application in Pharmaceutical Synthesis: The Case of Regorafenib

The utility of acylated fluoroanilines is powerfully demonstrated by their role as intermediates in the synthesis of multi-kinase inhibitors for cancer therapy. A prominent example is Regorafenib , a drug used to treat colorectal cancer and gastrointestinal stromal tumors.

The synthesis of Regorafenib involves a key urea formation step, which is mechanistically analogous to an acylation reaction. A crucial building block for this drug is 4-amino-3-fluorophenol , a compound structurally similar to this compound.[5][8][9]

In the synthesis, the amino group of 4-amino-3-fluorophenol (or a derivative) attacks an isocyanate, forming the critical urea linkage that defines the core structure of the drug.[9]

Regorafenib_Synthesis AnilineDeriv 4-Amino-3-fluorophenol Derivative (Nucleophile) Regorafenib Regorafenib (Final Drug Structure) AnilineDeriv->Regorafenib Urea Formation Isocyanate 4-Chloro-3-(trifluoromethyl) -phenyl isocyanate (Electrophile) Isocyanate->Regorafenib

Sources

Application Notes & Protocols: Strategic Diazotization of 2-Ethyl-4-fluoroaniline for Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethyl-4-fluoroaniline

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a key structural motif and a versatile starting material in this context.[1][2] Its unique substitution pattern makes it a valuable precursor for a range of complex chemical entities, including agrochemicals and active pharmaceutical ingredients (APIs).[1][3]

The primary amino group on the aniline scaffold is a synthetic handle that, through diazotization, can be converted into a highly versatile diazonium salt. This intermediate, the 2-ethyl-4-fluorobenzenediazonium salt, is a gateway to a vast array of functional group transformations that are otherwise difficult to achieve.[4][5][6] This guide provides a comprehensive overview of the diazotization mechanism, detailed and safety-conscious protocols for generating the diazonium salt, and its subsequent application in cornerstone synthetic reactions such as the Sandmeyer and Suzuki-Miyaura couplings.

The Underlying Chemistry: Mechanism of Diazotization

The conversion of a primary aromatic amine to a diazonium salt is a classic reaction in organic chemistry, predicated on the formation of a nitrosonium ion (NO⁺) electrophile.[7][8] The entire process must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition and loss of nitrogen gas at higher temperatures.[9][10]

The mechanism proceeds through several distinct steps:

  • In Situ Nitrous Acid Formation : Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., HCl) to generate unstable nitrous acid (HNO₂) directly within the reaction mixture.[11]

  • Nitrosonium Ion Generation : The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][7][12]

  • Electrophilic Attack : The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-N bond.[5][7]

  • Proton Transfer & Dehydration : A series of proton transfers and a final dehydration step lead to the formation of the stable nitrogen-nitrogen triple bond characteristic of the aryldiazonium ion.[7][8]

Diazotization_Mechanism Mechanism of Diazotization NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺ - H₂O Aniline This compound N_Nitrosamine N-Nitrosamine Intermediate Aniline->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide Intermediate N_Nitrosamine->Diazohydroxide Tautomerization Diazonium 2-Ethyl-4-fluorobenzene- diazonium Ion Diazohydroxide->Diazonium + H⁺ - H₂O

Caption: The reaction pathway for the formation of an aryldiazonium ion.

Safety First: Critical Protocols for Handling Diazonium Salts

Trustworthiness in protocol design begins with safety. Diazonium salts are high-energy compounds and can be explosively unstable, particularly in solid, dry form.[13][14][15] Adherence to strict safety protocols is non-negotiable.

The Twelve Cardinal Rules for Safe Handling of Diazonium Salts: [13][14][16]

  • Assume Explosive Properties : Unless proven otherwise, treat all diazonium salts as potentially explosive.[16]

  • Stoichiometric Nitrite : Use only a stoichiometric amount of sodium nitrite to avoid side reactions and excess reactive species.[13]

  • Test for Excess Nitrous Acid : Use starch-potassium iodide paper to check for excess nitrous acid and neutralize it if present (e.g., with sulfamic acid).[13][16]

  • Correct Reagent Order : Always combine the amine and acid first, then add the nitrite solution slowly.[13][14]

  • Strict Temperature Control : Maintain the reaction temperature below 5°C at all times.[13][14]

  • Vent Gas Byproducts : Ensure adequate ventilation to safely release any gases generated.[13][14]

  • Determine Thermal Stability : If scaling up, use calorimetric methods (DSC) to understand the thermal stability of your specific diazonium salt.[13]

  • Prevent Precipitation : Do not allow undesired precipitation of the diazonium salt from the solution.[13][14]

  • Analyze Final Product : Check for residual diazo compounds in your final product.[13]

  • Quench Before Workup : Quench any remaining diazonium salt before performing extractions or other treatments.[13][14]

  • Limit Isolation Scale : Isolate no more than 0.75 mmol of potentially explosive diazonium salts at one time.[13][14][15]

  • Use Appropriate Tools : Handle solid diazonium salts with plastic spatulas; never grind or scratch them with metal.[13][14]

Experimental Protocols

Protocol 1: In Situ Generation of 2-Ethyl-4-fluorobenzenediazonium Chloride

This protocol is designed for the immediate use of the diazonium salt in a subsequent reaction (e.g., Sandmeyer reaction) without isolation.

Table 1: Reagents for In Situ Diazotization

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound139.1710.01.01.39 g
Conc. Hydrochloric Acid (~37%)36.4630.03.0~2.5 mL
Deionized Water18.02--10 mL
Sodium Nitrite (NaNO₂)69.0010.51.050.725 g
Deionized Water (for NaNO₂)18.02--5 mL

Step-by-Step Methodology:

  • Amine Salt Formation : In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine this compound (1.39 g, 10.0 mmol), deionized water (10 mL), and concentrated hydrochloric acid (~2.5 mL, 30.0 mmol). Stir until the aniline is fully dissolved.

  • Cooling : Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.

  • Nitrite Solution Preparation : In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 5 mL of cold deionized water.

  • Diazotization : Add the sodium nitrite solution dropwise to the cold aniline salt solution via the dropping funnel over 20-30 minutes. Crucially, ensure the internal temperature never exceeds 5 °C. [9][10] Slow addition is key to controlling the exothermic reaction.

  • Reaction Monitoring : After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; a blue-black color indicates excess nitrous acid. If the test is negative, a tiny amount of additional NaNO₂ solution can be added.

  • Immediate Use : The resulting pale-yellow solution contains the 2-ethyl-4-fluorobenzenediazonium chloride and is now ready for immediate use in a subsequent functionalization step. Do not store this solution.

InSitu_Workflow Workflow: In Situ Diazotization Start Start: This compound Step1 1. Dissolve in HCl(aq) Start->Step1 Step2 2. Cool to 0-5 °C Step1->Step2 Step3 3. Add NaNO₂(aq) dropwise (T < 5 °C) Step2->Step3 Step4 4. Stir 15 min Monitor with KI-Starch paper Step3->Step4 End Product: Diazonium Salt Solution (Use Immediately) Step4->End

Caption: Workflow for the in situ preparation of the diazonium salt solution.

Protocol 2: Isolation of 2-Ethyl-4-fluorobenzenediazonium Tetrafluoroborate

This protocol is for applications requiring the isolated salt, such as the Suzuki-Miyaura coupling or Balz-Schiemann reaction. The tetrafluoroborate salt offers greater thermal stability than the chloride salt but must still be handled with extreme care.[3][17][18]

Step-by-Step Methodology:

  • Diazotization : Prepare the 2-ethyl-4-fluorobenzenediazonium chloride solution (10.0 mmol scale) exactly as described in Protocol 4.1, steps 1-4 .

  • Precipitation : In a separate beaker, prepare a solution of sodium tetrafluoroborate (NaBF₄, 1.21 g, 11.0 mmol) in 10 mL of cold water. While stirring the diazonium salt solution vigorously at 0-5 °C, add the NaBF₄ solution slowly.

  • Isolation : A precipitate of 2-ethyl-4-fluorobenzenediazonium tetrafluoroborate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.[19][20]

  • Filtration and Washing : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally cold diethyl ether to facilitate drying.[19]

  • Drying : Carefully transfer the solid to a vacuum desiccator and dry under vacuum. WARNING: Do not use heat. The isolated solid is shock-sensitive and potentially explosive. Handle only small quantities with appropriate personal protective equipment (PPE), including a face shield and blast shield.[13][15]

Applications in Further Functionalization

Sandmeyer Reaction: Synthesis of Aryl Halides

The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution that efficiently replaces the diazonium group with halides (Cl, Br) or cyanide.[5][12][21]

Protocol: Synthesis of 1-Bromo-2-ethyl-4-fluorobenzene

  • Catalyst Preparation : In a 250 mL flask, prepare a solution of copper(I) bromide (CuBr, 1.58 g, 11.0 mmol) in concentrated hydrobromic acid (48%, ~5 mL).

  • Reaction Setup : Cool the CuBr solution to 0-5 °C in an ice bath.

  • Addition : Slowly and carefully add the freshly prepared, cold in situ 2-ethyl-4-fluorobenzenediazonium chloride solution (from Protocol 4.1) to the CuBr solution with vigorous stirring.

  • Decomposition : Vigorous evolution of nitrogen gas will be observed. After the initial effervescence subsides, allow the mixture to warm to room temperature and then gently heat on a water bath (~50 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup : Cool the mixture and extract the product with diethyl ether (3 x 25 mL). Combine the organic layers, wash with 1M NaOH and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Sandmeyer_Workflow Workflow: Sandmeyer Bromination Start Start: Diazonium Salt Solution (from Protocol 4.1) Step1 1. Prepare CuBr in HBr(aq) Cool to 0-5 °C Start->Step1 Step2 2. Add Diazonium Solution Slowly Step1->Step2 Step3 3. Warm to RT, then heat to 50 °C (N₂ evolution) Step2->Step3 Step4 4. Extraction & Purification Step3->Step4 End Product: 1-Bromo-2-ethyl-4-fluorobenzene Step4->End

Caption: General workflow for the Sandmeyer bromination reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

Aryldiazonium salts are highly reactive electrophiles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, often proceeding under milder conditions than their aryl halide counterparts.[17][22][23] Using the isolated tetrafluoroborate salt is common for this transformation.[24][25]

Protocol: Synthesis of 2-Ethyl-4-fluoro-1,1'-biphenyl

  • Reaction Setup : In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the isolated 2-ethyl-4-fluorobenzenediazonium tetrafluoroborate (0.476 g, 2.0 mmol), phenylboronic acid (0.268 g, 2.2 mmol), and a palladium catalyst such as Pd/C (10 mol%) or Pd(OAc)₂ (5 mol%).

  • Solvent and Base : Add a suitable solvent system (e.g., methanol or a mixture of DME/water) and a base (e.g., Na₂CO₃, 4.0 mmol).

  • Reaction : Stir the mixture at room temperature. The reaction is often rapid, with nitrogen evolution indicating progress. Monitor the reaction by TLC or GC-MS.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and perform a standard aqueous workup and extraction with an organic solvent. The crude product can be purified by column chromatography.

References

  • Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Comp
  • Application Notes and Protocols: Diazotization of Anilines for Iodin
  • Chemistry Diazotization Reaction.
  • Reactive Chemical Hazards of Diazonium Salts. (2015). ScienceDirect.
  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale.
  • Reactive Chemical Hazards of Diazonium Salts.
  • Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applic
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
  • Diazonium Salts. CAMEO Chemicals - NOAA.
  • Improved Suzuki–Miyaura Reactions of Aryldiazonium Salts with Boronic Acids by Tuning Palladium on Charcoal C
  • Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions.
  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Reactions involving arenediazonium salts. (2020). Chemistry LibreTexts.
  • Sandmeyer reaction. Wikipedia.
  • Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. (2023). JoVE.
  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
  • Preparation of Benzenediazonium Tetrafluorobor
  • Diazotiz
  • Diazotiz
  • Preparation of ethyl 4-fluorobenzo
  • This compound. MySkinRecipes.
  • Diazotis
  • A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. (2020).
  • Unlocking Organic Synthesis: The Role of Diazonium Salts. BOC Sciences.
  • This compound | C8H10FN | CID 20434655. PubChem - NIH.
  • General procedure for the preparation of the diazonium salts.

Sources

The Strategic Role of 2-Ethyl-4-fluoroaniline in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Ethyl-4-fluoroaniline, a readily available and versatile building block, has emerged as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its substituted pattern offers a unique combination of steric and electronic features that can be exploited to generate novel chemical entities with significant therapeutic potential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of three key heterocyclic systems: quinolines, benzimidazoles, and indoles. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the significance of these scaffolds in medicinal chemistry.

I. Synthesis of Quinolines: Accessing a Privileged Core Structure

The quinoline ring system is a prominent scaffold in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Several classical methods can be employed to construct the quinoline core from anilines, and this compound is an excellent substrate for these transformations.

A. The Combes Synthesis: A Versatile Approach to Substituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3] This method is particularly useful for the preparation of 2,4-disubstituted quinolines. The reaction of this compound with acetylacetone, for instance, is expected to yield 6-fluoro-8-ethyl-2,4-dimethylquinoline.

Mechanism of the Combes Synthesis:

The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular cyclization, followed by dehydration, affords the aromatic quinoline ring. The regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on the aniline ring.[2][3]

Experimental Protocol: Synthesis of 6-Fluoro-8-ethyl-2,4-dimethylquinoline via Combes Synthesis

  • Reagents and Materials:

    • This compound

    • Acetylacetone (2,4-pentanedione)

    • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or excess acetylacetone), slowly add acetylacetone (1.1 eq).

    • Carefully add the acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid (a few drops), to the mixture.

    • Heat the reaction mixture to reflux (typically 110-130 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-fluoro-8-ethyl-2,4-dimethylquinoline.

Data Table: Representative Combes Synthesis Conditions

Aniline Derivativeβ-DiketoneCatalystTemperature (°C)Yield (%)Reference
AnilineAcetylacetoneH₂SO₄11085[4]
4-FluoroanilineTrifluoroacetylacetonePPA/EtOH13078[3]
2-EthylanilineAcetylacetonePPA120Not reportedAdapted from[2]
B. The Doebner-von Miller Reaction: A Pathway to 2-Methylquinolines

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5] The α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of aldehydes or ketones. For example, the reaction of this compound with crotonaldehyde (from the self-condensation of acetaldehyde) in the presence of an acid catalyst and an oxidizing agent is expected to yield 6-fluoro-8-ethyl-2-methylquinoline.

Mechanism of the Doebner-von Miller Reaction:

The reaction is believed to proceed through a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to furnish the aromatic quinoline ring.[5]

Experimental Protocol: Synthesis of 6-Fluoro-8-ethyl-2-methylquinoline via Doebner-von Miller Reaction

  • Reagents and Materials:

    • This compound

    • Crotonaldehyde (or paraldehyde as a source of acetaldehyde)

    • Concentrated Hydrochloric Acid or Sulfuric Acid

    • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

    • Zinc chloride (optional, for improved product isolation)

    • Sodium hydroxide solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to this compound with cooling.

    • Add the oxidizing agent to the mixture.

    • Slowly add crotonaldehyde (or paraldehyde) to the stirred mixture. The reaction is often exothermic and may require external cooling to maintain control.

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Data Table: Doebner-von Miller Reaction Variations

Anilineα,β-Unsaturated Carbonyl SourceAcid CatalystOxidizing AgentYield (%)Reference
AnilineAcetaldehydeHCl/ZnCl₂Air~70[6]
p-FluoroanilineCrotonaldehydeHClNot specified50-55[7]

II. Synthesis of Benzimidazoles: A Gateway to Diverse Biological Activity

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[8][9][10][11] The most common route to benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. Therefore, the synthesis of a benzimidazole from this compound requires a two-step sequence: nitration followed by reduction to the corresponding o-phenylenediamine.

Synthetic Workflow for Benzimidazoles from this compound:

G A This compound B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 2-Ethyl-4-fluoro-6-nitroaniline B->C D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D Step 2 E 3-Ethyl-5-fluoro-1,2-phenylenediamine D->E F Cyclization with Aldehyde (RCHO) (e.g., in EtOH, reflux) E->F Step 3 G 2-Substituted-5-fluoro-7-ethylbenzimidazole F->G

Caption: Synthetic pathway to 2-substituted-5-fluoro-7-ethylbenzimidazoles.

Experimental Protocol: Three-Step Synthesis of 2-Aryl-5-fluoro-7-ethylbenzimidazoles

  • Step 1: Nitration of this compound

    • Carefully add this compound to a cooled (0-5 °C) mixture of concentrated sulfuric acid.

    • Slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

    • Pour the reaction mixture onto crushed ice and collect the precipitated nitro-aniline by filtration.

    • Wash the solid with cold water until the washings are neutral and dry the product.

  • Step 2: Reduction of 2-Ethyl-4-fluoro-6-nitroaniline

    • Suspend the nitro-aniline in a suitable solvent such as ethanol or concentrated hydrochloric acid.

    • Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[12]

    • If using SnCl₂, heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and remove the solvent to obtain the crude o-phenylenediamine.

  • Step 3: Cyclization to form the Benzimidazole Ring

    • Dissolve the crude 3-ethyl-5-fluoro-1,2-phenylenediamine in a solvent like ethanol.

    • Add the desired aldehyde (1.0-1.1 eq).

    • Optionally, a catalyst such as a catalytic amount of acid (e.g., acetic acid) or an oxidizing agent (e.g., sodium metabisulfite) can be added.

    • Reflux the mixture for several hours until the reaction is complete.

    • Cool the reaction mixture, and the product may precipitate. If not, reduce the solvent volume and induce crystallization.

    • Collect the solid product by filtration, wash with a cold solvent, and dry. Recrystallize if necessary.[8]

Data Table: Conditions for Benzimidazole Synthesis

o-Phenylenediamine DerivativeAldehydeCatalyst/ReagentSolventYield (%)Reference
4-Fluoro-1,2-phenylenediamineBenzaldehydeNa₂S₂O₅DMFHighAdapted from[13]
4,5-Dimethyl-1,2-phenylenediamineAcetaldehydeNoneAcetic AcidNot reportedAdapted from[10][14]

III. Synthesis of Indoles: Constructing a Key Pharmacophore

The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals, including neurotransmitters (e.g., serotonin) and anticancer agents.[15][16][17] The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.[18][19][20] To utilize this compound in a Fischer indole synthesis, it must first be converted to the corresponding phenylhydrazine.

Synthetic Workflow for Indoles from this compound:

G A This compound B Diazotization (NaNO₂, HCl) A->B Step 1 C Diazonium Salt B->C D Reduction (e.g., Na₂SO₃ or SnCl₂) C->D Step 2 E 2-Ethyl-4-fluorophenylhydrazine D->E F Condensation with Ketone (R'COR'') (Acid catalyst) E->F Step 3 G Fischer Indole Synthesis (Heat, Acid) F->G H Substituted 5-Fluoro-7-ethylindole G->H

Caption: General scheme for the synthesis of indoles via the Fischer reaction.

Experimental Protocol: Synthesis of a 5-Fluoro-7-ethylindole Derivative

  • Step 1 & 2: Synthesis of 2-Ethyl-4-fluorophenylhydrazine

    • Dissolve this compound in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of a reducing agent such as sodium sulfite or stannous chloride in water or acid.

    • Slowly add the cold diazonium salt solution to the reducing solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Isolate the phenylhydrazine, often as its hydrochloride salt, by filtration or extraction after appropriate workup (e.g., basification and extraction).[21][22][23]

  • Step 3: Fischer Indole Synthesis

    • Combine the 2-ethyl-4-fluorophenylhydrazine (or its hydrochloride salt) with an aldehyde or ketone (e.g., cyclohexanone to form a tetrahydrocarbazole derivative) in a suitable solvent such as ethanol, acetic acid, or toluene.

    • Add an acid catalyst, which can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids like zinc chloride.[18][19]

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction and pour it into water.

    • Neutralize the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent.

    • Purify the crude indole by column chromatography or recrystallization.

Data Table: Fischer Indole Synthesis Examples

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystSolventYield (%)Reference
PhenylhydrazinePyruvic AcidH₂SO₄EthanolNot specified[15]
4-FluorophenylhydrazineEthyl levulinateNot specifiedNot specifiedNot specified[24]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. This application note has provided detailed insights and adaptable protocols for the synthesis of quinolines, benzimidazoles, and indoles starting from this fluorinated aniline. The classical and robust nature of the described reactions, such as the Combes, Doebner-von Miller, and Fischer indole syntheses, coupled with the strategic placement of the ethyl and fluoro substituents, offers medicinal chemists a powerful toolkit for the generation of novel and diverse molecular scaffolds. The continued exploration of this compound and its derivatives in organic synthesis will undoubtedly lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

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  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • He, Y., Zhang, W., & Hu, J. (2024). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron, 162, 134046. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.
  • Baytaş, S. N., Ceylan, S., & Alp, M. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2936. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-132). John Wiley & Sons, Ltd. [Link]

  • Khan, I., Ibrar, A., Zaib, S., & Saeed, A. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PloS one, 17(1), e0262229. [Link]

  • Al-Ostath, A. I., Al-Ghorbani, M., & Zoghaib, W. M. (2016). Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. Bioorganic & medicinal chemistry letters, 26(11), 2641–2645. [Link]

  • Yu, H., et al. (2020). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development, 24(9), 1865-1872. [Link]

  • Combes, A. (1888). Sur la condensation des anilines avec les acétylacétones. Bulletin de la Société Chimique de Paris, 49, 89-92. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 6(1), 1-23. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2010). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 343(10), 527-532. [Link]

  • Hrodivchuk, N., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-cancer agents in medicinal chemistry. [Link]

  • Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. Retrieved from [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 643-648. [Link]

  • Schepmann, D., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(10), 2636. [Link]

  • Li, J., et al. (2014). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Journal of the Chinese Chemical Society, 61(8), 909-912. [Link]

  • ResearchGate. (2024). (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2010). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 343(10), 527-532. [Link]

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  • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude 2-Ethyl-4-fluoroaniline. We will explore common challenges and provide solutions based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common methods for synthesizing substituted anilines include the reduction of nitroaromatics and nucleophilic aromatic substitution.[1] Potential impurities may include:

  • Isomeric Byproducts: Positional isomers, such as 4-ethyl-2-fluoroaniline or 2-ethyl-6-fluoroaniline, can form depending on the directing effects of the substituents during synthesis.[2][3]

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as the corresponding nitrobenzene derivative, can be present.[4]

  • Byproducts from Reduction: If a nitro-group reduction was performed, partially reduced intermediates like nitroso and hydroxylamine compounds, or coupled products like azo and azoxy compounds, might be present.[5]

  • Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and work-up steps are common impurities.[4]

  • Decomposition Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow to brown discoloration.[6]

Q2: My purified this compound is discolored (yellow/brown). What is the cause and how can I prevent it?

A2: Discoloration in anilines is a frequent issue, primarily caused by air oxidation.[6][7] The amine functional group is susceptible to oxidation, forming highly colored polymeric impurities.

  • Prevention during Purification:

    • Inert Atmosphere: Purge all solvents and chromatography columns with an inert gas like nitrogen or argon before use.[6]

    • Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite, during work-up or distillation can sometimes mitigate oxidation.

    • Minimize Heat and Light Exposure: Protect the compound from excessive heat and light, which can accelerate degradation.

  • Removal of Color:

    • Activated Carbon: Treatment with activated carbon during recrystallization can effectively remove colored impurities.[8]

    • Distillation: Vacuum distillation is highly effective at separating the desired aniline from non-volatile colored polymers.

Q3: I'm observing poor separation between my product and an impurity during column chromatography. What can I do?

A3: Poor separation in column chromatography can stem from several factors. Here's a systematic approach to troubleshooting:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient elution is often more effective than an isocratic one for separating closely related compounds.[6]

  • Address Strong Adsorption to Silica Gel: The basic nature of the aniline can lead to strong, sometimes irreversible, adsorption to the acidic silica gel, causing tailing and poor separation.[9]

    • Pre-treat Silica: Pre-treating the silica gel with a small amount of a tertiary amine, like triethylamine (typically 0.1-1% v/v in the eluent), can neutralize the acidic silanol groups and improve peak shape.[9][10]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[8][9]

  • Consider High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC, particularly reverse-phase on a C18 column, offers significantly higher resolution.[6]

Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Discoloration (Yellow to Brown) Oxidation of the aniline functional group.[6]Purge solvents and equipment with an inert gas (N₂ or Ar). Store the purified product under an inert atmosphere and protected from light. Consider adding a small amount of an antioxidant during work-up.[6]
Presence of acidic impurities catalyzing degradation.Neutralize any residual acid from the reaction work-up with a mild aqueous base wash (e.g., sodium bicarbonate solution).[6]
Low Recovery After Purification Irreversible adsorption on silica gel.[8]Pre-treat the silica gel with triethylamine.[8] Alternatively, use a less acidic stationary phase like neutral alumina.[8]
Product volatility.Use a rotary evaporator with carefully controlled temperature and pressure to avoid product loss.[8]
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The solution is too concentrated.Reheat the solution and add more of the primary solvent to reduce saturation. Ensure slow cooling to promote crystal growth over oil formation.[8]
No Crystal Formation After Cooling The solution is not sufficiently saturated.Reduce the volume of the solvent by careful evaporation. Add a seed crystal of pure this compound to induce crystallization.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities and colored degradation products.

Step-by-Step Methodology:

  • Drying: Dry the crude this compound over a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂).[7]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Distillation:

    • Place the dried crude product into the distillation flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum. A pressure of 20 mmHg can lower the boiling point of aniline from 184°C to approximately 72°C, providing a safer and more controlled distillation.

    • Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The main fraction should be collected at a constant temperature.

  • Purity Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Combine Fractions: Combine the fractions that meet the desired purity specifications.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.

Step-by-Step Methodology:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • To mitigate issues with the basicity of the aniline, consider adding 0.5-1% triethylamine to the mobile phase during slurry preparation and elution.[9][10]

  • Column Packing: Carefully pack the column with the silica gel slurry to ensure a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[8]

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid crude this compound from soluble impurities.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] Common choices for anilines include ethanol/water, isopropanol, or toluene.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.[8]

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Crystal Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[8]

Visualizing Purification Workflows

Purification_Workflow Crude Crude this compound Analysis Initial Purity Analysis (TLC, GC, NMR) Crude->Analysis Distillation Vacuum Distillation Analysis->Distillation High boiling impurities or thermal stability Chromatography Column Chromatography Analysis->Chromatography Polar/Non-polar impurities Recrystallization Recrystallization Analysis->Recrystallization Solid crude product Final_Analysis Final Purity Analysis (GC, HPLC, NMR) Distillation->Final_Analysis Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Check_Solvent Optimize Mobile Phase Polarity? Start->Check_Solvent Check_Adsorption Strong Adsorption to Silica? Check_Solvent->Check_Adsorption No Use_Gradient Use Shallow Gradient Elution Check_Solvent->Use_Gradient Yes Add_Amine Add Triethylamine to Eluent Check_Adsorption->Add_Amine Yes Consider_HPLC Consider Preparative HPLC Check_Adsorption->Consider_HPLC No Success Improved Separation Use_Gradient->Success Change_Stationary Use Alumina or Amine-Functionalized Silica Add_Amine->Change_Stationary If still poor Add_Amine->Success Change_Stationary->Success Consider_HPLC->Success

Sources

Optimizing reaction yield for 2-Ethyl-4-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethyl-4-fluoroaniline

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield and purity for the synthesis of this compound. This guide is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Part 1: Overview of Synthetic Strategy

The most prevalent and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 1-ethyl-4-fluoro-2-nitrobenzene. While seemingly straightforward, this reduction is sensitive to several parameters that can significantly impact yield and purity. This guide will focus on troubleshooting this critical step.

Core Reaction Scheme:

reactant 1-Ethyl-4-fluoro-2-nitrobenzene product This compound reactant->product      Reduction reagents H₂ Gas Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) reagents->product cluster_main Main Reduction Pathway cluster_side Side Reaction Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azo R-N=N-R (Azo Compound) Nitroso->Azo Condensation Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline Hydroxylamine->Azo

Caption: Competing pathways leading to aniline product vs. azo side-product.

Prevention Strategies:

  • Maintain a Hydrogen-Rich Environment: The formation of these intermediates is favored when the concentration of the reducing agent (hydrogen) is locally depleted.

    • Solution: Ensure efficient stirring and maintain a positive hydrogen pressure throughout the reaction. This ensures the intermediates are fully reduced to the aniline before they can condense.

  • Control the Reaction Temperature: High local temperatures can accelerate the condensation side reactions.

    • Solution: Use a cooling bath to manage the initial exotherm and maintain a steady internal temperature below 50°C.

  • Solvent Choice: The choice of solvent can influence the reaction pathway.

    • Solution: Protic solvents like ethanol and methanol are generally preferred as they can help stabilize the intermediates and facilitate proton transfer steps in the main reduction pathway.

Q3: The reaction seems to stall before all the starting material is consumed. What troubleshooting steps should I take?

A stalled reaction is a clear indicator of a limiting factor that has been consumed or deactivated.

Troubleshooting Flowchart:

Start Reaction Stalled (TLC/GC shows SM) Check_H2 Check H₂ Supply Is pressure stable? Start->Check_H2 Check_Catalyst Catalyst Issue? Check_H2->Check_Catalyst Yes Restart_H2 Action: Refill H₂ and purge system. Check_H2->Restart_H2 No Add_Catalyst Action: Add fresh catalyst portion. Check_Catalyst->Add_Catalyst Possible Fouling Filter_Restart Action: Filter catalyst, use fresh catalyst and restart. Check_Catalyst->Filter_Restart Severe Poisoning Success Reaction Complete Add_Catalyst->Success Restart_H2->Success

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

Step-by-Step Protocol:

  • Confirm Hydrogen Supply: Safely check your hydrogen source (cylinder or generator) to ensure it is not depleted. Check for leaks in the system that could cause a loss of pressure.

  • Assess Catalyst Activity: If the hydrogen supply is adequate, the catalyst is the next suspect.

    • Safely Add More Catalyst: Temporarily stop the hydrogen flow and agitation. Under an inert atmosphere (e.g., nitrogen or argon), carefully add a small portion (e.g., 0.2-0.5 mol%) of fresh catalyst.

    • Re-pressurize and Monitor: Seal the reactor, purge with hydrogen, re-pressurize, and resume agitation. If the reaction restarts (indicated by hydrogen uptake), catalyst deactivation was the cause.

  • Consider a "Hot Filtration": In severe cases of poisoning, the existing catalyst may need to be removed. The reaction mixture can be filtered (e.g., through Celite) to remove the deactivated catalyst, and fresh catalyst can be added to the filtrate to complete the reduction.

Part 3: Recommended Experimental Protocol for Optimization

This protocol provides a robust starting point for achieving high yields and purity.

Materials:

  • 1-ethyl-4-fluoro-2-nitrobenzene (1.0 eq)

  • Palladium on Carbon (10 wt% Pd, 1-2 mol%)

  • Ethanol (Anhydrous, ~10 mL per gram of starting material)

  • Hydrogen Gas (High Purity)

  • Parr Shaker or similar hydrogenation apparatus

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add 1-ethyl-4-fluoro-2-nitrobenzene and ethanol.

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogen Purge: Evacuate the inert gas and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure an oxygen-free atmosphere.

  • Reaction Execution: Pressurize the vessel to the desired pressure (start with 3 bar). Begin vigorous agitation and monitor the hydrogen uptake and internal temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring Progress: Periodically and safely take small aliquots of the reaction mixture. Filter through a syringe filter to remove the catalyst and analyze by TLC or GC-MS to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent (ethanol) from the filtrate under reduced pressure. The resulting crude oil is this compound, which can be purified further by distillation or chromatography if necessary.

References

This section is currently being populated with authoritative sources.

Stability and storage conditions for 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound, ensuring the integrity of your experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect the compound from light by using an amber vial or storing it in a dark place.

Q2: My this compound has developed a yellow or brownish tint. Is it still usable?

The development of a yellow or brownish color is a common indicator of degradation, likely due to oxidation or exposure to light. While minor discoloration may not significantly impact some applications, it is a sign of impurity formation. For sensitive experiments, it is highly recommended to purify the compound or use a fresh batch.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known reactivity of aniline derivatives, the primary degradation pathways are likely:

  • Oxidation: The amine group is susceptible to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of colored impurities and polymeric materials.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions.

Q4: What materials are compatible with this compound for storage and handling?

For storage containers, borosilicate glass (amber) is recommended. For handling, use compatible materials such as polytetrafluoroethylene (PTFE), stainless steel, and glass. Avoid contact with incompatible materials like strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound leading to the presence of impurities that may interfere with your reaction.

Troubleshooting Steps:

  • Assess Purity: Before use, assess the purity of your this compound sample using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Use Fresh Sample: If impurities are detected, it is best to use a fresh, unopened sample.

  • Proper Handling: Ensure that the compound is handled under an inert atmosphere to minimize exposure to air and moisture.

Issue 2: Sample Discoloration

Possible Cause: Oxidation or photodegradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound is stored at the recommended 2-8°C, in the dark, and under an inert atmosphere.

  • Minimize Exposure: During handling, minimize the sample's exposure to ambient light and air.

  • Purification: If a discolored sample must be used, consider purification by techniques such as distillation or chromatography.

Experimental Protocols

Protocol 1: Proper Handling of this compound
  • Preparation: Work in a well-ventilated fume hood.

  • Inert Atmosphere: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Dispensing: Use a clean, dry syringe or spatula to dispense the required amount of the compound.

  • Blanketing: After dispensing, flush the container with an inert gas (e.g., nitrogen or argon) before tightly resealing.

  • Storage: Promptly return the container to the recommended storage conditions (2-8°C, dark).

Visualizations

Logical Workflow for Storage and Handling

cluster_storage Storage cluster_handling Handling Store at 2-8°C Store at 2-8°C Equilibrate to RT Equilibrate to RT Store at 2-8°C->Equilibrate to RT Before Use Protect from Light Protect from Light Protect from Light->Equilibrate to RT Inert Atmosphere Inert Atmosphere Inert Atmosphere->Equilibrate to RT Work in Fume Hood Work in Fume Hood Equilibrate to RT->Work in Fume Hood Dispense under Inert Gas Dispense under Inert Gas Work in Fume Hood->Dispense under Inert Gas Reseal Tightly Reseal Tightly Dispense under Inert Gas->Reseal Tightly Reseal Tightly->Store at 2-8°C After Use

Caption: Recommended workflow for the storage and handling of this compound.

Potential Degradation Pathways

This compound This compound Oxidized Impurities Oxidized Impurities This compound->Oxidized Impurities Exposure to Air (O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Exposure to Light (UV)

Caption: Simplified potential degradation pathways for this compound.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature 2-8°C
Atmosphere Inert (e.g., Nitrogen, Argon)
Light Exposure Keep in a dark place

References

  • This compound - MySkinRecipes. [Link]

  • This compound | C8H10FN | CID 20434655 - PubChem. [Link]

Sources

Technical Support Center: Enhancing the Purity of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2-Ethyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on not just the "how," but the fundamental "why" behind each methodological choice, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most probable impurities in my crude this compound sample?

The profile of impurities is intrinsically linked to the synthetic pathway used. For syntheses involving Friedel-Crafts alkylation of fluoroaniline or reduction of a nitrated precursor, you can anticipate several classes of impurities:

  • Isomeric Byproducts: Positional isomers, such as 2-ethyl-6-fluoroaniline or 4-ethyl-2-fluoroaniline, are common.[1] Their formation is governed by the directing effects of the amine and fluorine substituents on the aromatic ring during synthesis.

  • Unreacted Starting Materials: Residual fluoroaniline or other precursors may remain.[2]

  • Over-Alkylated Products: In Friedel-Crafts reactions, the introduction of more than one ethyl group onto the aniline ring can occur, leading to poly-alkylated species.[1]

  • Oxidation Products: Anilines are notoriously susceptible to air oxidation, which results in the formation of colored, high-molecular-weight impurities (tars).[3] This is often the cause of yellow, red, or brown discoloration.

  • Process-Related Impurities: These include residual solvents, reagents, and catalysts from the synthesis and workup steps.[4]

Q2: What is the best way to assess the purity of my this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for separating volatile impurities and confirming the identity of the main component. It is particularly effective for detecting isomeric and other low-boiling point impurities.[3][5]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is highly effective for separating aniline derivatives from less volatile or thermally sensitive impurities.[6][7] It provides quantitative data on purity levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can help identify and quantify impurities if their signals do not overlap significantly with the product's signals. It is invaluable for characterizing unknown byproducts.[5]

Q3: My this compound sample is dark brown. How can I remove the color?

The color is almost certainly due to oxidation products.[3] There are two primary methods to address this:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated carbon can be added to adsorb the colored, polymeric impurities. The carbon is then removed by hot filtration.[8]

  • Distillation from Zinc Dust: Refluxing the crude aniline with a small amount of zinc dust before distillation can reduce some of the oxidized impurities back to the aniline, preventing them from co-distilling and improving the color of the distillate.[9]

Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Persistent Impurities After a Single Purification Method
  • Probable Cause: The chosen method may not have sufficient resolving power for the specific impurities present. For example, fractional distillation is ineffective for isomers with very close boiling points, and recrystallization may not remove impurities that have similar solubility profiles.

  • Expert Recommendation: A multi-step purification approach is often necessary. For instance, an initial distillation can remove bulk impurities and solvents, followed by column chromatography to separate close-boiling isomers. Finally, recrystallization can be used to achieve high final purity.

Problem 2: Product Discoloration During or After Purification
  • Probable Cause: Anilines are highly sensitive to air and light, leading to oxidation.[3] Heating during distillation or exposure to air during workup can accelerate this process.

  • Expert Recommendation:

    • Inert Atmosphere: Conduct distillations and column chromatography under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).

    • Antioxidants: In some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can improve stability, but this should be checked for compatibility with downstream applications.

Problem 3: Low Recovery of Product After Column Chromatography
  • Probable Cause: The basic amine group of the aniline can bind irreversibly to the acidic silanol groups on the surface of standard silica gel, causing tailing and product loss.[3][10]

  • Expert Recommendation:

    • Deactivate Silica Gel: Pre-treat the silica gel by preparing the slurry in the mobile phase containing 0.5-1% triethylamine. This neutralizes the acidic sites and significantly improves recovery.[10]

    • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds like anilines.[3]

Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Analysis Crude Crude this compound Assess Assess Purity (GC, HPLC) Crude->Assess Distill Fractional Distillation Assess->Distill High boiling impurities or solvents Column Column Chromatography Assess->Column Isomers or close- boiling impurities Recrystal Recrystallization Assess->Recrystal High initial purity, final polishing Pure Purified Product Distill->Pure Column->Pure Recrystal->Pure Reassess Re-assess Purity Pure->Reassess Reassess->Column Purity <99%, Isomers present Store Store Appropriately Reassess->Store Purity >99%

Caption: General workflow for the purification of this compound.

TroubleshootingTree decision decision solution solution start Start Troubleshooting q_color Is the product discolored? start->q_color q_recovery Is recovery low after column? q_color->q_recovery No sol_color Cause: Oxidation. Solution: Use activated carbon or distill from zinc dust. Work under inert gas. q_color->sol_color Yes q_purity Is purity still low after distillation? q_recovery->q_purity No sol_recovery Cause: Adsorption to silica. Solution: Add Et3N to eluent or use neutral alumina. q_recovery->sol_recovery Yes sol_purity Cause: Close-boiling isomers. Solution: Use high-efficiency fractional distillation or preparative HPLC. q_purity->sol_purity Yes end Problem Solved q_purity->end No sol_color->end sol_recovery->end sol_purity->end

Caption: Troubleshooting logic for common purification challenges.

Detailed Experimental Protocols

Safety First: this compound and its related compounds are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11] Always work in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Protocol 1: Fractional Vacuum Distillation

This method is ideal for separating compounds with different boiling points and is a good first step for removing solvents or bulk impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short-path distillation head and a vacuum adapter. Use a Vigreux column for moderate separation or a packed column (e.g., with Raschig rings) for higher efficiency.

  • Drying: Ensure the crude aniline is dry. If water is present, dry the organic solution with a suitable agent like anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Aniline itself can be dried over potassium hydroxide (KOH) pellets.[9]

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar. Add a small amount of zinc dust if the material is colored.[9]

    • Slowly apply vacuum, ensuring a controlled pressure.

    • Gently heat the flask using a heating mantle.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Carefully collect the main fraction at a constant temperature and pressure. The exact boiling point under vacuum will need to be determined experimentally.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxide residues.

Protocol 2: Recrystallization

Recrystallization purifies solids based on differences in their solubility in a specific solvent at different temperatures.[13]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is highly soluble when hot but poorly soluble when cold. Given its structure, good candidates would be ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.[8][14] Perform small-scale tests to find the optimal system.

Solvent SystemPolarityBoiling Point (°C)Rationale
Ethanol/WaterPolar78-100Good for moderately polar compounds. The compound should dissolve in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling.[8]
IsopropanolPolar82A single solvent that may provide the desired solubility profile.
Hexane/Ethyl AcetateNon-polar/Polar69-77The compound is likely soluble in ethyl acetate; hexane can be added as the anti-solvent.
  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, add a spatula-tip of activated carbon and boil for a few minutes.[8]

    • Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

    • If using a solvent pair, add the hot anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate.[8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Protocol 3: Flash Column Chromatography

This technique is highly effective for separating compounds with different polarities, such as isomers.[15]

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Crucially , add ~1% triethylamine (Et₃N) to the mobile phase to prevent the basic aniline from streaking on the acidic silica gel.[10]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

References

  • Vertex AI Search. (2007).
  • Vertex AI Search. (2011).
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • ResearchGate. (2014).
  • Sigma-Aldrich. (n.d.). 4-Ethyl-2-fluoroaniline.
  • LookChem. (n.d.).
  • Sciencemadness Discussion Board. (2011).
  • Stack Exchange. (2014).
  • Oxford Academic. (n.d.). Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines.
  • Journal of Chromatography A. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
  • Apollo Scientific. (2023). 4-Fluoroaniline.
  • Chromatography Online. (n.d.).
  • A Material Safety Data Sheet. (n.d.). 2-Fluoro-4-Iodoaniline.
  • ResearchGate. (2014).
  • Vertex AI Search. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • Solubility of Things. (n.d.). 2,4-Difluoroaniline.
  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-2-fluoroaniline. PubChem.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Wikipedia. (n.d.). 4-Fluoroaniline.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 4-Ethyl-2-fluoroaniline hydrochloride.
  • BenchChem. (n.d.).
  • Scribd. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis.
  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE.
  • Biosynth. (n.d.). N-Ethyl-4-fluoroaniline.
  • Molecules. (2020).
  • ChemicalBook. (n.d.). 4-Fluoroaniline.
  • BenchChem. (n.d.).
  • Journal of Current Pharmaceutical Research. (2013). Impurities in Pharmaceuticals- A Review.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoroaniline.
  • ResearchGate. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Google Patents. (n.d.).
  • YouTube. (2020).

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Technical Support Center: Strategies for Selective Mono-Alkylation of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Ethyl-4-fluoroaniline and encountering challenges with over-alkylation. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to achieve selective mono-alkylation, a critical transformation in the synthesis of many pharmaceutical intermediates and advanced materials.

Troubleshooting Guide: Overcoming Over-alkylation

Over-alkylation is a common hurdle in the N-alkylation of anilines.[1][2][3] The mono-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of undesired di-alkylated and sometimes even tri-alkylated byproducts.[1][4] This guide will address specific issues you might be facing in your experiments.

Question 1: My reaction is yielding a significant amount of the di-alkylated product. How can I improve selectivity for mono-alkylation?

This is the most frequent challenge. The increased nucleophilicity of the mono-alkylated product makes it a better nucleophile than the starting this compound, leading to a second alkylation event.[1][4] Here are several strategies to mitigate this:

1. Stoichiometric Control:

  • Employ an Excess of the Aniline: Using a large excess of this compound (typically 3-5 equivalents or more) relative to the alkylating agent can statistically favor the mono-alkylation product.[1][2] This approach is most practical when the aniline is readily available and cost-effective.

2. Reaction Condition Optimization:

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the more reactive mono-alkylated product encountering and reacting with the alkylating agent.[4][5]

  • Solvent Choice: The polarity of the solvent can influence the reaction rates. Less polar solvents can sometimes help to reduce the rate of subsequent alkylations.[1] Experimenting with solvents like toluene, THF, or DCM may be beneficial.

3. Choice of Base:

  • The base plays a crucial role in deprotonating the aniline. A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often preferred to minimize side reactions.[5]

4. Reductive Amination: A More Controlled Approach

For highly selective mono-alkylation, reductive amination is often the method of choice.[1][2] This two-step, one-pot process involves the formation of an imine intermediate from the aniline and an aldehyde or ketone, followed by in-situ reduction.[2]

Question 2: I am observing the formation of unknown byproducts. What are the likely side reactions and how can I minimize them?

Besides over-alkylation, other side reactions can occur:

  • Ring Alkylation (Friedel-Crafts type): While less common for N-alkylation under basic or neutral conditions, acidic conditions can promote alkylation on the aromatic ring. Aniline derivatives can act as Lewis bases and react with Lewis acid catalysts, which can complicate Friedel-Crafts reactions.[6][7] To avoid this, ensure your reaction conditions are not acidic. If a Lewis acid is required for a specific transformation, consider protecting the amino group first.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing an alkylating agent for this compound?

The reactivity of the alkylating agent is a critical parameter. More reactive agents, such as alkyl iodides and bromides, will react faster but may also lead to more over-alkylation.[1] Alkyl chlorides are generally less reactive. The choice depends on the desired balance between reaction rate and selectivity.

Q2: How does the steric hindrance of the 2-ethyl group in this compound affect the reaction?

The ethyl group at the ortho position introduces steric hindrance around the amino group.[9][10] This steric bulk can slow down the rate of N-alkylation compared to an unhindered aniline.[9] While this might seem like a disadvantage, it can also help to disfavor the second alkylation, as the mono-alkylated product will be even more sterically hindered.

Q3: Can I use a protecting group strategy to ensure mono-alkylation?

Absolutely. This is a robust and highly effective method for preventing over-alkylation.[2][3][5][11] The general workflow involves:

  • Protection: The amino group of this compound is protected, for example, as a carbamate (e.g., Boc) or a sulfonamide (e.g., Tosyl).[4][11][12] This significantly reduces the nucleophilicity of the nitrogen.[11]

  • Alkylation: The protected aniline is then alkylated.

  • Deprotection: The protecting group is removed to reveal the desired mono-alkylated product.[12]

While this adds steps to the synthesis, it provides excellent control and is often the preferred method for complex molecules.[11]

Experimental Protocols

Protocol 1: Controlled Mono-alkylation via Slow Addition

This protocol is designed to favor mono-alkylation by controlling the concentration of the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • In a separate flask, prepare a dilute solution of the alkyl halide (1.05 eq) in anhydrous acetonitrile.

  • Transfer the alkyl halide solution to an addition funnel.

  • With vigorous stirring, add the alkyl halide solution dropwise to the aniline solution over a period of 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter off the potassium carbonate and wash with acetonitrile.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-alkylation using a Boc-Protecting Group

This protocol provides a highly selective route to the mono-alkylated product.

Step 1: Boc-Protection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

  • Add triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 1.5 eq) as a base.[4]

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution.[4]

  • Stir at room temperature and monitor the reaction by TLC until the starting aniline is consumed (typically 1-12 hours).[4]

  • Work up the reaction by washing with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the Boc-protected aniline.[4]

Step 2: N-Alkylation

  • Dissolve the Boc-protected aniline (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq).

  • After stirring for 30 minutes, add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the alkylated product by column chromatography.

Step 3: Boc-Deprotection

  • Dissolve the purified, alkylated Boc-protected aniline in a suitable solvent like DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product.

Data Presentation

StrategyKey ParametersExpected Outcome
Stoichiometric Control Excess of this compound (3-5 eq)Increased yield of mono-alkylated product, but requires separation from excess starting material.
Reaction Condition Optimization Slow addition of alkylating agent, low temperatureImproved selectivity for mono-alkylation by minimizing the rate of the second alkylation.
Reductive Amination Use of an aldehyde/ketone and a reducing agent (e.g., NaBH(OAc)₃)High selectivity for mono-alkylation with minimal over-alkylation.
Protecting Group Strategy Boc or Tosyl protection, alkylation, deprotectionExcellent selectivity, but requires additional synthetic steps.

Visualizing the Process

Decision-Making Workflow for Troubleshooting Over-alkylation

G start Over-alkylation Observed q1 Is the aniline starting material precious? start->q1 strategy1 Use a large excess (3-5x) of this compound q1->strategy1 No strategy2 Optimize Reaction Conditions: - Slow addition of alkylating agent - Lower reaction temperature q1->strategy2 Yes q2 Is high selectivity critical and are additional steps acceptable? strategy1->q2 strategy2->q2 strategy3 Employ a Protecting Group Strategy (e.g., Boc protection) q2->strategy3 Yes strategy4 Consider Reductive Amination q2->strategy4 No end Achieved Selective Mono-alkylation strategy3->end strategy4->end G A This compound B Boc-protected Aniline A->B Protection (Boc₂O) C Alkylated Boc-protected Aniline B->C Alkylation (Base, R-X) D Mono-alkylated Product C->D Deprotection (Acid)

Caption: Workflow for the protecting group strategy.

References

  • Kumar, S., et al. (2019). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]

  • Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the selective alkylation of an aniline.
  • Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Scilit. Retrieved from [Link]

  • McNally, A., et al. (2016). Synthesis of Secondary Amines via Self-Limiting Alkylation. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Li, Y., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Nemec, I., et al. (2023). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved from [Link]

  • Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline. Retrieved from [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Retrieved from [Link]

  • Allen. (n.d.). Aniline does not undergo Friedel Crafts alkylation. Explain. Retrieved from [Link]

  • Postigo, A. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. Retrieved from [Link]

  • Scilit. (n.d.). H2O ⋅ B(C6F5)3‐Catalyzed para‐Alkylation of Anilines with Alkenes Applied to Late‐Stage Functionalization of Non‐Steroidal Anti‐Inflammatory Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

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Technical Support Center: Managing Thermal Decomposition of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing the thermal stability of 2-Ethyl-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, monitoring, and troubleshooting of this compound in experimental settings. Our focus is on proactive measures and a deep understanding of the causality behind its thermal behavior.

I. Frequently Asked Questions (FAQs) on Thermal Decomposition

This section addresses the most common questions regarding the thermal stability of this compound, providing concise answers grounded in established chemical principles and safety data.

Q1: At what temperature does this compound begin to thermally decompose?

A1: While a specific onset temperature for the thermal decomposition of this compound is not definitively established in publicly available literature, it is crucial to understand that substituted anilines can exhibit thermal instability, particularly in the presence of catalysts or impurities. For a closely related compound, the 4-fluoroaniline–trichloroborane adduct, unimolecular hydrogen chloride elimination has been observed at 100 °C.[1] Given the potential for thermal lability, it is imperative that users determine the precise decomposition temperature for their specific experimental conditions. We strongly recommend performing Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to establish a safe operating temperature range.

Q2: What are the primary hazardous byproducts of thermal decomposition?

A2: The thermal decomposition of this compound can release a range of hazardous gases and vapors. Based on the elemental composition (C, H, F, N), the expected and documented hazardous decomposition products for fluoroanilines include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Gaseous hydrogen fluoride (HF) [2]

The formation of highly toxic fumes necessitates that all heating procedures be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: What are the recommended storage and handling conditions to prevent premature decomposition?

A3: To ensure the stability and integrity of this compound, adhere to the following storage and handling protocols:

  • Storage Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Some suppliers recommend storage at 2-8°C in a dark place under an inert atmosphere.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can catalyze decomposition.[3]

  • Atmosphere: While generally stable under normal conditions, prolonged exposure to air and light should be minimized.[4] For long-term storage, blanketing with an inert gas like nitrogen or argon is a best practice.

Q4: Can the color of this compound indicate decomposition?

A4: Yes, a change in color, such as darkening or the development of a reddish-brown hue, can be an indicator of degradation. Aniline and its derivatives are prone to oxidation and polymerization, which can result in colored byproducts. If you observe a significant color change, it is advisable to verify the purity of the material before use, for example, by running a purity check using High-Performance Liquid Chromatography (HPLC).

II. Troubleshooting Guide for Experimental Applications

This guide provides a structured approach to troubleshooting common issues that may arise during experiments involving the heating of this compound.

Issue 1: Unexpected Side Product Formation in a Reaction

Symptoms:

  • LC-MS or GC-MS analysis reveals unexpected peaks.

  • The reaction yield is lower than anticipated.

  • The isolated product is difficult to purify.

Troubleshooting Workflow:

start Unexpected Side Products Observed check_temp Review Reaction Temperature Profile start->check_temp is_exotherm Was an uncontrolled exotherm possible? check_temp->is_exotherm analyze_side_products Characterize Side Products by MS is_exotherm->analyze_side_products No improve_mixing Action: Improve stirring and consider slower reagent addition. is_exotherm->improve_mixing Yes is_dimer Are masses consistent with dimerization or polymerization? analyze_side_products->is_dimer is_defluorinated Is there evidence of defluorination? is_dimer->is_defluorinated No degas_solvent Action: Use degassed solvents and run under inert atmosphere. is_dimer->degas_solvent Yes lower_temp Action: Lower reaction temperature and ensure even heating. is_defluorinated->lower_temp No purify_reagents Action: Re-purify starting materials. is_defluorinated->purify_reagents Yes

Caption: Troubleshooting workflow for unexpected side products.

Expert Insights:

  • Causality: Localized overheating, even in a reaction set below the bulk decomposition temperature, can initiate degradation. This is particularly relevant in poorly stirred, large-scale reactions.

  • Self-Validation: Regularly sample the reaction mixture and analyze by HPLC or TLC to monitor for the appearance of impurities over time. A clean reaction profile at lower temperatures validates the thermal sensitivity of the process.

Issue 2: Progressive Darkening of the Reaction Mixture

Symptoms:

  • The reaction mixture turns from a pale yellow to a dark brown or black color upon heating.

  • The final product is off-color and requires extensive purification.

Logical Relationship Diagram:

heat Heating oxidation Oxidation of Aniline heat->oxidation air Presence of Air (Oxygen) air->oxidation impurities Metal or Acidic Impurities impurities->oxidation polymerization Radical Polymerization oxidation->polymerization dark_color Dark Colored Byproducts polymerization->dark_color

Caption: Factors leading to reaction mixture darkening.

Expert Insights:

  • Causality: Aromatic amines are susceptible to oxidation, which is often accelerated by heat and the presence of oxygen or metal catalysts. The initial oxidation products can be highly reactive and lead to the formation of complex, colored polymeric materials.

  • Preventative Measures:

    • Inert Atmosphere: Always conduct heating steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Solvent Quality: Use high-purity, degassed solvents to remove dissolved oxygen.

    • Scavengers: In sensitive reactions, the addition of a radical scavenger may be beneficial, though compatibility with the desired chemistry must be verified.

III. Analytical Protocols for Stability Monitoring

Proactive monitoring of this compound stability is crucial. Below are recommended starting points for analytical method development.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Onset

Objective: To determine the onset temperature of thermal decomposition for this compound under a controlled atmosphere.

Methodology:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Atmosphere: Set the purge gas to Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting weight vs. temperature curve. The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.

Data Presentation:

ParameterValue
SampleThis compound
Sample Size~5 mg
Heating Rate10 °C/min
AtmosphereNitrogen
Onset T (T₅%) To be determined experimentally
Protocol 2: HPLC-UV Method for Purity Assessment and Degradation Monitoring

Objective: To quantify the purity of this compound and detect the formation of non-volatile decomposition products.

Methodology:

  • System: High-Performance Liquid Chromatography with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. For reaction monitoring, dilute a small aliquot of the reaction mixture.

  • Analysis: A decrease in the main peak area and/or the appearance of new peaks over time indicates degradation.

Protocol 3: GC-MS for Identification of Volatile Decomposition Products

Objective: To identify volatile byproducts resulting from thermal stress, confirming the hazardous decomposition pathways.

Methodology:

  • System: Gas Chromatography coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation (Headspace Analysis):

    • Place a small, accurately weighed amount of this compound in a headspace vial.

    • Seal the vial.

    • Heat the vial at a temperature below the determined TGA onset (e.g., 80-120 °C) for a fixed period.

    • Inject an aliquot of the headspace vapor into the GC-MS.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Compare the resulting mass spectra of the evolved gases with a library (e.g., NIST) to identify the decomposition products.

IV. References

  • PubChem. (2023). This compound. National Center for Biotechnology Information. [Link]

  • Bettinger, H. F., et al. (2018). Thermal dehydrochlorination in the 4-fluoroaniline–trichloroborane system: identification of reactive intermediates involved in the formation of B,B′,B′′-trichloro-N,N′,N′′-tri((4-fluoro)phenyl)borazine. Dalton Transactions, 47(46), 16575-16583. [Link]

  • Zhu, J., & Aikawa, B. (2004). Determination of aniline and related mono-aromatic amines in indoor air in selected Canadian residences by a modified thermal desorption GC/MS method. Environment International, 30(2), 135-143. [Link]

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Technical Support Center: Catalyst Selection for 2-Ethyl-4-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Ethyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for catalyst selection and reaction optimization. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecules through cross-coupling reactions.[1] Its electronic properties, stemming from the fluorine and ethyl groups, influence its reactivity, making careful catalyst system selection paramount for achieving high efficiency and yield.[1]

This document moves beyond simple protocols to explain the underlying principles of catalyst choice, helping you troubleshoot effectively and adapt methodologies to your specific synthetic challenges.

Section 1: Catalyst System Selection for C-N Cross-Coupling

The most common application for this compound is in palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig Amination.[2][3] This reaction forms a new carbon-nitrogen bond between the aniline and an aryl halide or pseudohalide.[4][5] Success hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.

Q1: What is the best palladium source to start with and why?

A1: For consistency and high catalytic activity, using a palladium(II) precatalyst is strongly recommended over simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

  • Why Precatalysts? Precatalysts are stable Pd(II) complexes that rapidly and cleanly generate the active, monoligated Pd(0) species upon exposure to a base.[6] This avoids unreliable in situ reduction steps that can lead to catalyst decomposition and inconsistent reaction outcomes.[7]

  • Recommended Starting Point: Palladacycle precatalysts, such as the G3 or G4 generations developed by the Buchwald group, are excellent choices. They offer high stability, are easy to handle (often air-stable), and provide reliable generation of the active catalyst.

Q2: How do I choose the right phosphine ligand for my reaction?

A2: Ligand selection is the most critical factor for success and depends heavily on the nature of your coupling partners. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the crucial C-N bond-forming reductive elimination step.[3][6] For a substrate like this compound, which is a primary aniline, specific classes of ligands have proven superior.

  • For Aryl Bromides & Iodides: Dialkylbiaryl phosphine ligands like RuPhos or bulky trialkylphosphines are generally effective. They provide a good balance of electron-donating ability and steric bulk.[8]

  • For Aryl Chlorides & Heteroaryl Chlorides: These substrates are more challenging due to the stronger C-Cl bond, which makes the initial oxidative addition step more difficult.[7] For these cases, highly electron-rich and sterically hindered biaryl phosphine ligands are required. BrettPhos is an exceptional ligand for this purpose and often provides superior results where other ligands fail.[8]

  • For Fluoroalkylamines: If you are coupling a fluoroalkylamine with an aryl halide (the reverse of using this compound as the amine), ligands like AdBippyPhos have shown high efficacy, particularly when paired with a weaker base like potassium phenoxide (KOPh) to avoid product degradation.[9]

Catalyst System Components and Interactions

G cluster_system Buchwald-Hartwig Catalyst System cluster_reactants Reactants Pd Palladium Precatalyst (e.g., G3-Palladacycle) Ligand Phosphine Ligand (e.g., BrettPhos, RuPhos) Product Desired C-N Coupled Product Pd->Product Work in Concert to Facilitate Reaction Base Base (e.g., NaOtBu, K3PO4) Ligand->Product Work in Concert to Facilitate Reaction Solvent Solvent (e.g., Toluene, Dioxane) Base->Product Work in Concert to Facilitate Reaction Solvent->Product Work in Concert to Facilitate Reaction Aniline This compound Aniline->Product Transform into ArX Aryl Halide (Ar-X) ArX->Product Transform into caption Core components of the Buchwald-Hartwig system.

Caption: Core components of the Buchwald-Hartwig system.

Q3: Which base and solvent combination is optimal?

A3: The base deprotonates the aniline to form the active nucleophile, while the solvent must solubilize all components and be stable at the required reaction temperature.

  • Bases: Strong, non-nucleophilic bases are typically required.

    • Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for a wide range of substrates.

    • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are milder alternatives that can be beneficial when dealing with base-sensitive functional groups on your coupling partner.[10]

    • For reactions involving aqueous ammonia, hydroxide bases can be used with specialized ligands like KPhos that prevent catalyst decomposition and competing hydroxylation side reactions.[11][12][13]

  • Solvents: Anhydrous, deoxygenated solvents are mandatory.

    • Toluene and 1,4-dioxane are the most frequently used solvents and are excellent starting points.[14]

    • Tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) can also be effective.

    • Insolubility is a common cause of reaction failure.[6] If you observe poor solubility, a mixture of solvents or switching to a higher-boiling solvent might be necessary.

Coupling PartnerRecommended LigandRecommended BaseCommon SolventsKey Considerations
Aryl Bromide RuPhosNaOtBuToluene, DioxaneGenerally high reactivity; reactions often proceed efficiently at 80-110 °C.
Aryl Chloride BrettPhosNaOtBu, LHMDSToluene, DioxaneRequires a more active catalyst system due to the stronger C-Cl bond.[7][8]
Heteroaryl Halide BrettPhos, RuPhosK₃PO₄, NaOtBuDioxaneSubstrate-dependent; some heteroaryl halides are prone to side reactions.
Base-Sensitive Substrate RuPhos, BrettPhosK₃PO₄, K₂CO₃TolueneMilder base prevents degradation of functional groups like esters or ketones.[15]

Section 2: Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination Screening

This protocol outlines a small-scale reaction to test the efficacy of a catalyst system. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques.

  • Vial Preparation: To an oven-dried 2 mL screw-cap vial, add a magnetic stir bar.

  • Addition of Solids: Add the aryl halide (0.1 mmol, 1.0 equiv.), the palladium precatalyst (0.001-0.005 mmol, 1-5 mol%), the phosphine ligand (0.0012-0.006 mmol, 1.2-6 mol%), and the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv.).

  • Seal and Purge: Cap the vial, remove it from the glovebox (if used), and purge with inert gas.

  • Addition of Liquids: Through the septum, add this compound (0.12 mmol, 1.2 equiv.) followed by the anhydrous, deoxygenated solvent (0.5 mL).

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After the specified time (e.g., 2-24 hours), cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of celite, and analyze the crude mixture by LC-MS or GC-MS to determine conversion.

Section 3: Troubleshooting Guide

Q4: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A4: This is a common issue with several potential root causes. A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow for Failed Reactions

G start Problem: Low or No Conversion check_inert 1. Check Inert Atmosphere - Was the system properly purged? - Are solvents fully deoxygenated? start->check_inert check_reagents 2. Verify Reagent Quality - Is the base fresh and anhydrous? - Has the Pd catalyst decomposed (black solids)? - Is the aniline pure? check_inert->check_reagents If OK check_temp 3. Confirm Reaction Temperature - Is the hotplate temperature accurate? - Is the temperature high enough for the substrate (especially aryl chlorides)? check_reagents->check_temp If OK check_catalyst 4. Re-evaluate Catalyst System - Is the ligand appropriate for the halide? (e.g., BrettPhos for Ar-Cl) - Is the catalyst loading sufficient? check_temp->check_catalyst If OK solution Systematic Optimization - Screen different ligands, bases, and solvents. check_catalyst->solution If OK

Caption: A step-by-step diagnostic workflow for failed reactions.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of the solvent or a poor inert atmosphere can kill the catalyst.

  • Reagent Quality:

    • Base: Strong bases like NaOtBu are hygroscopic. Use freshly opened bottles or store them rigorously under inert gas.

    • Solvent: Ensure solvents are truly anhydrous.

    • Catalyst/Ligand: Visibly black or aggregated palladium is a sign of decomposition. Phosphine ligands can oxidize if not handled properly.

  • Temperature: Aryl chlorides require higher temperatures (often >100 °C) than aryl bromides to undergo oxidative addition. Ensure your reaction is hot enough.[7]

  • Catalyst Choice: As detailed in Q2, an aryl chloride will likely fail with a catalyst system optimized for an aryl bromide. Re-screen with more active ligands like BrettPhos.[8]

Q5: I'm observing significant hydrodehalogenation of my aryl halide. What should I do?

A5: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. It often occurs when the catalytic cycle is disrupted.

  • Cause: This can be promoted by β-hydride elimination pathways if primary aliphatic amines are used, or if the catalyst is not stable.[16] It can also be influenced by the choice of base and solvent.

  • Solutions:

    • Change the Ligand: Switching to a more robust, sterically hindered ligand can sometimes suppress this pathway.

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize side reactions.

    • Change the Base: In some cases, a weaker base like K₃PO₄ may reduce the rate of decomposition pathways that lead to hydrodehalogenation.

Q6: My main impurity is a diarylated aniline product. How can I improve selectivity for monoarylation?

A6: The formation of a diarylamine can occur, especially with highly reactive catalyst systems.

  • Cause: The desired N-arylated product can sometimes compete with the starting aniline as a nucleophile in a subsequent coupling reaction.

  • Solutions:

    • Adjust Stoichiometry: Using a slight excess of the this compound (1.1-1.2 equivalents) can help outcompete the product for the catalyst.

    • Lower Catalyst Loading: High catalyst loadings can sometimes drive the reaction toward the diarylated product.[4] Try reducing the catalyst loading to 0.5-1.0 mol%.

    • Use a Specialized Ligand: Certain ligands, like the recently developed KPhos, show extremely high selectivity for monoarylation, even when coupling with substrates like 4-chloroaniline that already possess a primary amine.[12]

Section 4: Frequently Asked Questions (FAQs)

  • Q7: How critical is the exclusion of air and moisture?

    • A7: Absolutely critical. The active Pd(0) catalyst is readily oxidized by air, rendering it inactive. Bases like sodium tert-butoxide are deactivated by moisture. Proper inert atmosphere techniques (glovebox or Schlenk line) are essential for reproducibility and success.[17]

  • Q8: Can I use copper catalysts as an alternative to palladium?

    • A8: Yes, copper-catalyzed C-N coupling (the Ullmann condensation) is a viable alternative.[18] Modern Ullmann reactions can often be performed under milder conditions than their historical counterparts. They can be particularly useful for certain heterocyclic substrates where palladium catalysis is problematic. However, palladium catalysis, particularly the Buchwald-Hartwig amination, is generally considered to have a broader substrate scope and higher functional group tolerance.[3]

  • Q9: What are common purification challenges for products?

    • A9: The main challenge is often separating the desired product from unreacted starting materials and ligand-derived byproducts (e.g., phosphine oxides). Column chromatography on silica gel is the standard method. Sometimes, residual palladium can be difficult to remove; treating the crude product solution with a palladium scavenger may be necessary for applications requiring high purity.

  • Q10: Can I use microwave irradiation to speed up my reactions?

    • A10: Yes, microwave heating can significantly shorten reaction times, often from hours to minutes.[10] It is an excellent tool for rapid reaction screening and optimization. However, direct translation of thermally heated conditions to microwave conditions may require re-optimization of solvent and base concentrations.

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(31), 19414–19424. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Various Authors. (2023). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. ResearchGate. [Link]

  • Various Authors. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • ResearchGate. (2011). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. [Link]

  • University of Alicante. (n.d.). The Role of Fluorinated Solvents. RUA - University of Alicante. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

  • University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Illinois Experts. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Formylation of Amines through Tandem Amination/Hydrolysis/Decarboxylation Reaction of Ethyl Bromodifluoroacetate. ResearchGate. [Link]

  • PubChem - NIH. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Concentration change of 4-fluoroaniline over time and the fitted value... ResearchGate. [Link]

  • Miura, M., et al. (2013). Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines. Organic Letters, 15(1), 172-5. [Link]

  • MDPI. (n.d.). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]

  • Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
  • MDPI. (n.d.). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. MDPI. [Link]

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Technical Support Center: Work-up Procedures for Reactions Involving 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-Ethyl-4-fluoroaniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and nuanced challenges encountered during the work-up and purification stages of reactions with this versatile intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules, including herbicides and pharmaceuticals.[1] Its unique substitution pattern, featuring both an ethyl and a fluorine group, imparts specific physicochemical properties that influence its reactivity and behavior during reaction work-up. Understanding these properties is paramount to developing robust and efficient purification strategies. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the work-up of reactions involving this compound?

A1: The primary challenges stem from its basicity, potential for oxidation, and the similar polarity of its derivatives to the starting material. Key issues include:

  • Removal of Unreacted Starting Material: Due to its basic nature, this compound can be difficult to separate from reaction products, especially if the product is also a basic compound.

  • Oxidation: Like many anilines, this compound is susceptible to air oxidation, which can lead to the formation of colored impurities and byproducts, complicating purification.[2]

  • Emulsion Formation: During aqueous extractions, the presence of aniline derivatives can sometimes lead to the formation of stable emulsions, making phase separation challenging.[3][4]

  • Co-elution in Chromatography: The polarity of this compound and its reaction products can be very similar, leading to overlapping peaks and difficult separation by standard column chromatography.[5]

Q2: How does the fluorine substituent affect the properties and work-up of this compound?

A2: The electron-withdrawing nature of the fluorine atom at the para-position decreases the basicity of the amino group compared to aniline. This has several implications for work-up:

  • Extraction: While still basic enough to be extracted with a strong acid, the conditions may need to be more controlled compared to non-fluorinated anilines.

  • Reactivity: The fluorine atom can influence the reactivity of the aromatic ring in subsequent reactions, potentially leading to different side products that need to be considered during purification.

  • Chromatographic Behavior: The polarity of fluorinated compounds can be unique, sometimes leading to unexpected elution patterns on silica gel.[6]

Q3: Can I use a standard acidic wash to remove unreacted this compound?

A3: Yes, a dilute acid wash (e.g., 1M HCl) is a standard and effective method for removing unreacted anilines.[2][7] The basic amino group is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. However, consider the following:

  • Product Stability: Ensure your desired product is stable to acidic conditions. Boc groups are generally stable, while TMS groups may not be.[8]

  • Product Basicity: If your product is also basic, it may be partially or fully extracted into the aqueous layer along with the unreacted starting material, leading to yield loss.[5]

Q4: What are some common impurities I should expect in reactions with this compound?

A4: Besides unreacted starting material, potential impurities are highly dependent on the specific reaction. Common impurities can include:

  • Oxidation Products: These often appear as dark-colored oils or solids.[2]

  • Side-Reaction Products: Depending on the reaction type (e.g., acylation, alkylation), you might see over-acylated/alkylated products or positional isomers.[9]

  • Reagent-Derived Impurities: Byproducts from the reagents used in the reaction (e.g., triphenylphosphine oxide from a Wittig or Mitsunobu reaction) will need to be removed.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up of reactions involving this compound and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Product is a Dark Oil or Solid Oxidation of the aniline moiety.[2]- Treat the crude product solution with activated charcoal during recrystallization to adsorb colored impurities.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[2]
Residual this compound in Product after Acidic Wash - Insufficient acid wash. - Emulsion formation preventing efficient extraction.[5]- Increase the number of acidic washes or use a slightly more concentrated acid solution if the product is stable. - To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.[3][5]
Low Product Yield After Work-up The product is also basic and is being extracted into the acidic aqueous layer.[5]- Use a milder method for aniline removal, such as a wash with 10% aqueous copper (II) sulfate solution. The copper will complex with the aniline, facilitating its removal into the aqueous phase.[8] - Carefully neutralize the acidic aqueous layer with a base (e.g., NaOH) and re-extract with an organic solvent to recover any product that was lost.
Product and Starting Material Have Very Similar Rf Values on TLC The polarity of the product and the starting aniline are too close for effective separation by standard chromatography.[5]- Perform an acidic wash to remove the bulk of the unreacted aniline before attempting chromatographic purification.[5] - Explore different solvent systems for chromatography, potentially using a less polar eluent to increase separation.
Formation of an Insoluble Precipitate Between Layers During Extraction A salt of your product or a byproduct may be insoluble in both the organic and aqueous phases.[3]- Attempt to dissolve the precipitate by adding more of either the organic or aqueous solvent. - If unsuccessful, isolate the precipitate by filtration, wash it with both solvents, and analyze it separately. - Adding a co-solvent like THF or isopropanol might help to solubilize the precipitate.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when encountering common issues during the work-up of this compound reactions.

Workup_Troubleshooting start Crude Reaction Mixture extraction Aqueous Extraction start->extraction problem Problem Encountered? extraction->problem dark_color Dark Color/Oil problem->dark_color Yes emulsion Emulsion Forms problem->emulsion Yes low_yield Low Yield problem->low_yield Yes poor_sep Poor TLC Separation problem->poor_sep Yes purified_product Purified Product problem->purified_product No charcoal Treat with Activated Carbon dark_color->charcoal brine Add Brine / Filter through Celite emulsion->brine re_extract Neutralize Aqueous & Re-extract low_yield->re_extract acid_wash Perform Acidic Wash Before Column poor_sep->acid_wash charcoal->purified_product brine->extraction re_extract->extraction acid_wash->purified_product

Caption: Troubleshooting workflow for common work-up issues.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Removal of Unreacted this compound

This protocol describes a standard liquid-liquid extraction procedure to remove basic impurities like unreacted this compound.

Materials:

  • Crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated sodium chloride solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom if using a chlorinated solvent, top for most others) contains the protonated aniline.

  • Drain the aqueous layer.

  • Repeat the wash with 1M HCl (steps 2-5) one or two more times to ensure complete removal of the aniline.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution and concentrate under reduced pressure to obtain the crude product, now free of the majority of the starting aniline.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the product using silica gel chromatography.

Materials:

  • Crude product from Protocol 1.

  • Silica gel (appropriate mesh size for your application).

  • Eluent (a solvent system determined by TLC analysis, e.g., a mixture of hexanes and ethyl acetate).

  • Chromatography column.

  • Collection tubes or flasks.

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

  • Carefully load the dissolved product onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

This diagram outlines the sequential steps for the purification of a reaction mixture containing this compound.

Purification_Workflow start Crude Reaction Mixture acid_wash Protocol 1: Acidic Wash start->acid_wash check_purity TLC Analysis acid_wash->check_purity chromatography Protocol 2: Column Chromatography check_purity->chromatography Impure final_product Pure Product check_purity->final_product Sufficiently Pure chromatography->final_product

Caption: General purification workflow.

Safety Information

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[12][13]

References

  • Benchchem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Benchchem. A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • Benchchem. Troubleshooting side reactions in the N-alkylation of aniline.
  • Google Patents. Process for separating aniline derivatives.
  • SIELC Technologies. 4-Fluoroaniline.
  • ResearchGate. How to obtain pure aniline from a mixture of phenol and aniline?
  • Quora. What is a technique used to separate aniline from nitrobenzene?
  • Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • PubChem. This compound.
  • Google Patents. Process for separating aniline derivatives.
  • Fisher Scientific. 4-Fluoroaniline Safety Data Sheet.
  • ResearchGate. Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts.
  • Thermo Fisher Scientific. 4-Chloro-2-fluoroaniline Safety Data Sheet.
  • University of Salford. Thin Layer Chromatography of Aromatic Amines.
  • Aarti Industries. 2-fluoroaniline Safety Data Sheet.
  • Sigma-Aldrich. This compound Safety Data Sheet.
  • University of Rochester. Troubleshooting: The Workup.
  • University of Rochester. The Workup.
  • ACS Publications. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Google Patents. Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Manufacturing Process of 1-(4-Fluorophenyl) piperazine.
  • Google Patents. Process for preparing para-fluoroanilines.
  • ChemicalBook. 2-Fluoroaniline.
  • MySkinRecipes. This compound.
  • Benchchem. Technical Support Center: Purification of Crude 2-Ethyl-4-propylaniline.
  • Sigma-Aldrich. 4-Ethyl-2-fluoroaniline.
  • Organic Syntheses. Acetanilide, α,α,α-trichloro-.
  • ChemicalBook. 4-Fluoroaniline.
  • Guidechem. What are the applications of 4-Fluoroaniline in chemical production?
  • Organic Process Research & Development. Impurity occurrence and removal in crystalline products from process reactions.
  • Wikipedia. 4-Fluoroaniline.
  • PubChem. 4-Fluoroaniline.
  • PubChem. 4-Ethyl-2-fluoroaniline.
  • OCR. A Level Chemistry A.

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Characterization

2-Ethyl-4-fluoroaniline is a crucial substituted aniline intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its molecular structure, featuring an ethyl group and a fluorine atom on the aniline ring, imparts specific properties to the final active ingredients. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental requirement to ensure the identity, purity, and stability of this key starting material. The presence of isomers, unreacted precursors, or degradation products can have profound implications for the safety and efficacy of the final product.

This guide provides a comparative overview of the primary analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties: Guiding the Analytical Approach

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₁₀FN[1]Determines the exact mass for mass spectrometry.
Molecular Weight 139.17 g/mol [1][2]Used in calculations for sample preparation and quantification.
Physical Form Liquid[2]Dictates sample handling and preparation for techniques like GC and IR.
Volatility Implied by structureSuitable for Gas Chromatography (GC) analysis.

Core Analytical Techniques: A Multi-faceted Approach

No single technique can provide a complete picture of this compound. A combination of spectroscopic and chromatographic methods is essential for unambiguous identification, structural elucidation, and purity assessment. The logical workflow for characterization typically involves chromatographic separation followed by spectroscopic identification.

G cluster_workflow Characterization Workflow cluster_techniques Analytical Techniques Sample This compound Sample Purity Purity & Separation (HPLC / GC) Sample->Purity Inject ID Identification & Structure Elucidation Purity->ID Collect Fractions/ Direct Coupling HPLC HPLC-UV/MS Purity->HPLC Report Final Characterization Report ID->Report Compile Data GC GC-MS ID->GC NMR NMR (¹H, ¹³C, ¹⁹F) ID->NMR IR FTIR ID->IR

Caption: Logical workflow for the characterization of this compound.

I. Chromatographic Techniques: Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for assessing the purity of this compound and separating it from related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique due to its high resolution and sensitivity for a broad range of compounds.[3][4] For substituted anilines, Reversed-Phase HPLC (RP-HPLC) is the most effective and commonly used method.[3]

Why RP-HPLC? The relatively non-polar nature of this compound allows for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Method Comparison:

ParameterMethod A: HPLC-UVMethod B: HPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.
Primary Use Routine purity checks, quantification of the main component and known impurities.[3]Impurity profiling, identification of unknown products, and confirmation of identity.[3]
Sensitivity Good (ng range)Excellent (pg-fg range)[5]
Specificity Lower (co-eluting peaks can be an issue)High (provides molecular weight information)
Detailed Protocol: HPLC-UV Method Development

This protocol provides a starting point for developing a robust purity analysis method.

  • Instrumentation: An HPLC system with a UV-Vis detector, column oven, and autosampler is required.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[4]

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid. The acid ensures the aniline is protonated, leading to better peak shape.[4]

    • Solvent B: Acetonitrile with 0.1% formic acid.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (a common wavelength for aromatic compounds)

    • Gradient Elution: A gradient from low to high organic content (Acetonitrile) is typically used to elute impurities with a wide range of polarities. A suggested starting gradient is 20% B to 95% B over 20 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying and quantifying volatile and thermally stable compounds like this compound.[4][5] The coupling with a mass spectrometer provides definitive identification of separated components.

Why GC-MS? The inherent volatility of the analyte makes it ideal for GC separation. Electron Ionization (EI) in the MS source creates reproducible fragmentation patterns that act as a "fingerprint" for the molecule.

Detailed Protocol: GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[4]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 40-400. This range will cover the molecular ion and key fragments.

II. Spectroscopic Techniques: Structural Elucidation

While chromatography separates, spectroscopy identifies. NMR, IR, and MS are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[6] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Expect to see signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A highly sensitive and specific technique for fluorine-containing compounds.[5] It will show a single peak for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment.

Expected ¹H NMR Spectral Data (Illustrative):

ProtonsChemical Shift (ppm, approx.)MultiplicityIntegration
-CH₃1.2Triplet3H
-CH₂-2.6Quartet2H
-NH₂3.6 (broad)Singlet2H
Aromatic-H6.6 - 7.0Multiplets3H
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[7] The spectrum of this compound will be characterized by specific absorption bands.

Why FTIR? It is a rapid and non-destructive technique that provides a unique fingerprint of the molecule by probing its vibrational modes.

Characteristic IR Peaks (Illustrative):

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450-3300N-H stretching (asymmetric & symmetric)-NH₂ (Amine)
3100-3000C-H stretchingAromatic C-H
2970-2850C-H stretching (asymmetric & symmetric)-CH₂, -CH₃ (Aliphatic)
1630-1600N-H scissoring (bending)-NH₂ (Amine)
1510-1450C=C stretchingAromatic Ring
1250-1200C-F stretchingAryl-Fluoride
1300-1250C-N stretchingAromatic Amine

Comparative Technique Selection

The choice of technique is driven by the analytical goal.

G Goal What is your analytical goal? ID Confirm Identity & Structure Goal->ID Purity Quantify Purity & Impurities Goal->Purity FuncGroup Identify Functional Groups Goal->FuncGroup NMR NMR (¹H, ¹³C, ¹⁹F) ID->NMR Primary GCMS GC-MS ID->GCMS Confirmatory Purity->GCMS For Volatiles HPLC HPLC-UV/MS Purity->HPLC Primary FTIR FTIR FuncGroup->FTIR Primary

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The robust characterization of this compound requires an orthogonal analytical approach. Chromatographic techniques, primarily RP-HPLC and GC-MS, are essential for separation and quantification of the analyte and its potential impurities. Spectroscopic methods, with NMR at the forefront, provide the definitive structural confirmation required for absolute confidence in the material's identity. By judiciously selecting and combining these techniques, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the final product's efficacy and safety.

References

  • Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and professionals in drug development, a deep understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is not merely advantageous, but essential. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Ethyl-4-fluoroaniline, a substituted aniline derivative of interest in organic synthesis.

This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, experience-driven perspective on how to approach the NMR analysis of such a molecule. We will explore the rationale behind experimental choices, predict the spectral features based on established principles of substituent effects, and compare these predictions with data from analogous compounds. This guide aims to equip you with the scientific reasoning to confidently interpret the NMR spectra of complex aromatic systems.

The Strategic Importance of NMR in Structural Characterization

NMR spectroscopy stands as a cornerstone of organic chemistry for its ability to provide a detailed atomic-level map of a molecule's structure. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the ethyl group. The interplay of the electron-donating amino and ethyl groups with the electron-withdrawing fluorine atom creates a unique electronic environment, which is reflected in the nuanced chemical shifts and coupling constants observed in its NMR spectra.

Experimental Protocol for High-Quality NMR Data Acquisition

The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural analysis. The following protocol outlines the key considerations for obtaining optimal ¹H and ¹³C NMR data for this compound.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual peak at approximately 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as those of the amino group.[1][2][3]

  • Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (400 MHz or higher).

2. Spectrometer Setup and ¹H NMR Acquisition:

  • Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is used to allow for a shorter relaxation delay without saturating the signals.

    • Acquisition Time (at): An acquisition time of 2-4 seconds ensures good digital resolution.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

    • Number of Scans (ns): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Acquisition Time (at): An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans (ns): A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the principles of substituent additivity, drawing comparisons from the known spectra of aniline, 4-fluoroaniline, and 2-ethylaniline.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~6.851HddJ(H,H) ≈ 8.5, J(H,F) ≈ 4.5H-6
~6.751HdddJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5H-5
~6.651HddJ(H,F) ≈ 10.0, J(H,H) ≈ 2.5H-3
~3.602Hbr s--NH₂
~2.502HqJ(H,H) ≈ 7.6-CH₂-
~1.203HtJ(H,H) ≈ 7.6-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~154.0d, ¹J(C,F) ≈ 235C-4
~142.0d, ⁴J(C,F) ≈ 2C-1
~122.0d, ³J(C,F) ≈ 7C-2
~116.5d, ²J(C,F) ≈ 22C-5
~115.5d, ²J(C,F) ≈ 21C-3
~114.0d, ³J(C,F) ≈ 8C-6
~22.5-CH₂-
~14.0-CH₃

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the aniline framework.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each integrating to one proton.

  • H-6 (~6.85 ppm): This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing fluorine atom. The amino group's shielding effect will dominate, shifting this proton upfield. It is expected to appear as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8.5 Hz) and the fluorine at C-4 (meta coupling, J ≈ 4.5 Hz).

  • H-5 (~6.75 ppm): This proton is meta to the amino group and ortho to the fluorine atom. It will experience a strong ortho coupling to the fluorine (J ≈ 8.5 Hz) and ortho coupling to H-6 (J ≈ 8.5 Hz), as well as a smaller meta coupling to H-3 (J ≈ 2.5 Hz), resulting in a doublet of doublet of doublets.

  • H-3 (~6.65 ppm): This proton is ortho to the fluorine atom and meta to the amino group. The strong ortho coupling to fluorine (J ≈ 10.0 Hz) will be the dominant feature, splitting the signal into a doublet. A smaller meta coupling to H-5 (J ≈ 2.5 Hz) will further split this into a doublet of doublets.

  • Amino Protons (-NH₂, ~3.60 ppm): The protons of the amino group typically appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Ethyl Group Protons: The methylene protons (-CH₂-) are adjacent to the aromatic ring and are expected to appear as a quartet around 2.50 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.20 ppm, coupled to the two methylene protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, six for the aromatic carbons and two for the ethyl group carbons. The fluorine atom will induce characteristic C-F couplings.

  • C-4 (~154.0 ppm): The carbon directly attached to the fluorine atom will be significantly deshielded and will exhibit a large one-bond C-F coupling constant (¹J(C,F) ≈ 235 Hz), appearing as a doublet.

  • C-1 (~142.0 ppm): The carbon bearing the amino group will also be deshielded. A small four-bond coupling to fluorine may be observed.

  • C-2 (~122.0 ppm): The carbon with the ethyl substituent will show a three-bond coupling to the fluorine.

  • C-5 and C-3 (~116.5 and ~115.5 ppm): These carbons are ortho to the fluorine and will show significant two-bond C-F coupling (²J(C,F) ≈ 21-22 Hz), appearing as doublets.

  • C-6 (~114.0 ppm): This carbon is meta to the fluorine and will exhibit a smaller three-bond C-F coupling (³J(C,F) ≈ 8 Hz).

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) is expected around 22.5 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 14.0 ppm.

Visualizing the Molecular Structure and Assignments

To aid in the visualization of the proton and carbon assignments, the following molecular structure is provided.

Caption: Molecular structure of this compound with atom numbering.

Comparative Analysis with Structurally Related Compounds

A powerful approach to validating NMR assignments is to compare the spectrum of the target molecule with those of simpler, related structures.

  • Aniline: In aniline, the protons ortho and para to the amino group are shielded and appear upfield (around 6.7-6.8 ppm), while the meta protons are further downfield (around 7.2 ppm). The amino group is a strong activating, ortho-para directing group.

  • 4-Fluoroaniline: The fluorine atom in 4-fluoroaniline introduces characteristic H-F and C-F couplings. The protons ortho to the fluorine (and meta to the amino group) are shifted slightly downfield compared to aniline, while the protons meta to the fluorine (and ortho to the amino group) remain shielded. The ¹³C spectrum of 4-fluoroaniline shows a large ¹J(C,F) coupling for the carbon attached to fluorine.[4]

  • 2-Ethylaniline: The ethyl group is a weak electron-donating group. In 2-ethylaniline, the aromatic protons show a more complex pattern due to the loss of symmetry. The protons ortho and para to the amino group are still shifted upfield.

In this compound, the observed spectrum is a composite of these individual substituent effects. The strong electron-donating resonance effect of the amino group generally leads to upfield shifts for the ortho and para protons. The fluorine atom, while electronegative, also has a +R effect that influences the electron density of the ring. The ethyl group provides a modest electron-donating inductive effect. The interplay of these effects results in the predicted chemical shifts.

Conclusion

This guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous compounds, researchers can confidently predict, assign, and interpret the NMR spectra of this and other complex aromatic molecules. The detailed experimental protocol and in-depth analysis presented here serve as a practical resource for scientists and professionals in the field of drug development and chemical research, reinforcing the indispensable role of NMR spectroscopy in modern chemical science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hert, C., & E. D. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 5(5), 535–537. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Aesar. (n.d.). 19F Coupling Constants Table. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DEFENSE TECHNICAL INFORMATION CENTER. [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Moriarty, R. M. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 28(5), 1296–1301. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final product. 2-Ethyl-4-fluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous and reliable analytical methods are imperative to quantify its purity and to detect, identify, and quantitate any process-related impurities or degradation products.

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Drawing upon established methodologies for structurally similar aniline derivatives, we present detailed experimental protocols, a head-to-head performance comparison, and field-proven insights to assist researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Analytical Imperative: Why Purity Matters

Impurities in a starting material like this compound can originate from the manufacturing process (e.g., unreacted starting materials, by-products, positional isomers) or from degradation during storage.[1] These impurities, even at trace levels, can potentially alter the pharmacological or toxicological profile of the final API. Therefore, regulatory bodies mandate stringent purity control of such critical raw materials.[2] The development and validation of analytical procedures are governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure that the methods are fit for their intended purpose.[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity determination of non-volatile and thermally stable small molecules like substituted anilines.[1][6] Its high resolution, sensitivity, and accuracy make it the cornerstone of quality control in the pharmaceutical industry.[7]

Principle of Separation

In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 or C8 silica-based column) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[7] More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Proposed HPLC-UV Method for this compound

While a specific, validated HPLC method for this compound is not publicly available, the following protocol is a robust starting point for method development, based on established methods for similar fluoroaniline derivatives.[8][9]

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase diluent to a final concentration of approximately 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A suggested starting gradient is:

      Time (min) % Solvent B
      0 30
      20 80
      25 80
      25.1 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 254 nm (or the wavelength of maximum absorbance for this compound).

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for aromatic amines.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the aniline functional group, leading to improved peak shape and reproducibility.

  • Gradient Elution: This allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar impurities in a single run.

  • UV Detection: Aniline derivatives are chromophoric and can be readily detected by UV absorbance. A DAD detector is advantageous as it can provide spectral information to assess peak purity.

Method Validation (as per ICH Q2(R2) Guidelines)

Any developed HPLC method must be validated to demonstrate its suitability.[3][4][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.[10]

  • Linearity: A direct correlation between analyte concentration and detector response over a defined range.[3]

  • Accuracy: The closeness of the results to the true value, often determined by spike recovery studies.[10]

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 C18 Column Separation (Gradient Elution) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (Area % Method) d1->d2

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds

GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[11] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column.[1] The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for each compound.[12]

Proposed GC-MS Method for this compound

For aniline and its derivatives, GC analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape. However, with modern capillary columns, these issues can often be overcome.[13]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methylene chloride or methanol (e.g., 1 mg/mL).

    • Prepare a dilute working solution (e.g., 10 µg/mL) for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Causality Behind Experimental Choices:

  • DB-5ms Column: This type of column (5% phenyl-methylpolysiloxane) is a general-purpose column that provides good resolution for a wide range of semi-volatile organic compounds, including aromatic amines.

  • Temperature Program: The temperature ramp allows for the separation of compounds with different boiling points, ensuring that both volatile and less volatile impurities can be analyzed.

  • EI Ionization: Electron ionization is a robust and widely used technique that generates reproducible mass spectra, which can be compared to spectral libraries (e.g., NIST) for compound identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Dissolve Sample in Solvent s2 Dilute to Working Concentration s1->s2 g1 Inject Sample s2->g1 g2 GC Separation (Capillary Column) g1->g2 g3 MS Detection (EI) g2->g3 d1 Extract Ion Chromatograms g3->d1 d2 Identify Impurities (Library Search) d1->d2 d3 Quantify Peaks d1->d3

Caption: GC-MS workflow for purity and impurity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical requirements, such as the need for routine quality control versus in-depth impurity profiling, as well as available instrumentation.[12]

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[12]Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[12]
Analyte Suitability Excellent for non-volatile, polar, and thermally stable compounds. Ideal for this compound.Suitable for volatile and semi-volatile compounds. Requires the analyte to be thermally stable.
Selectivity Moderate. Potential for interference from co-eluting compounds with similar UV spectra.[12]High. The mass spectrometer provides specific identification based on mass-to-charge ratio and fragmentation patterns.[12]
Sensitivity (LOQ) Typically in the µg/mL range.[12]Can reach low ng/mL to pg/mL levels, offering higher sensitivity.[12]
Sample Preparation Generally simple, often direct injection after dilution.[12]May be more involved, especially if derivatization is needed to improve volatility (though likely not required for this analyte).[6]
Throughput High, with typical run times of 15-30 minutes.[12]Moderate, run times can be longer due to oven temperature programming.[12]
Impurity Identification Limited. Identification relies on retention time matching with known standards. DAD can provide some spectral confirmation.Excellent. Mass spectra can be used to tentatively identify unknown impurities through library searching and interpretation of fragmentation patterns.
Quantitative Accuracy Excellent for purity assay by area percent or with a reference standard.Good, but can be more susceptible to matrix effects. Requires appropriate internal standards for best accuracy.

Conclusion and Recommendations

For the routine purity assessment of this compound, HPLC-UV is the recommended method of choice . Its robustness, high throughput, and straightforward operation make it ideal for quality control environments where the primary goal is to confirm the purity against a specification.[1] The simplicity of sample preparation and the high precision of the technique are significant advantages for batch release testing.

GC-MS serves as an excellent complementary and orthogonal technique . Its superior sensitivity and unparalleled identification capabilities make it invaluable for:

  • Impurity Profiling: Identifying unknown process-related impurities or degradation products.

  • Trace Analysis: Quantifying impurities at levels below the detection limits of standard HPLC-UV methods.

  • Method Validation: Confirming the specificity of the HPLC method by demonstrating that no co-eluting impurities are present under the main peak.

In a comprehensive drug development program, both techniques play a crucial role. HPLC provides the day-to-day control, while GC-MS offers the deeper insights required for process understanding, impurity characterization, and meeting stringent regulatory expectations for impurity identification.[2] The selection of one method over the other, or the use of both, should be guided by a risk-based approach as outlined in modern analytical procedure development guidelines.[3][5]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Taylor & Francis Online. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • BenchChem. (n.d.). A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of analytical procedures.
  • ResearchGate. (2021, October 18). (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
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  • MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
  • BenchChem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
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  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Semantic Scholar. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • PubMed. (2018, September 1). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

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A Comparative Guide to the Reactivity of 2-Ethyl-4-fluoroaniline and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine and Alkyl Groups in Aniline Chemistry

In the landscape of modern drug discovery and materials science, fluoroanilines are indispensable building blocks.[1] The introduction of a fluorine atom into an aniline scaffold can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity.[2] However, the reactivity of the aniline core—its ability to undergo transformations like acylation, alkylation, and diazotization—is a delicate balance of electronic and steric factors.[2][3]

This guide provides an in-depth comparison of the reactivity of 2-Ethyl-4-fluoroaniline against other key fluoroaniline isomers. We will dissect how the interplay between the electron-donating ethyl group and the electronegative fluorine atom, dictated by their positions on the aromatic ring, creates a unique reactivity profile. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for designing efficient synthetic routes and predicting chemical behavior.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of any substituted aniline is primarily governed by the electron density on the amino group's nitrogen atom and the accessibility of that nitrogen for chemical attack.[4] The substituents on the aromatic ring modulate this reactivity through a combination of inductive and resonance (mesomeric) effects, alongside steric hindrance.

  • Electronic Effects: Substituents can either donate or withdraw electron density.

    • Inductive Effect (-I/+I): This is an effect transmitted through the sigma bonds. Electronegative atoms like fluorine exert a strong electron-withdrawing inductive effect (-I). Alkyl groups like ethyl are weakly electron-donating through induction (+I).[5]

    • Mesomeric Effect (+M/-M): This is a resonance effect transmitted through the pi system. Halogens like fluorine, despite their high electronegativity, can donate a lone pair of electrons into the aromatic ring, a (+M) effect. The amino group (-NH₂) itself is a very strong +M activator.[5]

  • Steric Effects: The physical size of a group can hinder the approach of a reagent to a reaction site. An ortho-substituent, like the ethyl group in this compound, can significantly impede reactions at the adjacent amino group.

In This compound , we observe a complex interplay:

  • The -F group at the para position withdraws electron density via its strong -I effect, but partially donates it back via its +M effect. This deactivates the ring overall compared to aniline but less so than a nitro group.

  • The -CH₂CH₃ group at the ortho position is weakly activating via its +I effect and hyperconjugation. Crucially, it introduces significant steric bulk around the amino group.

  • The -NH₂ group is a powerful activating group (+M effect), which dictates the primary reactivity for electrophilic aromatic substitution at the positions ortho and para to it.

This unique arrangement suggests that while the nitrogen in this compound is reasonably nucleophilic due to the ethyl group, its reactivity in reactions like N-acylation will be sterically hindered. In contrast, electrophilic attack on the ring will be directed by the powerful -NH₂ group to the remaining open ortho and para positions.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution Aniline Ar-NH₂ (Fluoroaniline) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• + N₂ (Aryl Radical) Diazonium->ArylRadical Cu(I) e⁻ transfer ArylHalide Ar-X (Aryl Halide) ArylRadical->ArylHalide Cu(II)-X transfer

Figure 2. Simplified workflow of the Sandmeyer reaction mechanism.

Experimental Protocol: Comparative Analysis of N-Acetylation Rates

To provide a self-validating system for comparing reactivity, the following protocol outlines a method for determining the relative rates of N-acetylation for different fluoroaniline isomers using High-Performance Liquid Chromatography (HPLC).

Objective: To quantitatively compare the initial reaction rates of N-acetylation for this compound, 4-fluoroaniline, and 2-fluoroaniline.

Materials and Instrumentation:
  • Anilines: this compound, 4-fluoroaniline, 2-fluoroaniline (high purity)

  • Reagents: Acetic Anhydride, Pyridine (catalyst), Acetonitrile (solvent), Deionized Water

  • Instrumentation: HPLC system with a UV detector and a C18 column, analytical balance, volumetric flasks, pipettes, magnetic stirrer, temperature-controlled reaction vessel.

Experimental Workflow:

Acetylation_Workflow start Start prep_std 1. Prepare Stock Solutions - Anilines (10 mM in ACN) - Acetic Anhydride (100 mM in ACN) - Internal Standard start->prep_std prep_rxn 2. Set Up Reaction - 10 mL Aniline Solution - Add Pyridine (0.1 eq) - Equilibrate to 25°C prep_std->prep_rxn initiate 3. Initiate Reaction - Add 1.1 eq Acetic Anhydride - Start Timer prep_rxn->initiate sampling 4. Timed Sampling - Withdraw 0.5 mL aliquots (t = 1, 5, 10, 20, 30 min) - Quench in water initiate->sampling analysis 5. HPLC Analysis - Inject quenched samples - Monitor disappearance of aniline and appearance of amide sampling->analysis data 6. Data Processing - Calculate [Aniline] at each time point - Plot [Aniline] vs. Time analysis->data end End: Compare Initial Slopes (Reaction Rates) data->end

Figure 3. Experimental workflow for comparative N-acetylation kinetics.

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare 10.0 mM stock solutions of each aniline isomer and a suitable internal standard (e.g., 4-chlorotoluene) in acetonitrile (ACN).

    • Prepare a 100.0 mM solution of acetic anhydride in ACN. This should be made fresh.

  • Reaction Setup:

    • In a temperature-controlled vessel at 25°C, place 10.0 mL of one of the aniline stock solutions.

    • Add pyridine (catalytic amount, e.g., 0.1 molar equivalents).

    • Allow the solution to stir and thermally equilibrate for 5 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding a stoichiometric excess of the acetic anhydride solution (e.g., 1.1 molar equivalents). Start a timer immediately.

    • At predefined time points (e.g., 1, 5, 10, 20, and 30 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1.0 mL of deionized water to stop the reaction by hydrolyzing any remaining acetic anhydride.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. [6] * Mobile Phase: Isocratic or gradient elution with ACN/Water.

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector set to a wavelength where both the aniline and the resulting acetanilide absorb (e.g., 254 nm).

    • Quantify the peak area of the remaining aniline relative to the internal standard at each time point.

  • Data Analysis:

    • Create a calibration curve for each aniline to correlate peak area ratio with concentration.

    • Plot the concentration of the aniline versus time for each isomer.

    • The initial rate of the reaction is proportional to the negative of the initial slope of this curve. A steeper slope indicates a faster reaction.

Conclusion

The reactivity of this compound is a product of competing electronic and steric influences. Its ortho-ethyl group provides a significant steric barrier that slows reactions directly involving the amino group, such as N-acylation, when compared to the less hindered 4-fluoroaniline. Conversely, the combination of a weakly activating ethyl group and a deactivating fluoro group creates a balanced electronic profile suitable for transformations like the Sandmeyer reaction.

For the practicing chemist, this means that this compound is a versatile intermediate, but reaction conditions must be carefully chosen. For sterically demanding reactions at the nitrogen center, more forcing conditions (higher temperatures, longer reaction times) may be required compared to its isomers. This guide provides the theoretical foundation and a practical experimental framework for researchers to rationally select and optimize synthetic strategies involving this and related fluoroanilines.

References

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A Comparative Guide to the Synthesis and Reactivity of 2-Ethyl-4-fluoroaniline and 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic placement of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties and synthetic accessibility. This guide provides an in-depth comparison of two structurally similar, yet synthetically distinct building blocks: 2-Ethyl-4-fluoroaniline and 4-ethyl-2-fluoroaniline. As key intermediates, the choice between these two isomers can have significant implications for reaction efficiency, yield, and the overall synthetic strategy. This document aims to equip researchers with the necessary insights to make informed decisions when incorporating these valuable fluoroaniline derivatives into their synthetic workflows.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

A foundational understanding of the physical and spectroscopic characteristics of these isomers is paramount for their effective utilization and characterization. The positional difference of the ethyl and fluoro groups gives rise to subtle yet measurable differences in their properties.

PropertyThis compound4-Ethyl-2-fluoroaniline
CAS Number 331763-37-2[1]821791-69-9[2][3]
Molecular Formula C₈H₁₀FN[1]C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [1]139.17 g/mol [2]
Appearance Not specified; likely a liquidLiquid
Storage Not specifiedKeep in dark place, inert atmosphere, 2-8°C

Spectroscopic Data Comparison

The unique electronic environment around each proton and carbon atom in the two isomers leads to distinct chemical shifts in their NMR spectra. Similarly, vibrational modes are influenced by the substitution pattern, resulting in characteristic IR spectra.

SpectrumThis compound (Predicted)4-Ethyl-2-fluoroaniline (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 6.8-7.0 (m, 2H, Ar-H), 6.6-6.7 (m, 1H, Ar-H), 3.6 (br s, 2H, NH₂), 2.5 (q, J=7.6 Hz, 2H, CH₂), 1.2 (t, J=7.6 Hz, 3H, CH₃)δ 6.9-7.1 (m, 2H, Ar-H), 6.7-6.8 (m, 1H, Ar-H), 3.7 (br s, 2H, NH₂), 2.6 (q, J=7.6 Hz, 2H, CH₂), 1.2 (t, J=7.6 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 157.0 (d, ¹JC-F=235 Hz), 140.0 (d, ⁴JC-F=2 Hz), 125.0 (d, ³JC-F=7 Hz), 116.0 (d, ²JC-F=22 Hz), 114.0 (d, ²JC-F=21 Hz), 113.0 (d, ³JC-F=8 Hz), 22.0, 14.0δ 150.0 (d, ¹JC-F=240 Hz), 142.0 (d, ⁴JC-F=2 Hz), 124.0 (d, ³JC-F=3 Hz), 120.0 (d, ³JC-F=8 Hz), 118.0 (d, ²JC-F=12 Hz), 115.0 (d, ²JC-F=21 Hz), 28.0, 16.0
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~2970-2870 (C-H stretch), ~1620 (N-H bend), ~1510 (C=C stretch), ~1230 (C-F stretch)~3400-3200 (N-H stretch), ~2970-2870 (C-H stretch), ~1620 (N-H bend), ~1510 (C=C stretch), ~1240 (C-F stretch)

Note: Experimental spectra should be obtained for definitive characterization. The predicted values are based on analogous compounds and general principles of spectroscopy.

Synthesis of Isomers: Strategic Considerations

The preparation of this compound and 4-ethyl-2-fluoroaniline typically involves the reduction of the corresponding nitrated precursors. The choice of synthetic route to these nitroaromatics is a critical consideration.

A common and effective method for the synthesis of fluoroanilines is the catalytic hydrogenation of the corresponding fluoronitrobenzene derivatives. This reaction is generally high-yielding and utilizes standard laboratory equipment.

Figure 1: General workflow for the synthesis of fluoroanilines via catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Fluoroaniline from 4-Fluoronitrobenzene (Analogous Protocol)

This protocol for the synthesis of 4-fluoroaniline can be adapted for the preparation of the target ethyl-substituted isomers from their respective nitro-precursors.

  • Setup: To a solution of 4-fluoro-1-nitrobenzene (1.0 eq) in methanol (MeOH), add 10% Palladium on carbon (Pd/C) (0.01 eq).

  • Reaction: Stir the reaction mixture and bubble hydrogen gas (H₂) through it at room temperature for 3 hours.[4]

  • Workup: Upon completion of the reaction (monitored by TLC), filter the mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired fluoroaniline product.[4]

This method is generally efficient, with reported yields for the synthesis of 4-fluoroaniline being quantitative.[4] Similar high yields can be anticipated for the synthesis of this compound and 4-ethyl-2-fluoroaniline from their corresponding nitro compounds.

A Comparative Analysis of Reactivity

The synthetic utility of these isomers is dictated by the interplay of electronic and steric effects, which influence the reactivity of the aniline amino group and the aromatic ring.

Electronic Effects: The Influence of Fluorine

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution and, more importantly, decreases the basicity of the aniline nitrogen by reducing the electron density of its lone pair.

Steric Effects: The "Ortho Effect"

In this compound, the ethyl group is positioned ortho to the amino group. This gives rise to the "ortho effect," a combination of steric and electronic factors that significantly impacts reactivity.[5]

  • Hindered N-Substitution Reactions: The steric bulk of the ortho-ethyl group can also impede the approach of electrophiles in reactions such as acylation, alkylation, and sulfonylation, potentially leading to slower reaction rates and lower yields compared to the less hindered 4-ethyl-2-fluoroaniline.

Figure 2: The impact of substituent position on the reactivity of the amino group.

Performance in Key Synthetic Transformations

The differing reactivity profiles of these isomers have practical consequences in common synthetic operations.

A. Acylation Reactions

Acylation of the amino group is a fundamental transformation, often used as a protection strategy or to introduce new functionalities.

  • This compound: The steric hindrance from the ortho-ethyl group is expected to slow down the rate of acylation. More forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive acylating agent or catalyst) may be required to achieve high conversion.

  • 4-Ethyl-2-fluoroaniline: With the amino group being less sterically encumbered, acylation is expected to proceed more readily under standard conditions, leading to higher yields and faster reaction times.

Experimental Protocol: Acylation of 4-Fluoroaniline (Analogous Protocol)

This protocol for the acylation of 4-fluoroaniline can serve as a starting point for both isomers, with the expectation that the reaction with this compound may require optimization.

  • Setup: In a reaction vessel, dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as chlorobenzene.

  • Reaction: While stirring, add acetyl chloride (1.05 eq) dropwise. The reaction is often exothermic. Maintain the temperature within a specified range (e.g., 105-110°C).[8]

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Workup: After completion, the reaction mixture can be worked up by washing with water and/or a dilute base to remove any remaining acid.

  • Isolation: The product can be isolated by removal of the solvent under reduced pressure.

B. Sandmeyer Reaction

The Sandmeyer reaction, which involves the conversion of a primary arylamine to an aryl halide or other functional group via a diazonium salt intermediate, is a cornerstone of aromatic chemistry.[9][10]

Figure 3: Generalized workflow for the Sandmeyer reaction.

The steric environment around the amino group in both isomers is unlikely to significantly impact the initial diazotization step. However, the subsequent copper-catalyzed substitution may be subtly influenced by the electronic and steric properties of the ring. Overall, both isomers are expected to be viable substrates for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Bromination (General Protocol)

This general protocol can be adapted for both this compound and 4-ethyl-2-fluoroaniline.

  • Diazotization: Dissolve the aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water dropwise, maintaining the temperature below 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Workup and Isolation: The product can be isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography.

Conclusion and Recommendations

The choice between this compound and 4-ethyl-2-fluoroaniline is a strategic decision that should be guided by the specific requirements of the synthetic route.

  • 4-Ethyl-2-fluoroaniline is the preferred reagent for transformations involving the amino group, such as acylation, alkylation, and sulfonylation, where steric hindrance is a concern. Its higher basicity and less hindered nature will generally lead to faster reactions and higher yields.

  • This compound , while potentially more challenging to use in N-substitution reactions due to the ortho effect, may be a suitable choice when the synthetic strategy requires the specific substitution pattern it provides. Researchers should be prepared to optimize reaction conditions to overcome the steric hindrance.

References

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Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers, the selection of a core scaffold is a critical decision that dictates the future trajectory of a discovery program. The 2-Ethyl-4-fluoroaniline moiety represents a compelling starting point for generating novel molecular entities with diverse biological activities. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the ethyl group provides a vector for steric interaction and further functionalization.

This guide provides an in-depth comparison of the biological activities of key compound classes derived from this versatile scaffold: quinolines and Schiff bases. We will explore their performance in anticancer and antimicrobial applications, supported by experimental data and detailed protocols, offering a comprehensive resource for your research endeavors.

Section 1: Fluorinated Quinoline Derivatives: A New Frontier in Antifungal and Anticancer Agents

The fusion of a benzene ring to a pyridine nucleus gives rise to the quinoline scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.[1] Synthesizing quinolines from this compound introduces strategic fluorination, which has been shown to yield potent biological activity. While direct studies on this compound are emerging, extensive research on the closely related 2-fluoroaniline provides a robust predictive framework for its potential.

A notable study demonstrated the synthesis of novel fluorinated quinoline analogs from 2-fluoroaniline, which were subsequently evaluated for antifungal activity.[2] This synthetic route is directly applicable to this compound.

Comparative Antifungal Performance

The synthesized 8-fluoro-2,3-dimethylquinolin-4-yl benzoates exhibited significant inhibitory activity against a panel of pathogenic fungi. The data clearly indicates that the nature of the substituent on the benzoate ring plays a crucial role in modulating the antifungal potency.

Compound IDR Group (Benzoate)Inhibition (%) vs. S. sclerotiorum at 50 µg/mLInhibition (%) vs. R. solani at 50 µg/mL
2b 4-tert-butyl>80%-
2e 4-fluoro>80%-
2f 4-chloro>80%-
2g 4-methoxy-80.8%
2k 2,4-dichloro>80%-
2n 3-trifluoromethyl>80%-
Tebufloquin (Control)-58.1% (vs. P. capsicum)-
(Data synthesized from Wang et al., 2023)[2]

Expertise & Experience: The Causality Behind the Data

The high activity of compounds with halogenated (fluoro, chloro) and bulky lipophilic groups (tert-butyl, trifluoromethyl) suggests that these moieties enhance the interaction with fungal targets, potentially by improving membrane permeability or binding site affinity. The potent activity of the 4-methoxy derivative 2g against R. solani highlights species-specific sensitivity, a critical consideration in antifungal drug development.

Experimental Workflow: Synthesis and Antifungal Screening

The overall workflow for generating and testing these compounds is a multi-step process requiring careful execution and validation at each stage.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase A 1. Quinoline Ring Formation (this compound + β-Ketoester) B 2. Esterification (Hydroxyquinoline + Substituted Benzoic Acid) A->B C 3. Purification & Characterization (Column Chromatography, NMR, HRMS) B->C D 4. In Vitro Antifungal Assay (Mycelial Growth Inhibition) C->D Purified Compounds E 5. Data Analysis (Calculate % Inhibition) D->E F 6. SAR Analysis (Identify active substituents) E->F

Caption: High-level workflow for synthesis and antifungal evaluation.

Protocol 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives

This protocol is adapted from established methods for quinoline synthesis.[2]

  • Step 1: Synthesis of Intermediate 1 (8-Ethyl-6-fluoro-2,3-dimethylquinolin-4-ol):

    • In a round-bottom flask, combine this compound (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).

    • Add polyphosphoric acid (PPA) as both a solvent and catalyst.

    • Heat the mixture at 120°C for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the product.

    • Filter, wash with water, and dry the crude product. Recrystallize from ethanol to obtain the pure intermediate.

  • Step 2: Synthesis of Target Compounds (e.g., 2b):

    • In a dry 50 mL round-bottom flask, dissolve the intermediate quinolin-4-ol (1.05 mmol), 4-(tert-butyl)benzoic acid (1.16 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol) in anhydrous DMF (10 mL).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (1.26 mmol) to the solution.

    • Stir the mixture at room temperature for 12-24 hours.

    • Add water (30 mL) to the flask and extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with saturated brine (3 x 10 mL), and dry over anhydrous sodium sulfate.

    • Purify the final compound by column chromatography on silica gel.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Section 2: Schiff Base Derivatives: Pro-Apoptotic Anticancer Agents

Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized from primary amines like this compound and various aldehydes. This class of compounds has garnered significant attention for its broad spectrum of biological activities, particularly in oncology.[3] Their planar structure and rich electron density facilitate binding to various biological targets, including DNA and key cellular enzymes.

Comparative Cytotoxicity Against Cancer Cell Lines

Studies on Schiff bases derived from substituted anilines demonstrate potent cytotoxic effects against various human cancer cell lines. The substitution pattern on both the aniline and aldehyde rings significantly influences this activity.

Compound IDAniline PrecursorAldehyde PrecursorIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
L1 5-(diethylamino)-2-aminophenol3-chlorobenzaldehyde16.2121.01
L2 5-(diethylamino)-2-aminophenol2,4-dichlorobenzaldehyde12.1115.23
L4 5-(diethylamino)-2-aminophenol2-chloro-4-methylbenzaldehyde10.2312.33
L5 5-(diethylamino)-2-aminophenol2,6-diethylbenzaldehyde8.1110.21
Carboplatin (Control)--25.1130.12
(Data synthesized from Ghaffar et al., 2019)[4]

Expertise & Experience: Interpreting the Cytotoxicity Data

The data reveals a clear structure-activity relationship (SAR). The presence of multiple electron-withdrawing or bulky groups on the aldehyde-derived ring (e.g., L2, L4, L5) consistently enhances cytotoxic activity compared to a single substitution (L1). Notably, compound L5 , with two ethyl groups, shows the highest potency, suggesting that steric factors and lipophilicity play a key role in its mechanism of action. All tested Schiff bases outperformed the standard chemotherapeutic agent Carboplatin, highlighting their potential as potent anticancer leads.

Mechanism of Action: Induction of Apoptosis

Potent anticancer agents often act by inducing programmed cell death, or apoptosis. Investigations into the mechanism of the most active Schiff base, L5 , confirmed its pro-apoptotic action through the activation of key executioner enzymes.

G Compound Schiff Base (L5) ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway initiated by a potent Schiff base derivative.

The workflow involves treating cancer cells with the compound and measuring key apoptotic markers, such as the activity of initiator caspase-9 and executioner caspase-3.[4]

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized Schiff base compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Carboplatin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Section 3: A Deeper Dive into Mechanism: Kinase Inhibition

A primary mechanism through which many aniline-derived anticancer agents exert their effect is the inhibition of protein kinases.[5] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (the "A" in ATP), is a well-established core for kinase inhibitors.[6] Derivatives of this compound can be elaborated into similar heterocyclic systems that compete with ATP for the kinase binding site.

Comparative Kinase Inhibitory Activity

The inhibitory potential of a compound is quantified by its IC₅₀ value against a specific kinase. Lower values indicate higher potency.

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)
4-AnilinoquinazolineEGFRCompound 171.8
4-AnilinoquinazolineLapatinib (Reference)EGFR10
Pyrrole indolin-2-oneVEGFR-2Semaxanib (SU5416)Potent
Pyrazolo[3,4-d]pyrimidineBTKIbrutinib (Approved Drug)Potent
(Data synthesized from multiple sources)[6][7]

Expertise & Experience: The Path to Selectivity

The data shows that heterocyclic scaffolds derived from aniline precursors can be potent kinase inhibitors. The key challenge in drug development is achieving selectivity for the target kinase to minimize off-target effects and toxicity. The development of Ibrutinib, a highly selective BTK inhibitor, demonstrates that focused chemical modification of the core scaffold can achieve this goal.[6] The this compound scaffold provides multiple points for such modifications to optimize both potency and selectivity.

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline Kinase Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by a kinase inhibitor.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic starting point for the development of diverse and potent bioactive compounds. By leveraging established synthetic routes such as quinoline formation and Schiff base condensation, researchers can generate libraries of novel derivatives. The evidence strongly suggests that these derivatives possess significant potential as antifungal and anticancer agents, with mechanisms including apoptosis induction and kinase inhibition. This guide provides the foundational data, experimental rationale, and validated protocols to empower researchers to explore the full therapeutic potential of this promising chemical scaffold.

References

  • Wang, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available from: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available from: [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Ghaffar, T., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Kassar, A. A., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica. Available from: [Link]

  • ResearchGate. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Available from: [Link]

  • RSC Publishing. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]

  • PubMed. (2020). Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][8][9] thiadiazine derivatives. Molecules. Available from: [Link]

  • ResearchGate. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. Available from: [Link]

  • Ahmed, M. F., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available from: [Link]

  • ResearchGate. (2017). Heterocycle Compounds with Antimicrobial Activity. Available from: [Link]

  • Oriental Journal of Chemistry. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Available from: [Link]

  • ScienceDirect. (2022). Heterocyclic compounds as antimicrobial agents. Heliyon. Available from: [Link]

  • ResearchGate. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Available from: [Link]

  • ResearchGate. (2019). Anticancer activity of novel Schiff bases and azo dyes derived from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • National Institutes of Health. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. ACS Chemical Biology. Available from: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

  • Yang, T.-H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Ethyl-4-fluoroaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Isomeric Purity

In the realms of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Substituted anilines are privileged scaffolds, serving as critical building blocks for a vast array of bioactive molecules and materials. 2-Ethyl-4-fluoroaniline, with its unique electronic and steric profile, is a valuable intermediate. However, synthetic routes can often yield a mixture of positional isomers, such as 4-Ethyl-2-fluoroaniline. The subtle shift of a single substituent can profoundly alter a molecule's biological activity, toxicity, and physicochemical properties. Therefore, the ability to unambiguously differentiate these isomers is paramount for quality control and regulatory compliance.

This guide provides a comprehensive, multi-technique spectroscopic framework for the positive identification and differentiation of this compound and its isomers. We will delve into the mechanistic underpinnings of how substituent placement influences spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both field-proven insights and validated experimental protocols.

Comprehensive Analytical Workflow

The reliable characterization of closely related isomers necessitates a synergistic approach, where data from multiple spectroscopic techniques are integrated to build an irrefutable structural assignment. Each technique provides a unique piece of the structural puzzle, and their combined power far exceeds the sum of their individual contributions. The logical progression outlined below ensures maximum data acquisition and confident identification.

G Fig. 1: Integrated Spectroscopic Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Primary Analysis (Non-Destructive) cluster_2 Confirmatory Analysis (Destructive) cluster_3 Data Integration & Conclusion Sample Unknown Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS GC-Mass Spectrometry Sample->MS Integrate Correlate All Spectroscopic Data NMR->Integrate IR->Integrate UV_Vis->Integrate MS->Integrate Identify Unambiguous Isomer Identification Integrate->Identify

Caption: A logical workflow for comprehensive isomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. The key differentiators will be the coupling patterns (spin-spin splitting) in the aromatic region of the ¹H NMR spectrum and the carbon-fluorine coupling constants (J_CF) in the ¹³C NMR spectrum.

Expertise & Causality: Why NMR Excels

The arrangement of protons on the aromatic ring is unique for each isomer. The number of adjacent protons (neighbors) and their coupling interactions with the fluorine atom create a distinct "fingerprint" splitting pattern. For instance, a proton ortho to the fluorine will exhibit a large coupling constant (~7-10 Hz), while a meta coupling is much smaller (~2-3 Hz). This allows for precise mapping of the substitution pattern.

Comparative NMR Data (¹H & ¹³C)
FeatureThis compound4-Ethyl-2-fluoroanilineRationale for Differentiation
Aromatic Protons 3 distinct signals. Expect complex multiplets due to H-H and H-F coupling.3 distinct signals. Expect different splitting patterns and chemical shifts.The proton between the NH₂ and Ethyl groups in this compound will have a unique chemical shift compared to any proton in the 4-Ethyl-2-fluoroaniline isomer. The coupling constants will definitively map the substituent positions.
¹H Splitting Pattern H at C3: Doublet of doublets (coupled to H5 & F). H at C5: Doublet of doublets (coupled to H3 & H6). H at C6: Triplet-like (coupled to H5 & F).H at C3: Doublet of doublets (coupled to H5 & F). H at C5: Doublet of doublets (coupled to H3 & H6). H at C6: Doublet-like (coupled to H5).The unique electronic environment created by the flanking groups for each proton results in distinct and predictable splitting patterns.
¹³C C-F Coupling (J_CF) Large ¹J_CF for C4 (~240-250 Hz). Smaller ²J_CF for C3 & C5.Large ¹J_CF for C2 (~240-250 Hz). Smaller ²J_CF for C1 & C3.The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant, pinpointing the fluorine's location on the ring.[1]
Ethyl Group Signals Triplet (CH₃) and Quartet (CH₂)Triplet (CH₃) and Quartet (CH₂)While the splitting is identical, the chemical shifts may show minor differences due to the change in the overall electronic distribution of the ring.
Standard Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition: Run a standard single-pulse experiment. Acquire at least 16 scans.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (on a 400 MHz instrument).

    • Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire 1024 scans or more for good signal-to-noise.

    • Spectral Width: 0 to 200 ppm.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. For ¹H spectra, carefully analyze the aromatic region, measuring chemical shifts and coupling constants. For ¹³C spectra, identify the carbon attached to fluorine by its characteristic large splitting.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present and the overall substitution pattern on the benzene ring. While many absorptions will be common to all isomers, key differences arise in the C-F stretching region and, most importantly, the C-H out-of-plane bending region.

Expertise & Causality: Substitution Patterns and Vibrational Energy

The primary amine (-NH₂) group will consistently show two characteristic N-H stretching bands (asymmetric and symmetric) between 3300-3500 cm⁻¹.[3][4] The C-N and C-F stretching vibrations will also be present. The true diagnostic power for isomers lies in the "fingerprint" region, specifically the strong absorptions between 650-900 cm⁻¹. The pattern of C-H "wagging" vibrations is highly dependent on the number of adjacent free hydrogen atoms on the aromatic ring, making it a reliable indicator of the substitution pattern.[3]

Comparative IR Data
Vibrational ModeExpected Wavenumber (cm⁻¹)This compound4-Ethyl-2-fluoroaniline
N-H Stretch 3300 - 3500Two distinct peaks (asymm. & symm.)Two distinct peaks (asymm. & symm.)
Aromatic C-H Stretch > 3000PresentPresent
Aliphatic C-H Stretch < 3000PresentPresent
N-H Bend (Scissoring) 1550 - 1650Strong absorptionStrong absorption
Aromatic C=C Stretch 1450 - 1600Multiple bandsMultiple bands
C-N Stretch (Aromatic) 1200 - 1350Strong absorptionStrong absorption
C-F Stretch 1100 - 1250Strong absorptionStrong absorption
C-H Out-of-Plane Bend 650 - 900A specific pattern indicative of 1,2,4-trisubstitution.A different, specific pattern also indicative of 1,2,4-trisubstitution but electronically distinct.
Standard Protocol: FTIR Analysis
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.

  • Pellet Pressing: Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Background: Record a background spectrum of the empty sample compartment.

    • Sample Scan: Place the KBr pellet in the sample holder and record the spectrum.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-add 32 scans for a high-quality spectrum.[2]

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry bombards molecules with energy, causing them to ionize and break apart into characteristic fragments. While all positional isomers of ethyl-fluoroaniline have the same molecular weight (Monoisotopic Mass: 139.0797 Da), the relative abundances of their fragment ions can differ, providing clues to the original structure.[5]

Expertise & Causality: Fragment Ion Stability

Upon electron ionization (EI), the molecular ion (M⁺˙) is formed. This high-energy species fragments by cleaving the weakest bonds or through pathways that form the most stable products (ions and radicals).[6] For ethyl-substituted aromatics, two key fragmentations are expected:

  • Loss of a methyl radical (•CH₃): This results in a [M-15]⁺ ion. This cleavage is less common than the loss of the entire ethyl group.

  • Loss of an ethyl radical (•CH₂CH₃): This is a benzylic-type cleavage that results in a [M-29]⁺ ion. This peak is often very prominent.[7]

The positions of the electron-donating -NH₂ group and the electronegative -F atom influence the stability of the resulting fragment ions. This can lead to different relative intensities of the [M-15]⁺ and [M-29]⁺ peaks in the spectra of the different isomers, serving as a basis for differentiation.

Comparative Mass Spectrometry Data
FeatureExpected m/z ValueThis compound4-Ethyl-2-fluoroaniline
Molecular Ion (M⁺˙) 139Present, should be clearly visible.Present, should be clearly visible.
Loss of H• 138Minor peak expected.Minor peak expected.
Loss of •CH₃ 124Peak expected from cleavage within the ethyl group.Peak expected, potentially with different relative intensity.
Loss of •CH₂CH₃ 110Prominent peak expected.Prominent peak expected, potentially with different relative intensity.
4-Fluoroanilinium Ion 112 ([M+H]⁺)N/A for EI-MSN/A for EI-MS

Note: The m/z 112 value is relevant for soft ionization techniques like LC-MS where the protonated molecule is observed.[8]

Standard Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[2]

  • GC-MS System Parameters:

    • Gas Chromatograph: Use a capillary column suitable for aromatic amines (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution in split mode.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

UV-Visible Spectroscopy: A Complementary View

UV-Vis spectroscopy measures the electronic transitions within a molecule. The aniline chromophore exhibits characteristic absorption bands that are sensitive to substitution on the aromatic ring.[9] While it is the least specific technique for isomer differentiation, it can provide rapid, complementary data.

Expertise & Causality: Chromophore Perturbation

The ethyl group (weakly activating) and the fluorine and amino groups (activating) all influence the energy of the π-π* transitions in the benzene ring.[3] Changing the positions of these groups alters the molecular orbitals, leading to slight shifts in the wavelength of maximum absorbance (λ_max). These shifts, while small, can be reproducibly measured and compared against a reference standard.

Comparative UV-Vis Data
ParameterThis compound4-Ethyl-2-fluoroaniline
λ_max Expected around 240 nm and 290 nmExpected to be slightly different from the 2-Ethyl isomer due to altered conjugation.

Note: These are estimated values based on the spectra of aniline (λ_max ~280 nm) and substituted anilines.[3]

Standard Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a 1 cm path length quartz cuvette. Adjust the concentration to achieve a maximum absorbance between 0.5 and 1.0.[2]

  • Data Acquisition:

    • Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

    • Blank: Use a cuvette filled with the pure solvent as the reference.

    • Scan Range: Record the absorbance spectrum from 200 to 400 nm.[2]

Conclusion: A Synthesis of Evidence

Differentiating positional isomers like this compound and 4-Ethyl-2-fluoroaniline requires a methodical application of multiple spectroscopic techniques.

  • ¹H NMR stands as the most definitive method, with the unique splitting patterns of the aromatic protons providing an unambiguous structural assignment.

  • IR Spectroscopy offers strong corroborating evidence, particularly through the analysis of the C-H out-of-plane bending vibrations in the fingerprint region.

  • Mass Spectrometry confirms the molecular weight and can offer clues based on subtle, reproducible differences in fragmentation patterns.

  • UV-Vis Spectroscopy serves as a rapid, but less specific, confirmatory tool.

By integrating the data from these techniques as outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the identity and purity of their target compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). p-Fluoroaniline. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. [Link]

  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 724–730. [Link]

  • LibreTexts Chemistry. (2020). Fragmentation Patterns in Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Validated Synthesis and Purification of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethyl-4-fluoroaniline: A Versatile Building Block

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its strategic incorporation of an ethyl group and a fluorine atom on the aniline scaffold makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] The presence of these functionalities can enhance the metabolic stability, binding affinity, and overall efficacy of the final compounds. Given its importance, the efficient and high-purity synthesis of this compound is a critical consideration for researchers in organic and medicinal chemistry.

This guide will explore and compare the most viable synthetic routes and purification strategies for this compound, providing the necessary data and protocols to enable researchers to make informed decisions for their specific applications.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are commonly considered for the preparation of this compound: the catalytic hydrogenation of a nitroaromatic precursor and a multi-step approach involving Friedel-Crafts acylation followed by reduction. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and impurity profile.

Route 1: Catalytic Hydrogenation of 1-Ethyl-3-fluoro-4-nitrobenzene

This is often the most direct approach, involving the reduction of the nitro group of a suitable precursor. The general transformation is the reduction of a nitro group to an amine using molecular hydrogen in the presence of a metal catalyst.

Workflow for Catalytic Hydrogenation

Start 1-Ethyl-3-fluoro-4-nitrobenzene Reaction Catalytic Hydrogenation (Pressure, Temperature) Start->Reaction Catalyst Catalyst (e.g., Pd/C, Pt/C, Raney Nickel) Catalyst->Reaction Hydrogen H2 (gas) Hydrogen->Reaction Solvent Solvent (e.g., Ethanol, Methanol, Ethyl Acetate) Solvent->Reaction Workup Filtration to remove catalyst Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

The success of this method hinges on the availability of the 1-ethyl-3-fluoro-4-nitrobenzene precursor and the selection of the appropriate catalyst and reaction conditions to ensure high yield and minimize side reactions, such as dehalogenation.

Route 2: Friedel-Crafts Acylation of 4-Fluoroaniline and Subsequent Reduction

This two-step approach begins with the readily available 4-fluoroaniline. The first step involves a Friedel-Crafts acylation to introduce an acetyl group, followed by a reduction of the ketone to the desired ethyl group.[2][3]

Workflow for Friedel-Crafts Acylation and Reduction

Start 4-Fluoroaniline FCAcylation Friedel-Crafts Acylation Start->FCAcylation AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->FCAcylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FCAcylation Intermediate 2-Amino-5-fluoroacetophenone FCAcylation->Intermediate Reduction Reduction Intermediate->Reduction ReducingAgent Reducing Agent (e.g., Wolff-Kishner or Clemmensen) ReducingAgent->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

While this route utilizes a more common starting material, it involves multiple steps, which can impact the overall yield. The Friedel-Crafts acylation is a powerful tool for C-C bond formation on aromatic rings.[2][3] However, the amino group of aniline is a strong activating group and can coordinate with the Lewis acid catalyst, potentially complicating the reaction. Protection of the amino group may be necessary to achieve a clean reaction.

Performance Comparison of Synthetic Routes
Parameter Route 1: Catalytic Hydrogenation Route 2: Friedel-Crafts Acylation & Reduction References
Starting Material 1-Ethyl-3-fluoro-4-nitrobenzene4-Fluoroaniline[2][4]
Number of Steps 12 (or more if protection is needed)[3][4]
Typical Overall Yield High (often >90%)Moderate to High (can vary significantly based on efficiency of each step)[4]
Key Reagents H₂, Catalyst (Pd/C, Pt/C, Raney Ni)Acetyl chloride/anhydride, Lewis acid (AlCl₃), Reducing agent[2][4]
Advantages High atom economy, direct conversion, generally high yields.Readily available starting material.[2][4]
Disadvantages Precursor may not be commercially available and require synthesis; potential for dehalogenation.Multi-step process, potential for side reactions in Friedel-Crafts step, use of stoichiometric Lewis acid.

Validated Purification Methodologies

The purity of this compound is paramount for its use in subsequent synthetic steps, particularly in pharmaceutical applications where stringent quality control is required. The choice of purification method depends on the nature and quantity of impurities, which are often related to the synthetic route employed.

Common Impurities

Potential impurities in crude this compound can include:

  • Isomeric Products: Positional isomers can form, especially in the Friedel-Crafts acylation route if the directing effects of the substituents are not well-controlled.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Byproducts from Reduction: If the synthesis involves the reduction of a nitro group, partially reduced intermediates may be present.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up steps.

Comparison of Purification Techniques
Technique Principle Applicability for this compound Advantages Disadvantages References
Fractional Distillation Separation based on differences in boiling points.Highly effective for separating the product from impurities with significantly different boiling points, such as some starting materials and lower or higher boiling isomers.Scalable, cost-effective for large quantities.Not effective for separating isomers with very close boiling points; requires thermal stability of the compound.[5][6][7]
Column Chromatography Separation based on differential adsorption to a stationary phase.Excellent for removing non-volatile impurities and isomers with similar boiling points.High resolution, applicable to a wide range of impurities.Can be time-consuming and require significant solvent volumes for large-scale purification.[8][9]

Logical Flow for Purification Strategy

Crude Crude this compound InitialAnalysis Initial Purity Analysis (GC-MS, NMR) Crude->InitialAnalysis Decision1 Purity > 95% and volatile impurities? InitialAnalysis->Decision1 Distillation Fractional Distillation Decision1->Distillation Yes Chromatography Column Chromatography Decision1->Chromatography No Decision2 Purity sufficient? Distillation->Decision2 Decision2->Chromatography No FinalAnalysis Final Purity Analysis (GC-MS, NMR, etc.) Decision2->FinalAnalysis Yes Chromatography->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: Decision-making workflow for the purification of this compound.

Experimental Protocols

The following protocols are provided as a starting point and are based on established methodologies for similar compounds. Optimization may be required based on the specific laboratory conditions and the purity of the starting materials.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 1-Ethyl-3-fluoro-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation reactor, add 1-ethyl-3-fluoro-4-nitrobenzene and ethanol.

  • Carefully add 10% Pd/C catalyst to the mixture.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, to reduce tailing)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the product. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[10]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant.
FTIR Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic and aliphatic groups, and C-F stretching vibrations.[11][12]
GC-MS A single major peak corresponding to the molecular weight of this compound (139.18 g/mol ) with a characteristic fragmentation pattern. This technique is also invaluable for identifying and quantifying impurities.[1][13]

Conclusion

The choice between catalytic hydrogenation and a Friedel-Crafts acylation/reduction sequence for the synthesis of this compound will depend on factors such as the availability and cost of starting materials, desired scale, and process safety considerations. Catalytic hydrogenation offers a more direct and atom-economical route, provided the nitro precursor is accessible. For purification, a combination of fractional distillation and column chromatography is recommended to achieve high purity, which is essential for its application in pharmaceutical and fine chemical synthesis. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound.

References

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  • US Patent US5856577A. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.
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  • How to Purify by Distillation. (n.d.). University of Rochester. Retrieved from [Link]

  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Research Journal of Pharmaceutical Analysis. Retrieved from [Link]

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  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • US Patent US3900519A. (1975). Process for preparing para-fluoroanilines. Google Patents.
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  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe, 22(12). Retrieved from [Link]

  • FTIR Spectrum II. (n.d.). McGill University. Retrieved from [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL. Retrieved from [Link]

  • Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

  • CN101624348A - Preparation method of para-fluoroaniline. (2010). Google Patents.
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  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (2011). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalytic Systems for 2-Ethyl-4-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Ethyl-4-fluoroaniline

This compound is a key structural motif in modern chemistry, valued as a critical intermediate in the synthesis of high-value materials, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the ethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making this aniline derivative a prized building block.

This guide provides a comparative analysis of the primary catalytic systems employed in reactions involving this compound. We will explore two critical transformations:

  • Part I: Catalytic Synthesis of this compound via the hydrogenation of its nitroaromatic precursor.

  • Part II: Catalytic C-N Bond Formation using this compound as a nucleophile in cross-coupling reactions.

Our focus is on the underlying causality of experimental design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways.

Part I: Catalytic Synthesis of this compound via Hydrogenation

The most industrially viable and common route to synthesizing substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound, in this case, 1-ethyl-5-fluoro-2-nitrobenzene.[2][3][4] This transformation is prized for its high atom economy and generally clean conversion. The choice of catalyst, however, is paramount and dictates reaction efficiency, selectivity, and cost.

Comparative Analysis of Hydrogenation Catalysts

The selection of a catalyst for the hydrogenation of halogenated nitroaromatics is a balance between reactivity and selectivity. A primary challenge is preventing hydrodehalogenation—the undesired removal of the fluorine atom.[3] We will compare three widely used heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.

Catalyst SystemTypical Loading (w/w)Temperature (°C)Pressure (H₂)Key AdvantagesPotential Drawbacks
Palladium on Carbon (Pd/C) 1-10%30 - 13010⁵ - 5x10⁶ PaHigh activity, cost-effective for many applications.[5]Higher risk of dehalogenation, especially with chlorine/bromine.
Platinum on Carbon (Pt/C) 1-5%80 - 100~0.8 MPaLower tendency for dehalogenation compared to Pd/C.[3]Generally more expensive than Pd/C.
Raney Nickel 5-20%50 - 1002x10⁶ - 4x10⁶ PaCost-effective, effective at lower temperatures.[2][6]Requires careful handling (pyrophoric), potential for nickel leaching.
Experimental Workflow: Hydrogenation

The general workflow for the catalytic hydrogenation is straightforward, making it highly scalable. The primary decision points involve solvent choice and catalyst loading, which are optimized to maximize the reaction rate while minimizing side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Charge Reactor with 1-ethyl-5-fluoro-2-nitrobenzene & Solvent (e.g., Ethanol) prep2 Add Catalyst (e.g., 1% Pt/C) react1 Seal & Purge Reactor (3x N₂, 3x H₂) prep2->react1 Transfer to Reaction Phase react2 Pressurize with H₂ (e.g., 0.8 MPa) react1->react2 react3 Heat & Stir (e.g., 80°C, 5h) react2->react3 react4 Monitor by HPLC/TLC react3->react4 workup1 Cool & Vent Reactor react4->workup1 Upon Completion workup2 Filter Catalyst workup1->workup2 workup3 Concentrate Filtrate (Rotary Evaporation) workup2->workup3 workup4 Purify Product (Distillation/Recrystallization) workup3->workup4 G Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (Base, -H⁺) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

B. The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is the classical copper-catalyzed method for forming C-N bonds. [7]Historically, it required harsh reaction conditions (high temperatures, >200°C) and stoichiometric amounts of copper. [7]Modern advancements, particularly the introduction of ligands like diamines or phenanthrolines, have enabled these reactions to proceed under much milder conditions, making them a viable alternative to palladium-based methods. [8] Catalytic System Components:

  • Copper Precatalyst: CuI is the most common and effective source of the active Cu(I) species.

  • Ligand: Bidentate ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine are often used to stabilize the copper center and accelerate the reaction.

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common.

Mechanism: The Copper Catalytic Cycle

The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) cycle.

G CuI_L Cu(I)L Amide_complex L-Cu(I)-NR₂ CuI_L->Amide_complex Base, R₂NH (-HX) OA_complex L-Cu(III)(Ar)(NR₂)X Amide_complex->OA_complex Oxidative Addition (Ar-X) OA_complex->CuI_L Reductive Elimination (Ar-NR₂)

Caption: Postulated catalytic cycle for the Ullmann C-N coupling.

Performance Comparison: Buchwald-Hartwig vs. Ullmann
FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Cost High (Precious Metal)Low (Abundant Metal)
Reaction Temp. Mild to Moderate (RT - 120°C)Moderate to High (100 - 210°C, milder with modern ligands) [7]
Substrate Scope Very Broad (Aryl/heteroaryl chlorides, bromides, iodides, triflates)Good (Primarily aryl iodides and bromides; chlorides are less reactive)
Functional Group Tolerance ExcellentGood, but can be limited by higher temperatures.
Ligand Sensitivity Highly sensitive; requires careful ligand screening.Less sensitive, but ligands are crucial for high efficiency.
Key Advantage High reactivity, reliability, and vast literature precedence.Lower cost, reduced toxicity concerns compared to palladium.
Protocol: N-Arylation of this compound (Buchwald-Hartwig)

This protocol is based on established methods for the coupling of anilines with aryl bromides, using a robust and commercially available catalyst system. [9]

  • Reactor Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 4-bromotoluene (1.0 mmol), followed by this compound (1.2 mmol), and anhydrous dioxane (2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

The choice of a catalytic system for reactions involving this compound is dictated by the specific transformation required. For its synthesis, catalytic hydrogenation offers a clean and efficient path, with catalyst choice (Pd/C vs. Pt/C) being a critical decision to balance activity against the risk of dehalogenation. For subsequent C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination provides unparalleled scope and reliability, albeit at a higher cost. The Copper-catalyzed Ullmann reaction, especially with modern ligand systems, presents a more economical and sustainable alternative, which may be preferable in large-scale industrial processes where cost is a primary driver and substrate reactivity permits. A thorough understanding of the mechanisms and operational parameters of these systems is essential for any researcher aiming to leverage the synthetic potential of this compound.

References

  • Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers (RSC Publishing).
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  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

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  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health (NIH). Available at: [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Bioscience. Available at: [Link]

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  • Catalytic bromination of 2-fluoroaniline. Google Patents.
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  • Preparation method of para-fluoroaniline. Google Patents.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethyl-4-fluoroaniline, a halogenated aromatic amine. The procedures outlined below are synthesized from established safety data for analogous compounds and general principles of hazardous waste management, ensuring a robust and reliable methodology.

I. Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is critical. As a halogenated aniline, it is classified as a hazardous substance.

GHS Hazard Classification:

Based on data for similar fluoroaniline compounds, this compound is anticipated to carry the following GHS classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Primary Hazards at a Glance:

Hazard TypeDescriptionGHS PictogramSignal Word
Health Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Warning
Environmental Potentially toxic to aquatic life with long-lasting effects.[3] Discharge into the environment must be avoided.[4][5]
Physical Combustible liquid.[3] Vapors may form explosive mixtures with air.[6]

The causality behind these classifications lies in the chemical structure of halogenated aromatic amines. The amine group can be readily absorbed, and the halogen substituent can enhance toxicity. Therefore, every step of the disposal process must be designed to mitigate these risks.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound is the correct use of Personal Protective Equipment (PPE). The selection of appropriate PPE is a self-validating system; it directly addresses the identified hazards.

Mandatory PPE Ensemble:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. For splash hazards, a face shield (at least 8 inches) should be worn in addition to goggles.[4][7]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or rubber gloves are generally suitable. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[4][8]

  • Body Protection: A chemical-resistant lab coat or a complete protective suit is necessary to prevent skin contact.[4][8] For larger quantities or in case of a spill, a chemical-resistant apron provides an additional layer of protection.[7][8]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Initiate Chemical Handling Goggles Wear Safety Goggles Start->Goggles FaceShield Add Face Shield (Splash Risk) Goggles->FaceShield Splash Hazard? Gloves Wear Chemical-Resistant Gloves FaceShield->Gloves LabCoat Wear Lab Coat/Protective Suit Gloves->LabCoat FumeHood Work in Fume Hood LabCoat->FumeHood Respirator Use Respirator (If Necessary) FumeHood->Respirator Ventilation Inadequate? Proceed Proceed with Disposal Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

III. Step-by-Step Disposal Protocol

The disposal of this compound is not merely about discarding it; it's a systematic process of waste segregation, containment, and transfer.

Step 1: Waste Segregation

The cardinal rule of chemical waste disposal is segregation. This compound is a halogenated organic compound .[9] It must not be mixed with non-halogenated organic waste, aqueous waste, or any incompatible chemicals.[9][10]

Chemical Incompatibilities to Avoid:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates) can cause violent reactions.[11]

  • Acids: (e.g., hydrochloric acid, sulfuric acid) can lead to vigorous reactions.[3][11]

  • Acid Chlorides and Anhydrides: Can react exothermically.[3][11]

  • Bases: Strong bases should also be avoided.[3]

Step 2: Container Selection and Labeling

  • Choose a Suitable Container: Use a designated, leak-proof container, often provided by your institution's Environmental Health and Safety (EHS) department. The container must be compatible with halogenated organic liquids.[12]

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[12] The full chemical name, "this compound," and the approximate quantity must be listed.[12]

Step 3: Waste Accumulation

  • Location: Accumulate the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secure Containment: Keep the waste container tightly closed at all times, except when adding waste.[12]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or the project is complete, contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup.[5][11]

  • Documentation: Complete any required hazardous waste pickup forms, ensuring all chemical constituents and their concentrations are accurately listed.[12]

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is a critical component of safety.

In Case of a Spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to its full capacity.

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[3][11] Do not use combustible materials.

  • Cleanup: Wearing the full PPE ensemble, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing.[2][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal_Decision_Tree cluster_disposal This compound Disposal Workflow Start Waste Generation Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Select & Label Approved Hazardous Waste Container Segregate->Container Accumulate Accumulate in Satellite Accumulation Area (SAA) Container->Accumulate EHS Contact EHS for Pickup Accumulate->EHS End Proper Disposal by Licensed Vendor EHS->End

Caption: A logical workflow for the proper disposal of this compound.

V. Final Considerations: Regulatory Compliance and Environmental Responsibility

Disposal of this compound must always be in accordance with local, state, and federal regulations.[13] Never discharge this chemical into drains or the environment.[5][13][14] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specially permitted facility, which is managed by professional hazardous waste disposal companies.[9][15][16] By adhering to these procedures, you not only ensure the safety of your laboratory but also uphold your responsibility as a conscientious scientist.

References

  • This compound | C8H10FN | CID 20434655 - PubChem. National Center for Biotechnology Information. [Link]

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  • Hazardous Waste Management Procedures. Keene State College. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown. [Link]

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  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

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  • Examples of Incompatible Chemicals. Unknown. [Link]

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  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]

  • INCOMPATIBLE CHEMICALS. University of Washington Environmental Health & Safety. [Link]

  • PRIMARY AROMATIC AMINES (PAA). Food Compliance Solutions. [Link]

  • Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released. C&K Testing. [Link]

  • REGULATIONS AND ADVISORIES The international, national, and state regulations and guidelines regarding polycyclic aromatic h. Agency for Toxic Substances and Disease Registry. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 2-Ethyl-4-fluoroaniline, a compound that, like many aromatic amines, requires meticulous handling to mitigate health risks. Our objective is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks of this compound

This compound is classified with several GHS hazard statements that dictate our handling procedures.[1] Understanding these hazards is the first step in responsible chemical management. The primary risks associated with this compound are:

  • Acute Toxicity (Oral): It is harmful if swallowed.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[1][2] Aromatic amines as a class can be readily absorbed through the skin, leading to systemic effects.

  • Serious Eye Irritation: Vapors or splashes can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1][2]

Beyond these immediate hazards, it is crucial to consider the broader context of fluorinated aromatic amines. Analogous compounds are noted to cause severe skin burns, potential organ damage through prolonged exposure, and are sometimes suspected carcinogens.[3][4] Furthermore, upon combustion, toxic and corrosive gases such as nitrogen oxides (NOx) and hydrogen fluoride (HF) can be released.[3][5][6] Therefore, our PPE strategy is designed to create a complete barrier against all potential routes of exposure: dermal, ocular, and respiratory.

Core PPE Requirements for Handling this compound

The following table summarizes the minimum required PPE for handling this compound. The selection of specific items, particularly gloves and respirators, should be guided by a task-specific risk assessment.

Body PartRequired PPESpecification & Rationale
Hands Double Gloves (Nitrile or Neoprene)Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves. Aromatic amines can permeate standard gloves; double-gloving provides an essential additional layer of protection. Always inspect gloves for integrity before use.[7]
Eyes/Face Indirectly Vented Chemical Goggles & Face ShieldGoggles: Protect against splashes and vapors. Indirect venting prevents fogging while blocking direct entry of contaminants.[8] Face Shield: Worn over goggles, it provides a full-face barrier against splashes during transfers or potential reactions.[6][9]
Body Flame-Resistant (FR) Lab Coat or Chemical-Resistant ApronA lab coat made of flame-resistant material is crucial. For larger quantities or splash-prone procedures, a chemical-resistant apron worn over the lab coat is recommended to prevent skin contact.[5][10]
Respiratory NIOSH-Approved RespiratorRequired when not using a certified chemical fume hood. A half-mask or full-face respirator with organic vapor/acid gas cartridges (specifically rated for ammonia and derivatives) is necessary to prevent inhalation of irritating vapors.[5][6][10]
Feet Closed-Toed, Chemical-Resistant ShoesShoes must be made of a non-porous material like leather or rubber to protect against spills.[8] Fabric or mesh shoes are unacceptable as they absorb chemicals.

Experimental Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the complete workflow for using this compound, from preparation to disposal, ensuring safety at every stage.

Step 1: Pre-Operational Safety Checks
  • Ventilation Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). All handling of this compound must occur within the fume hood.[3]

  • Emergency Equipment Location: Verify the location and functionality of the nearest safety shower and eyewash station.[5][11]

  • Spill Kit Readiness: Ensure a spill kit equipped with absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags is readily accessible.[4]

  • PPE Inspection: Meticulously inspect all PPE for signs of wear, cracks, or contamination before use.[7]

Step 2: Donning Personal Protective Equipment

The order of donning PPE is critical to prevent cross-contamination.

  • Put on closed-toed shoes.

  • Don the inner pair of nitrile gloves.

  • Put on the lab coat, ensuring it is fully buttoned.

  • Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Put on the indirectly vented chemical goggles.

  • If required by your risk assessment (e.g., handling large volumes), don a face shield over the goggles.

  • If working outside a fume hood, perform a fit-check for your respirator.

Step 3: Handling this compound
  • Place absorbent, disposable bench paper on the work surface inside the fume hood to contain minor drips.

  • Use non-sparking tools and explosion-proof equipment, as flammable vapors may be present.[10]

  • When transferring the chemical, do so slowly and carefully to avoid splashing.

  • Keep the container tightly sealed when not in use.[3][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][10]

Step 4: Doffing and Disposal of PPE

This process is designed to contain contaminants and prevent exposure.

  • Outer Gloves: While still wearing all other PPE, remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and goggles from the back of the head forward.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[7]

Safe Handling Workflow for this compound

cluster_prep Preparation Phase cluster_don Donning PPE (Sequential) cluster_handle Handling Phase (in Fume Hood) cluster_doff Doffing & Disposal Prep1 Verify Fume Hood & Emergency Equipment Prep2 Inspect All PPE for Integrity Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Don1 Inner Gloves Prep3->Don1 Proceed to Donning Don2 Lab Coat Don1->Don2 Don3 Outer Gloves (over cuff) Don2->Don3 Don4 Goggles & Face Shield Don3->Don4 Handle1 Use Absorbent Bench Paper Don4->Handle1 Begin Handling Handle2 Transfer Chemical Slowly Handle1->Handle2 Handle3 Keep Container Sealed Handle2->Handle3 Doff1 Remove Outer Gloves Handle3->Doff1 Task Complete Doff2 Remove Goggles/Face Shield Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Thoroughly Doff4->Doff5 End Safe Completion Doff5->End End of Protocol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.